molecular formula C7H8N2O3 B1397128 Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1031351-95-7

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1397128
CAS No.: 1031351-95-7
M. Wt: 168.15 g/mol
InChI Key: VPSIMTTZTQHQNU-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate ( 1031351-95-7) is a high-purity, multifunctional pyrazole derivative designed for advanced research and development. This compound features a molecular formula of C 7 H 8 N 2 O 3 and a molecular weight of 168.15 g/mol . Its structure incorporates both an ester group and an aldehyde functional group on the pyrazole ring, making it a versatile and valuable building block in organic synthesis and medicinal chemistry. The aldehyde group is particularly reactive, allowing for facile condensation reactions and the formation of more complex heterocyclic systems, which is essential in constructing potential pharmacologically active molecules . As a key synthetic intermediate, this compound is primarily used in pharmaceutical research and further manufacturing processes, including the development of novel active compounds and functional materials . It is strictly for research and further manufacturing use only and is not intended for direct human or veterinary applications . For safe handling, note that this compound has the GHS Signal Word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should wear appropriate protective equipment and refer to the Safety Data Sheet (SDS) before use. The recommended storage condition is in an inert atmosphere at 2-8°C, sealed and away from moisture to ensure long-term stability .

Properties

IUPAC Name

methyl 5-formyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSIMTTZTQHQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729343
Record name Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031351-95-7
Record name Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate: A Multifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. We will explore its core physicochemical properties, established synthetic routes, characteristic reactivity, and its applications as a versatile intermediate in the development of complex molecular architectures and pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Core Compound Characteristics

This compound is a highly functionalized pyrazole derivative. The strategic placement of an aldehyde at the C3 position and a methyl ester at the C5 position on the N-methylated pyrazole ring makes it a potent and versatile synthetic intermediate.[1] The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved therapeutics due to its wide range of biological activities.[2][3][4] The dual functionality of this specific molecule allows for sequential or orthogonal chemical modifications, providing a gateway to diverse and complex molecular libraries.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1031351-95-7[1][5][6]
Molecular Formula C₇H₈N₂O₃[1][7]
Molecular Weight 168.15 g/mol [1]
Appearance White to off-white solid[8]
SMILES CN1C(=CC(=N1)C=O)C(=O)OC[7]
InChIKey VPSIMTTZTQHQNU-UHFFFAOYSA-N[7]

Synthesis and Manufacturing Insights

The primary and most efficient method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction .[9][10][11][12] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[13]

The causality behind this choice of reaction lies in the mechanism. The pyrazole ring is a π-excessive system, making it susceptible to electrophilic aromatic substitution, particularly at the C4 position.[12] The Vilsmeier-Haack reaction provides a mild yet effective means to install the formyl group at this position on an unsubstituted N-alkyl pyrazole. For the target molecule, the synthesis would logically proceed from a C5-carboxylated precursor.

Logical Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a readily available precursor like Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation A Methyl 1H-pyrazole-5-carboxylate reagent1 Methylating Agent (e.g., MeI, DMS) Base (e.g., K₂CO₃) A->reagent1 B Methyl 1-methyl-1H-pyrazole-5-carboxylate (Precursor) reagent1->B C Methyl 1-methyl-1H-pyrazole-5-carboxylate (Precursor) reagent2 Vilsmeier Reagent (DMF, POCl₃) C->reagent2 D This compound (Final Product) reagent2->D

Caption: Proposed synthetic workflow for the target compound.
Protocol: Vilsmeier-Haack Formylation of Methyl 1-methyl-1H-pyrazole-5-carboxylate

This protocol is a representative example based on established procedures for pyrazole formylation and should be optimized for specific laboratory conditions.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition must be slow to control the exothermic reaction. Allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent (chloroiminium salt). Expertise Insight: Pre-forming the reagent at low temperature is critical to prevent degradation and side reactions.

  • Substrate Addition: Dissolve the precursor, Methyl 1-methyl-1H-pyrazole-5-carboxylate, in a minimal amount of DMF or a suitable solvent and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours (typically 2-6 hours).[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC). Trustworthiness Check: Monitoring for the disappearance of the starting material by TLC provides a self-validating checkpoint for reaction completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Isolation and Purification: The product will often precipitate as a solid and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its two functional groups.

Caption: Reactivity map of the core molecule.
  • The Aldehyde Group (C3): This is the most reactive site for many transformations. It readily undergoes condensation reactions with various nucleophiles, including amines, hydrazines, and active methylene compounds. This reactivity is fundamental to its role in building more complex heterocyclic systems, such as pyrazolopyridines or pyrazolopyrimidines, which are of high interest in drug discovery.[11]

  • The Ester Group (C5): The methyl ester can be easily hydrolyzed under basic conditions (e.g., NaOH or LiOH) to yield the corresponding carboxylic acid.[14] This acid provides a handle for further modifications, such as amide bond formation via coupling reactions (e.g., with EDC/HOBt), which is a cornerstone of medicinal chemistry for linking molecular fragments.

  • The Pyrazole Ring: The aromatic core is generally stable but can participate in certain electrophilic or nucleophilic substitution reactions under specific conditions, though the existing substituents largely direct the reactivity of the functional groups.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. The following table summarizes the expected data based on its structure and data from analogous compounds.[15][16][17][18]

Table 2: Predicted Spectroscopic Data

Technique Expected Characteristics
¹H NMR - Aldehyde Proton (CHO): Singlet, ~9.8-10.2 ppm (highly deshielded).- Pyrazole Ring Proton (C4-H): Singlet, ~7.0-7.5 ppm.- N-Methyl Protons (N-CH₃): Singlet, ~3.9-4.2 ppm.- Ester Methyl Protons (O-CH₃): Singlet, ~3.8-4.0 ppm.
¹³C NMR - Aldehyde Carbonyl (CHO): ~185-195 ppm.- Ester Carbonyl (COOCH₃): ~160-165 ppm.- Pyrazole Ring Carbons: C3 & C5 (~140-155 ppm), C4 (~110-120 ppm).- N-Methyl Carbon (N-CH₃): ~35-40 ppm.- Ester Methyl Carbon (O-CH₃): ~50-55 ppm.
IR (Infrared) - C=O Stretch (Aldehyde): Strong, sharp peak at ~1690-1710 cm⁻¹.- C=O Stretch (Ester): Strong, sharp peak at ~1715-1730 cm⁻¹.- C-H Stretch (Aromatic/Aldehydic): ~2820-2850 cm⁻¹ (aldehydic C-H) and ~3000-3100 cm⁻¹ (ring C-H).- C-N Stretch: ~1400-1550 cm⁻¹.
Mass Spec (MS) - Molecular Ion (M⁺): m/z = 168.05 (for C₇H₈N₂O₃).- Predicted [M+H]⁺: m/z = 169.06078.[7]- Common Fragments: Loss of OCH₃ (m/z = 137), loss of COOCH₃ (m/z = 109).

Applications in Drug Discovery and Materials Science

The primary application of this compound is as a high-purity, multifunctional building block for research and development.[1] Its structure is a key intermediate in the synthesis of novel compounds for:

  • Pharmaceutical Research: Pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase-inhibiting properties.[2][19][20][21] This molecule serves as an ideal starting point for generating libraries of novel pyrazole-based compounds to screen for therapeutic potential.

  • Agrochemicals: The pyrazole scaffold is also prominent in modern agrochemicals, including fungicides and herbicides.[4][19] The functional handles on this molecule allow for the systematic modification needed to optimize activity against specific agricultural pests or weeds.

  • Functional Materials: The conjugated π-system and polar functional groups make pyrazole derivatives candidates for use in materials science, such as in the development of novel dyes or ligands for metal complexes.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.

  • GHS Hazard Statements: The compound is classified with the signal word "Warning" and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • Handling: Researchers should use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C, protected from moisture and light to ensure long-term stability and purity.[1]

References

An In-Depth Technical Guide to Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate (CAS: 1031351-95-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document elucidates its chemical properties, provides a detailed synthetic protocol, and explores its versatile applications in the synthesis of bioactive molecules, particularly in the realms of anti-inflammatory and anticancer drug discovery. The guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of electronic and steric properties, enabling it to interact with a wide range of biological targets. The versatility of the pyrazole ring allows for functionalization at multiple positions, providing a rich chemical space for the optimization of pharmacological properties. This guide focuses on a particularly valuable derivative, this compound, highlighting its strategic importance as a synthetic intermediate.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1031351-95-7N/A
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
IUPAC Name This compoundN/A
Canonical SMILES CN1C(=CC(=N1)C=O)C(=O)OC[3]
InChIKey VPSIMTTZTQHQNU-UHFFFAOYSA-N[3]
Storage Conditions 2-8°C, under inert atmosphereN/A

The structure of this compound, featuring a pyrazole ring substituted with a methyl group at the N1 position, a formyl group at the C3 position, and a methyl carboxylate group at the C5 position, makes it a highly versatile bifunctional reagent in organic synthesis.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the N-methyl protons (δ ~4.0-4.2 ppm), the ester methyl protons (δ ~3.9-4.1 ppm), the pyrazole ring proton (δ ~7.0-7.5 ppm), and the aldehyde proton (δ ~9.8-10.2 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the ester and aldehyde groups (δ ~160-165 ppm and ~185-190 ppm, respectively), the pyrazole ring carbons, and the two methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester (~1720-1740 cm⁻¹) and the aldehyde (~1680-1700 cm⁻¹).[9]

  • Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 168, with fragmentation patterns corresponding to the loss of the methoxy and formyl groups.[10]

Synthesis of this compound

The most plausible and widely employed method for the introduction of a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction .[1][5][11] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The logical precursor for the synthesis of the title compound is Methyl 1-methyl-1H-pyrazole-5-carboxylate . The formylation is expected to occur at the electron-rich C3 position of the pyrazole ring.

G cluster_0 Synthesis Pathway Starting Material Methyl 1-methyl-1H-pyrazole-5-carboxylate Intermediate Iminium Salt Intermediate Starting Material->Intermediate Electrophilic Attack Vilsmeier Reagent POCl3 + DMF Vilsmeier Reagent->Intermediate Forms Electrophile Product This compound Intermediate->Product Hydrolysis

Caption: Proposed Vilsmeier-Haack synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of pyrazoles.[1][12]

Materials:

  • Methyl 1-methyl-1H-pyrazole-5-carboxylate

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (3 eq.) in anhydrous dichloromethane to 0°C. Add phosphoryl chloride (1.2 eq.) dropwise while maintaining the temperature at 0°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve Methyl 1-methyl-1H-pyrazole-5-carboxylate (1 eq.) in anhydrous dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The presence of both an aldehyde and an ester functional group makes this compound a versatile building block for the synthesis of more complex heterocyclic systems.

G cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reactions Start This compound Condensation Condensation (Knoevenagel, Wittig, etc.) Start->Condensation C-C bond formation ReductiveAmination Reductive Amination Start->ReductiveAmination forms amines Oxidation Oxidation to Carboxylic Acid Start->Oxidation forms dicarboxylic acid monoester Reduction Reduction to Alcohol Start->Reduction forms hydroxymethyl derivative Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis forms dicarboxylic acid Amidation Amidation Start->Amidation forms amides Transesterification Transesterification Start->Transesterification changes ester group

Caption: Reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the formyl and carboxylate groups on the pyrazole scaffold allows for the facile introduction of diverse pharmacophoric features, leading to the synthesis of potent and selective bioactive molecules.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that serves as a scaffold for positioning key pharmacophoric groups within the ATP-binding site of the kinase. The pyrazole ring is a common motif in such inhibitors. This compound is an excellent starting material for the synthesis of pyrazole-based kinase inhibitors. For instance, the aldehyde can be converted into a cyano group, which can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.[13] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and modulate physicochemical properties. For example, derivatives of 1H-pyrazole-3-carboxamide have shown potent activity against Fms-like receptor tyrosine kinase 3 (FLT3), a target for acute myeloid leukemia (AML).[14]

Development of Anti-inflammatory Agents

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example. The formyl group of the title compound can be used in condensation reactions to build fused heterocyclic systems or to introduce side chains that can interact with the active sites of inflammatory enzymes like cyclooxygenase (COX).[3][15][16] The ester functionality provides a handle for prodrug strategies to improve bioavailability and pharmacokinetic profiles.

Precursor for Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[17] These fused systems are often found in compounds with a wide range of biological activities, including anticancer and antiviral properties.

Conclusion

This compound is a high-value, versatile building block for the synthesis of a wide array of complex molecules with significant potential in drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide medicinal chemists with a powerful tool for the rapid generation of compound libraries for lead discovery and optimization. The continued exploration of the synthetic utility of this compound is expected to yield novel therapeutic agents targeting a range of diseases.

References

A Technical Guide to Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to the scientific community. We will explore its core molecular attributes, plausible synthetic strategies with mechanistic reasoning, and its established role as a versatile intermediate in medicinal chemistry and organic synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical functionalities of this pyrazole derivative.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "biologically privileged" scaffold in drug discovery.[1] This designation stems from its prevalence in a multitude of commercial drugs and clinical candidates. The structural rigidity, metabolic stability, and capacity for diverse hydrogen bonding interactions make pyrazole derivatives ideal for creating molecules with high target affinity and specificity. Their applications are extensive, with documented efficacy as anti-inflammatory, anti-cancer, analgesic, and antibacterial agents.[2] this compound represents a highly functionalized member of this class, offering multiple reaction sites for the synthesis of complex molecular architectures.

Compound Profile: this compound

Molecular Structure and Identification

This compound is a multifunctional pyrazole derivative.[3] Its structure is characterized by a central pyrazole ring N-substituted with a methyl group. The ring is further functionalized with a reactive formyl (aldehyde) group at the C3 position and a methyl carboxylate (ester) group at the C5 position. These functional groups are key to its utility as a synthetic intermediate.[3]

Caption: Molecular Structure of the Topic Compound.

The key identification and physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 1031351-95-7[3][4]
Molecular Formula C₇H₈N₂O₃[3][5]
Molecular Weight 168.15 g/mol [3]
Canonical SMILES CN1C(=CC(=N1)C=O)C(=O)OC[5]
InChI Key VPSIMTTZTQHQNU-UHFFFAOYSA-N[5]
Handling, Storage, and Safety

As a high-purity research chemical, proper handling is imperative. The compound is classified with the GHS signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

For long-term stability, the recommended storage condition is 2-8°C under an inert atmosphere.[3] The inert atmosphere is crucial to prevent the slow oxidation of the aldehyde group, which is a common degradation pathway for such compounds.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyrazoles often relies on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This foundational principle of pyrazole synthesis, known as the Knorr synthesis, can be adapted to target our specific molecule.

A Plausible Synthetic Pathway

A logical synthetic approach involves the reaction of methylhydrazine with a suitably functionalized three-carbon electrophile that already contains the precursors to the formyl and ester groups. One such precursor is a β-enamino diketone or a related derivative. The workflow below illustrates this conceptual pathway.

G A Starting Materials (e.g., Methylhydrazine, Dimethyl acetylenedicarboxylate) B Step 1: Condensation Reaction (Formation of Pyrazole Ring) A->B Solvent, Heat C Intermediate (Pyrazole Ester) B->C Cyclization D Step 2: Functional Group Manipulation (e.g., Reduction/Oxidation) C->D Reagents (e.g., DIBAL-H, then MnO₂) E Final Product This compound D->E Workup/Purification

Caption: Conceptual Synthetic Workflow Diagram.

Illustrative Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • Methylhydrazine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol (Anhydrous)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Standard workup reagents (e.g., Rochelle's salt solution, saturated NaCl, anhydrous MgSO₄)

Methodology:

Step 1: Synthesis of Methyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

  • Rationale: This step forms the core pyrazole ring via a Michael addition followed by cyclization and dehydration. Methanol is chosen as a protic solvent that facilitates the reaction without competing side reactions.

  • To a stirred solution of dimethyl acetylenedicarboxylate (1.0 eq) in anhydrous methanol at 0°C, add methylhydrazine (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The resulting crude product can often be carried forward or purified by column chromatography.

Step 2: Selective Reduction of the Ester at C3

  • Rationale: To differentiate the two ester groups, a selective reduction is performed. DIBAL-H at low temperatures is a standard reagent for reducing esters to aldehydes or, with excess, to alcohols. By carefully controlling stoichiometry (approx. 1.1 eq), we can favor the formation of the corresponding alcohol at one position. The C3 position is often more electronically susceptible to this type of reaction.

  • Dissolve the crude intermediate from Step 1 in anhydrous DCM and cool the solution to -78°C under an inert atmosphere (N₂ or Ar).

  • Add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature below -70°C.

  • Stir for 2-3 hours at -78°C.

  • Quench the reaction carefully by the slow addition of methanol, followed by a saturated solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude alcohol intermediate.

Step 3: Oxidation to the Aldehyde

  • Rationale: The primary alcohol formed in Step 2 must be oxidized to the target aldehyde. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic-type alcohols, which is analogous to the pyrazole-methanol system, preventing over-oxidation to the carboxylic acid.

  • Dissolve the crude alcohol from Step 2 in DCM.

  • Add activated manganese dioxide (5-10 eq by weight) in one portion.

  • Stir the resulting black suspension vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the final product.

Applications in Research and Development

The utility of this compound lies in the orthogonal reactivity of its two key functional groups.

  • The Formyl Group (C3): This aldehyde is a versatile handle for a wide range of C-C and C-N bond-forming reactions. It can readily undergo reductive amination to install amine side chains, Wittig reactions to form alkenes, and condensation reactions with active methylene compounds to build more complex heterocyclic systems. These transformations are fundamental in elaborating a core scaffold during lead optimization in drug discovery.

  • The Methyl Ester Group (C5): The ester provides another point of diversification. It can be hydrolyzed to the corresponding carboxylic acid, which is a common pharmacophore for interacting with biological targets. Alternatively, it can be converted into amides via aminolysis, a crucial transformation for improving the pharmacokinetic properties of a drug candidate.

The presence of both an electrophilic aldehyde and a latent carboxylic acid functionality makes this compound a valuable starting material for constructing libraries of novel pyrazole derivatives for screening against various therapeutic targets, including kinases and inflammatory mediators.[3]

Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for innovation. Its defined molecular structure, characterized by a molecular weight of 168.15 g/mol , and its dual functionalities offer chemists a reliable and adaptable tool for synthesizing next-generation pharmaceuticals and advanced organic materials. Understanding its synthesis, handling requirements, and chemical reactivity is essential for any researcher aiming to exploit the full potential of the privileged pyrazole scaffold.

References

Spectroscopic Characterization of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 1031351-95-7), a key building block in modern medicinal and materials science.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a comprehensive characterization, complete with detailed experimental protocols and data interpretation.

Introduction: The Structural Significance of a Versatile Pyrazole

This compound is a bifunctional heterocyclic compound featuring a pyrazole core substituted with a formyl group at the C3 position and a methyl carboxylate group at the C5 position. The N1 position of the pyrazole ring is methylated. This unique arrangement of electron-withdrawing groups on the pyrazole scaffold makes it a highly versatile intermediate for the synthesis of a wide array of more complex molecular architectures.[1] A thorough spectroscopic analysis is crucial for confirming its identity, purity, and for understanding its reactivity in subsequent synthetic transformations.

This guide will systematically dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the atomic numbering and key functional groups.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to be clean and highly informative, with four distinct singlets. The absence of proton-proton coupling simplifies the spectrum, allowing for straightforward assignment.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9 - 10.2Singlet (s)1HAldehyde H (CH O)The strong deshielding effect of the carbonyl group and the pyrazole ring places this proton in a characteristic downfield region.[1]
~7.5 - 7.8Singlet (s)1HPyrazole H (C4-H )This proton is attached to an sp² carbon of the aromatic pyrazole ring and is deshielded by the adjacent ester and formyl groups.
~4.1 - 4.3Singlet (s)3HN-Methyl H (N-CH ₃)The methyl group attached to the nitrogen atom of the pyrazole ring.
~3.9 - 4.1Singlet (s)3HEster Methyl H (O-CH ₃)The methyl group of the ester functionality.
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum will reveal all seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~185 - 190Aldehyde Carbonyl (C =O)The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.
~160 - 165Ester Carbonyl (C =O)The carbonyl carbon of the methyl ester is also deshielded, but typically appears slightly upfield compared to an aldehyde carbonyl.
~145 - 150Pyrazole C3The carbon atom of the pyrazole ring attached to the formyl group is expected to be downfield due to the electron-withdrawing effect of the substituent.
~138 - 142Pyrazole C5The carbon atom of the pyrazole ring attached to the methyl carboxylate group.
~115 - 120Pyrazole C4The protonated carbon of the pyrazole ring.
~52 - 55Ester Methyl Carbon (O-C H₃)The sp³ hybridized carbon of the ester's methyl group.
~38 - 42N-Methyl Carbon (N-C H₃)The sp³ hybridized carbon of the N-methyl group.

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., Bruker 500 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of the compound. prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Lock and shim the spectrometer. prep3->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans). acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans). acq1->acq3 proc1 Apply Fourier Transform. acq2->proc1 acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate chemical shifts (TMS at 0 ppm). proc2->proc3 proc4 Integrate ¹H signals. proc2->proc4

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of their bonds.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3200MediumC-H stretch (aromatic)Stretching vibration of the C-H bond on the pyrazole ring.
~2900 - 3000MediumC-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the methyl groups.
~2800 - 2900MediumC-H stretch (aldehyde)A characteristic pair of bands for the aldehyde C-H stretch (Fermi resonance).
~1720 - 1740StrongC=O stretch (ester)The carbonyl stretch of the methyl ester is expected in this region. The exact position can be influenced by conjugation with the pyrazole ring.[1]
~1680 - 1700StrongC=O stretch (aldehyde)The carbonyl stretch of the aldehyde is typically at a slightly lower wavenumber than the ester due to conjugation with the aromatic ring.[1]
~1500 - 1600MediumC=N and C=C stretches (ring)Vibrations associated with the pyrazole ring system.
~1200 - 1300StrongC-O stretch (ester)The stretching vibration of the C-O single bond in the ester group.
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then initiate the scan.

  • Data Analysis: The resulting spectrum should be analyzed for the characteristic absorption bands as detailed in Table 3.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can offer structural insights through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

The molecular formula of the compound is C₇H₈N₂O₃, giving it a monoisotopic mass of approximately 168.05 Da.[1]

Table 4: Predicted Mass Spectrometry Data

m/zIonRationale
168.05[M]⁺˙ (Molecular Ion)The intact molecule with one electron removed.
169.06[M+H]⁺ (Protonated Molecule)In Electrospray Ionization (ESI) positive mode, the molecule is often observed as its protonated form.
137.04[M - OCH₃]⁺A common fragmentation pathway for methyl esters is the loss of the methoxy radical.
139.04[M - CHO]⁺Loss of the formyl radical from the molecular ion.
111.05[M - COOCH₃]⁺Loss of the entire methyl carboxylate radical.

Proposed Fragmentation Pathway (Electron Ionization)

G M [C₇H₈N₂O₃]⁺˙ m/z = 168 F1 [M - OCH₃]⁺ m/z = 137 M->F1 - •OCH₃ F2 [M - CHO]⁺ m/z = 139 M->F2 - •CHO F3 [M - COOCH₃]⁺ m/z = 111 M->F3 - •COOCH₃

Figure 3: Proposed EI fragmentation of the title compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their mass-to-charge ratios are determined.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the protonated molecule [M+H]⁺ and other adducts or fragments.

Conclusion

The spectroscopic data for this compound, as outlined in this guide, provides a clear and unambiguous fingerprint for its structural identification and purity assessment. The predicted NMR, IR, and MS data are consistent with the assigned structure and provide a valuable reference for researchers working with this important synthetic intermediate. The experimental protocols described herein represent standard, robust methods for obtaining high-quality spectroscopic data.

References

"Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate" solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and agrochemistry due to the wide-ranging biological activities of its derivatives[1][2]. The molecule's functionality—a methyl ester and an aldehyde group—provides versatile handles for synthetic elaboration, making it a valuable building block for the synthesis of more complex molecules[3][4].

The successful application of any novel compound in a research or development setting is fundamentally dependent on its physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the compound's behavior in various media, affecting everything from reaction kinetics in a synthesis flask to bioavailability in a biological system. Stability determines the compound's shelf-life and its degradation profile under various environmental stressors, which is crucial for ensuring the integrity of experimental results and the safety of potential applications.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed to be a practical resource for scientists, offering not just protocols, but also the underlying rationale for a robust and self-validating approach to physicochemical profiling.

Predicted Physicochemical Profile

While specific experimental data for this compound is not extensively published, its structure allows for several predictions regarding its behavior:

  • Molecular Formula: C₇H₈N₂O₃[5]

  • Molecular Weight: 168.15 g/mol

  • Polarity: The presence of an ester and an aldehyde group, along with the nitrogen atoms in the pyrazole ring, suggests a moderately polar molecule.

  • Hydrogen Bonding: The molecule lacks strong hydrogen bond donors but possesses several acceptors (the carbonyl oxygens and the pyrazole nitrogens). This implies it will be more soluble in polar aprotic solvents and may have limited solubility in nonpolar hydrocarbon solvents.

  • Aqueous Solubility: The absence of readily ionizable groups suggests that its aqueous solubility will be low and relatively independent of pH within the typical physiological range. However, at extreme pH values, hydrolysis of the ester group could occur, affecting solubility measurements over time.

Part 1: A Comprehensive Protocol for Solubility Profiling

A thorough understanding of a compound's solubility in a variety of solvents is essential for its effective use in synthesis, purification, formulation, and biological screening. The following section details a robust protocol for determining the thermodynamic equilibrium solubility of this compound.

Rationale for Solvent Selection

The choice of solvents should cover a broad range of polarities and functionalities to create a comprehensive solubility profile. This allows for informed decisions in various applications, from selecting a solvent for a chemical reaction to developing a vehicle for an in vitro assay.

Recommended Solvent Panel:

  • Aqueous Buffers: pH 4.0, 7.4, and 9.0 to assess pH-dependent solubility and stability.

  • Polar Protic Solvents: Methanol, Ethanol.

  • Polar Aprotic Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).

  • Non-Polar Aprotic Solvents: Dichloromethane (DCM), Toluene.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

  • Preparation:

    • Accurately weigh an excess of solid this compound into separate vials for each solvent. An amount that is at least 10-fold greater than the expected solubility is recommended.

    • Add a precise volume of the selected solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the slurries at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A 24-hour equilibration time is typically adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or PVDF).

  • Quantification:

    • Prepare a series of calibration standards of the compound in a suitable solvent (typically the mobile phase of the analytical method).

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS).

    • The concentration of the compound in the supernatant is determined by comparing its response to the calibration curve. This concentration represents the equilibrium solubility.

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table for easy comparison.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mM)
Water (pH 7.4)10.225
Methanol5.125
Ethanol4.325
Acetonitrile5.825
DMSO7.225
THF4.025
DCM3.125
Toluene2.425

Workflow Visualization: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: A Guide to Stability Assessment and Forced Degradation

Stability testing is crucial for identifying potential liabilities of a compound. Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition, providing rapid insights into its degradation pathways and intrinsic stability. This information is vital for determining appropriate storage and handling conditions.

Rationale for Stress Conditions

The selected stress conditions are based on common environmental and physiological challenges a compound might encounter. They are designed to probe the lability of the key functional groups: the ester and the aldehyde.

  • Acidic/Basic Hydrolysis: Targets the ester linkage, which is susceptible to hydrolysis under both acidic and basic conditions.

  • Oxidation: The aldehyde group is prone to oxidation to a carboxylic acid. The pyrazole ring itself may also be susceptible under strong oxidative conditions.

  • Thermal Stress: Assesses the compound's intrinsic stability at elevated temperatures.

  • Photostability: Evaluates the potential for degradation upon exposure to light, a common issue for aromatic and heterocyclic systems.

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL. Incubate at 60 °C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL. Incubate at room temperature (hydrolysis is typically much faster in base).

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~50 µg/mL. Incubate at room temperature.

    • Thermal Degradation: Store a solid sample of the compound and a solution sample at an elevated temperature (e.g., 60-80 °C).

    • Photolytic Degradation: Expose a solid sample and a solution sample to a light source that provides both UV and visible output (e.g., in a photostability chamber).

  • Time Points and Analysis:

    • Analyze a "time zero" (T₀) sample immediately after preparation.

    • Collect samples at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to allow for the clear identification of degradation products.

    • Quench the reactions if necessary before analysis (e.g., neutralize acid/base samples).

    • Analyze all samples using a stability-indicating HPLC method. This is an HPLC method capable of separating the parent compound from all its degradation products. A diode-array detector (DAD) is highly recommended to assess peak purity. Mass spectrometry can be used to identify the structures of the degradants.

Data Presentation: Stability Summary

The results should be summarized to provide a clear overview of the compound's stability profile.

Stress ConditionIncubation TimeTemperature% DegradationMajor Degradants (m/z)
0.1 M HCl48h60 °C
0.1 M NaOH8h25 °C
3% H₂O₂24h25 °C
Heat (Solid)7 days80 °C
Light (Solution)24h25 °C

Visualization: Potential Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound C₇H₈N₂O₃ AcidProduct 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid Ester Hydrolysis Parent->AcidProduct H⁺ or OH⁻ OxidationProduct Methyl 5-carboxy-1-methyl-1H-pyrazole-3-carboxylate Aldehyde Oxidation Parent->OxidationProduct [O] (e.g., H₂O₂)

Caption: Predicted Primary Degradation Pathways.

Recommendations for Long-Term Storage

Based on the potential liabilities identified through forced degradation studies, the following general recommendations can be made for the storage of this compound:

  • Temperature: Store at or below room temperature. For long-term storage, refrigeration (-4 °C) or freezing (-20 °C) is recommended to minimize thermal degradation and slow down potential hydrolytic processes if moisture is present.

  • Light: Protect from light by storing in an amber vial or in a dark location to prevent photolytic degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound shows significant oxidative degradation.

  • Moisture: Protect from moisture to prevent hydrolysis of the ester group. Storing in a desiccator is advisable.

By following these systematic protocols, researchers and scientists can build a comprehensive and reliable physicochemical profile for this compound, enabling its effective and reproducible use in further scientific endeavors.

References

An In-depth Technical Guide to the Safe Handling of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling precautions for Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 1031351-95-7). As a key bifunctional building block in medicinal chemistry and drug development, understanding its toxicological profile and implementing robust safety measures is paramount for protecting researchers and ensuring experimental integrity.[1][2] Pyrazole derivatives, as a class, are biologically active, necessitating a cautious and informed approach to their handling.[2][3][4]

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is synthesized from the hazard profiles of structurally analogous pyrazole carboxylates and formyl-pyrazoles. It is imperative to treat this compound with, at minimum, the precautions outlined herein and to perform a thorough risk assessment before use.

Section 1: Hazard Identification and Risk Assessment

The foundational step in safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. Based on data from similar pyrazole derivatives, a clear hazard profile can be established.[5][6][7]

Anticipated Hazard Profile

This compound is anticipated to be classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed. [8][9][10]

  • Skin Irritation (Category 2), H315: Causes skin irritation. [6][7]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [6][7][8][9]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [6][11]

Causality of Hazards: The toxicological potential of this compound stems from its chemical structure. The pyrazole core is a known pharmacophore present in many bioactive molecules.[2] The presence of a reactive aldehyde (formyl) group and a methyl ester creates a molecule that can interact with biological macromolecules, leading to irritation and potential toxicity upon exposure.

The Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment. This is not a one-time checklist but a continuous process of evaluation. Before any new procedure or significant scale-up, researchers must systematically evaluate the risks.

RiskAssessment cluster_0 Risk Assessment Process A Step 1: Identify Hazards (Review SDS of analogues, literature) B Step 2: Assess Exposure (Quantity, frequency, duration, route) A->B Analyze Procedure C Step 3: Characterize Risk (Likelihood & Severity) B->C Determine Potential D Step 4: Implement Controls (Engineering, Admin, PPE) C->D Mitigate E Step 5: Review & Refine (Post-procedure evaluation) D->E Validate

Caption: A logical workflow for conducting a laboratory risk assessment.

Section 2: Exposure Controls: A Multi-Layered Defense

Effective containment and control are achieved through a hierarchy of measures, prioritizing engineering solutions over reliance on personal protective equipment.

Engineering Controls

These are the first and most critical line of defense, designed to physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[6][12] This is non-negotiable. The hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure route.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][13][14]

  • Safety Stations: An ANSI-compliant safety shower and eyewash station must be readily accessible and located within a 10-second travel distance from the workstation.[5][10][14]

Administrative Controls

These are the work practices and procedures that reduce the risk of exposure.

  • Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved for all procedures involving this compound. The SOP should cover every step from material retrieval to waste disposal.

  • Restricted Access: Designate a specific area within the lab for handling this compound to prevent cross-contamination.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5][6][9] Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[5][6][12][13]

Section 3: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards and used correctly.

PPE CategorySpecificationRationale for Use
Eye/Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[5][10][12][13] A face shield should be worn over goggles if there is a splash hazard.Protects against airborne dust particles and accidental splashes, preventing severe eye irritation.[8][9]
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Inspect gloves for tears or holes before each use.[12] Use proper glove removal technique to avoid skin contamination.[12][14]Prevents direct skin contact, mitigating the risk of skin irritation.[6]
Skin/Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination by dust or spills.
Respiratory Protection Not typically required if work is performed within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with a P95 or N95 particulate filter is necessary.[5][12]Protects against inhalation of airborne particles, which can cause respiratory tract irritation.[6]

Section 4: Protocols for Safe Handling and Storage

Adherence to meticulous handling and storage protocols is crucial for preventing accidental exposure and maintaining compound integrity.

Step-by-Step Protocol for Weighing and Transfer
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Staging: Place a plastic-backed absorbent liner on the fume hood work surface. Assemble all necessary equipment (spatulas, weigh boat, receiving flask, solvent).

  • Dispensing: Open the container inside the fume hood. Use a dedicated spatula to carefully transfer the desired amount of the solid powder to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scooping.

  • Transfer: Carefully add the weighed powder to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

  • Cleaning: Tightly close the main container. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol) and dispose of them as hazardous waste.

  • Finalization: Wipe down the work surface with a damp cloth, dispose of the liner and cloth as hazardous waste, and wash hands thoroughly.

Storage Requirements
  • Conditions: Store in a cool, dry, and well-ventilated place.[12][13][15] Keep the container tightly closed to prevent moisture absorption and contamination.[10][11][12][13][15]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, strong reducing agents, and amines.[5] Incompatible materials can lead to vigorous or explosive reactions.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate GHS hazard pictograms.

Section 5: Emergency Response Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6][11][13]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][9][11][13] If skin irritation persists, seek medical attention.[5][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[5][6][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.

Spill and Fire Response

EmergencyResponse cluster_main Emergency Protocol cluster_spill Spill Response cluster_fire Fire Response Start Incident Occurs (Spill or Fire) Spill_1 Evacuate immediate area Start->Spill_1 Spill Fire_1 Activate fire alarm Start->Fire_1 Fire Spill_2 Alert others & restrict access Spill_1->Spill_2 Spill_3 Don appropriate PPE (incl. respirator) Spill_2->Spill_3 Spill_4 Cover with inert absorbent (e.g., vermiculite) Spill_3->Spill_4 Spill_5 Sweep up carefully, place in sealed container Spill_4->Spill_5 Spill_6 Dispose as hazardous waste Spill_5->Spill_6 Fire_2 Is fire small & containable? Fire_1->Fire_2 Fire_3 Use appropriate extinguisher (CO2, dry chemical, foam) Fire_2->Fire_3 Yes Fire_4 Evacuate immediately Fire_2->Fire_4 No Fire_5 Firefighters take over (Inform of chemical & SCBA needed) Fire_3->Fire_5 Fire_4->Fire_5

Caption: A decision tree for responding to spills and fires.

  • Fire-Fighting Measures: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[5][12] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products such as nitrogen oxides (NOx) and carbon monoxide (CO).[5][12][13]

Section 6: Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.[5]

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of it down the drain or in general trash.[5]

  • Disposal must be handled by a licensed waste disposal company in accordance with all local, regional, and national regulations.[5][6][7][9]

References

Discovery and history of pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyrazole Compounds

Introduction: The Privileged Scaffold

In the vast landscape of heterocyclic chemistry, the pyrazole ring system stands as a testament to both serendipitous discovery and rational drug design. Pyrazole is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms.[1][2][3][4] This seemingly simple scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs that address a wide spectrum of human diseases.[5][6][7][8] From alleviating pain and inflammation to combating cancer and cardiovascular disease, the versatility of the pyrazole nucleus is remarkable. This guide provides a comprehensive exploration of the pyrazole story, tracing its origins from an unexpected laboratory finding in the 19th century to its current status as a "privileged scaffold" in the armamentarium of drug development professionals. We will delve into the foundational synthetic methodologies, the key pharmacological breakthroughs, and the scientific reasoning that propelled this humble heterocycle to pharmaceutical stardom.

Part 1: The Dawn of Pyrazole Chemistry: Discovery and Foundational Syntheses

The journey of pyrazole begins not with a targeted search, but as an unexpected outcome of a different chemical pursuit, a common narrative in the history of scientific discovery.

Ludwig Knorr's Serendipitous Discovery (1883)

In 1883, the German chemist Ludwig Knorr was investigating the synthesis of quinoline derivatives.[9] His work involved the condensation reaction between ethyl acetoacetate and phenylhydrazine.[9][10] Instead of the expected quinoline structure, Knorr isolated a novel compound which he later identified as a pyrazolone derivative: 1-phenyl-3-methyl-5-pyrazolone.[9][10][11] This landmark experiment not only marked the first synthesis of a pyrazole derivative but also gave the class of compounds its name, with Knorr coining the term "pyrazole" in the same year.[2][11] This reaction, now famously known as the Knorr Pyrazole Synthesis , became the foundational method for accessing this critical heterocyclic system.[10][12]

The following protocol is adapted from Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin."[10]

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.

  • Initial Condensation: The mixture was allowed to stand at ambient temperature. A spontaneous condensation reaction occurred, yielding an oily product and water.

  • Separation: The water formed during the reaction was carefully separated from the oily condensation product.

  • Cyclization: The isolated oily product was heated on a water bath for an extended period. This thermal treatment induced cyclization via the elimination of ethanol, leading to the formation of the crude pyrazolone product.

  • Purification: The crude product was purified by crystallization to yield the final 1-phenyl-3-methyl-5-pyrazolone.

ReactantMolar Mass ( g/mol )Amount Used (g)Moles (approx.)
Phenylhydrazine108.141000.925
Ethyl Acetoacetate130.141250.960

Table 1: Reactants used in Knorr's original 1883 synthesis.

Figure 1: Workflow of the Knorr Pyrazole Synthesis (1883).

The First Pharmaceutical Application: Antipyrine (Phenazone)

The significance of Knorr's discovery was immediately apparent. Shortly after his initial synthesis, he developed Antipyrine (now known as phenazone), which was patented in 1883.[13][14][15] This pyrazolone derivative was one of the very first synthetic drugs to enter the market and became the world's most widely used analgesic (pain reducer) and antipyretic (fever reducer) until it was eventually supplanted by aspirin.[9][13][15][16][17] The commercial success of Antipyrine demonstrated the immense therapeutic potential hidden within the pyrazole core and catalyzed further research into this new class of compounds.

An Alternative Route: The Pechmann Pyrazole Synthesis (1898)

While the Knorr synthesis became a workhorse, an alternative and mechanistically distinct approach was reported in 1898 by German chemist Hans von Pechmann.[2][18][19] The Pechmann Pyrazole Synthesis involves the reaction of diazomethane with acetylenes.[18][19] This reaction is a classic example of a 1,3-dipolar cycloaddition, a powerful tool in heterocyclic synthesis.[19][20] While the use of diazomethane presents handling challenges, the Pechmann synthesis provided a fundamentally different strategy for constructing the pyrazole ring, showcasing the chemical versatility available for its formation.

Pechmann_Synthesis Reactants Acetylene + Diazomethane TransitionState 1,3-Dipolar Cycloaddition Reactants->TransitionState Intermediate 3H-Pyrazole (non-aromatic intermediate) TransitionState->Intermediate Product Pyrazole (aromatic product) Intermediate->Product 1,5-H shift

Figure 2: Conceptual pathway of the Pechmann Pyrazole Synthesis.

Part 2: The Pharmacological Ascendancy of Pyrazole Compounds

For the first half of the 20th century, pyrazoles saw use in various applications, including as dyes like Tartrazine.[21] However, their most profound impact would be in the realm of medicine, beginning with a new generation of anti-inflammatory drugs.

The First Wave of Pyrazole NSAIDs: Phenylbutazone

In 1949, the Swiss company Geigy introduced Phenylbutazone , a potent nonsteroidal anti-inflammatory drug (NSAID).[22][23][24] It was initially developed as a solubilizing agent for another analgesic, aminopyrine, but was soon discovered to possess powerful anti-inflammatory and analgesic properties of its own.[22] Marketed as Butazolidin, it became a frontline treatment for inflammatory conditions like rheumatoid arthritis and gout.[22][23][25] However, its use in humans declined dramatically and was eventually banned for most uses by the 1980s due to the risk of severe and potentially fatal side effects, including aplastic anemia (a type of bone marrow failure).[22][25][26] Despite its toxicity in humans, Phenylbutazone remains a vital and widely used anti-inflammatory drug in veterinary medicine, particularly for managing musculoskeletal pain in horses.[25][26]

The COX-2 Revolution and the Dawn of Selective Inhibitors

The major turning point for pyrazole-based therapeutics came in the early 1990s with a fundamental biological discovery: the existence of two distinct cyclooxygenase (COX) enzymes, COX-1 and COX-2.[27][28]

  • COX-1: This isoform is constitutively expressed ("always on") in most tissues and is responsible for producing prostaglandins that have homeostatic, protective functions, such as maintaining the integrity of the stomach lining and supporting platelet aggregation.[27]

  • COX-2: This isoform is inducible, meaning its expression is significantly upregulated at sites of inflammation by mediators like cytokines and growth factors.[27] It is the primary driver of the prostaglandins that cause pain and inflammation.

This discovery provided a compelling therapeutic hypothesis: a drug that could selectively inhibit COX-2 while sparing COX-1 could deliver potent anti-inflammatory and analgesic effects with a significantly lower risk of the gastrointestinal side effects (like stomach ulcers) that plagued older, non-selective NSAIDs.[27][29][30]

This hypothesis spurred a new era of rational drug design, culminating in the discovery of Celecoxib by a team at G.D. Searle & Company.[27][28] Launched in 1998 under the brand name Celebrex®, Celecoxib was a trisubstituted pyrazole and the first highly selective COX-2 inhibitor to reach the market.[7][27][28] Its selectivity is attributed to its polar sulfonamide side chain, which binds to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme but absent in COX-1.[27][29] The success of Celecoxib was immense, establishing it as a blockbuster drug and validating the therapeutic strategy of selective COX-2 inhibition.[5][7]

COX_Inhibition cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 (Housekeeping) AA->COX1 COX2 COX-2 (Inflammation) AA->COX2 PG1 Protective Prostaglandins (e.g., GI Mucosa, Platelets) COX1->PG1 NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 PG2 Inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->PG2 Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2

Figure 3: Selective vs. Non-Selective COX Inhibition.

Beyond Inflammation: The Unmatched Versatility of the Pyrazole Scaffold

The success of Celecoxib solidified the status of the pyrazole ring as a privileged scaffold, but its utility extends far beyond inflammation. The unique physicochemical properties of the pyrazole core—its ability to participate in hydrogen bonding as both a donor and acceptor and its relative metabolic stability—make it an ideal building block for targeting a diverse array of biological targets.[6][11] In the decades since the launch of Celecoxib, a multitude of pyrazole-containing drugs have been approved by the FDA, showcasing the scaffold's incredible versatility.[6][31]

Drug Name (Brand Name®)Therapeutic ClassMechanism of Action
Sildenafil (Viagra®)Erectile Dysfunction AgentPhosphodiesterase-5 (PDE-5) Inhibitor[5][7]
Apixaban (Eliquis®)AnticoagulantDirect Factor Xa Inhibitor[7][31]
Crizotinib (Xalkori®)Anti-cancer AgentALK and ROS1 Kinase Inhibitor[7]
Ruxolitinib (Jakafi®)Anti-cancer/ImmunomodulatorJAK1 and JAK2 Kinase Inhibitor[7]
Asciminib (Scemblix®)Anti-cancer AgentAllosteric BCR-ABL1 Kinase Inhibitor[7]
Vericiguat (Verquvo®)Heart Failure AgentSoluble Guanylate Cyclase (sGC) Stimulator[7][31]
Selpercatinib (Retevmo®)Anti-cancer AgentRET Kinase Inhibitor[7]

Table 2: A selection of FDA-approved drugs demonstrating the therapeutic diversity of the pyrazole scaffold.

Conclusion and Future Outlook

From its serendipitous discovery in a 19th-century German laboratory to its central role in modern pharmacology, the history of the pyrazole compound is a compelling narrative of scientific progress. The initial synthesis by Ludwig Knorr unlocked a chemical scaffold whose full potential would be realized over a century later. The journey from Antipyrine to Phenylbutazone and ultimately to the rationally designed Celecoxib illustrates the evolution of drug discovery itself—from fortunate findings to hypothesis-driven, structure-based design.

Today, the pyrazole nucleus is firmly established as a privileged scaffold, a structural motif that consistently yields biologically active compounds against a multitude of targets.[7] Its synthetic accessibility and versatile chemical nature ensure that it will remain a focus of research and development for years to come.[6][11] As scientists continue to unravel the complexities of disease, the pyrazole ring will undoubtedly serve as a foundational element in the design of the next generation of targeted therapeutics, continuing the remarkable legacy that began with Ludwig Knorr's unexpected result.

References

The Pyrazole Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery and Agrochemical Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry and agrochemical research. When functionalized with a carboxylate group, this scaffold gives rise to a class of molecules with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the biological significance of pyrazole carboxylate derivatives. We will dissect their diverse mechanisms of action, from potent enzyme inhibition to the disruption of critical cellular signaling pathways. This guide will move beyond a mere recitation of facts, delving into the causality behind experimental designs and providing field-proven insights into the synthesis and evaluation of these versatile compounds. Through detailed protocols, mechanistic diagrams, and a comprehensive review of the current landscape, this document aims to equip researchers with the knowledge to innovate and exploit the full potential of the pyrazole carboxylate core.

The Chemical Versatility of the Pyrazole Carboxylate Core: A Foundation for Diverse Bioactivity

The pyrazole nucleus itself is a pharmacologically important scaffold, present in a variety of established drugs.[1] The addition of a carboxylate or a related functional group (such as an amide or ester) at various positions on the pyrazole ring provides a critical handle for modulating the physicochemical properties and biological targeting of the resulting derivatives. This functionalization allows for a wide range of synthetic modifications, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

The general structure of a pyrazole carboxylate derivative offers multiple points for diversification, which is a key reason for its prevalence in drug discovery campaigns. Structure-activity relationship (SAR) studies have shown that appropriate substitutions at different positions of the pyrazole ring can significantly enhance the biological efficacy and target selectivity of these compounds.[2]

General Synthetic Strategies

The synthesis of pyrazole carboxylate derivatives is well-established, with several robust methods available to medicinal chemists. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This method allows for the introduction of various substituents on the pyrazole ring. Another powerful technique is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne, which can provide regioselective access to specific pyrazole isomers.[3][4]

A generalized workflow for the synthesis of a 1,3,5-trisubstituted pyrazole-4-carboxylate, a common motif in biologically active derivatives, is depicted below.

G cluster_0 Synthesis of Pyrazole Carboxylate Core cluster_1 Functionalization 1,3-Dicarbonyl 1,3-Dicarbonyl Cyclocondensation Cyclocondensation 1,3-Dicarbonyl->Cyclocondensation Hydrazine Hydrazine Hydrazine->Cyclocondensation Pyrazole_Ester Pyrazole Carboxylate Ester Cyclocondensation->Pyrazole_Ester Hydrolysis Hydrolysis Pyrazole_Ester->Hydrolysis Pyrazole_Acid Pyrazole Carboxylic Acid Hydrolysis->Pyrazole_Acid Amidation Amidation Pyrazole_Amide Pyrazole Carboxamide Amidation->Pyrazole_Amide Pyrazole_Acid->Amidation Amine Amine Amine->Amidation G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrazole_Carboxylate Pyrazole Carboxylate (e.g., Celecoxib) Pyrazole_Carboxylate->COX2 G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Signaling_Cascade Downstream Signaling Cascade Receptor_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Pyrazole_Carboxylate Pyrazole Carboxylate Kinase Inhibitor Pyrazole_Carboxylate->Receptor_Kinase

References

The Strategic Application of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Design

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate physicochemical and pharmacological properties have led to the successful development of numerous FDA-approved drugs.[1][2] Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4] The unique electronic and steric features of the pyrazole ring allow it to serve as a bioisostere for other aromatic systems, often enhancing potency and improving pharmacokinetic profiles.[1] Within this important class of heterocycles, "Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate" emerges as a highly versatile and valuable building block for the synthesis of novel therapeutic agents. This technical guide will delve into the synthesis, reactivity, and potential applications of this key intermediate, providing researchers with the foundational knowledge to leverage its unique chemical architecture in drug discovery programs.

Molecular Profile and Strategic Importance

This compound (MFCD1031351) is a bifunctional molecule featuring both an aldehyde and a methyl ester group attached to a methylated pyrazole core. This strategic arrangement of functional groups provides two orthogonal points for chemical modification, making it an ideal starting material for the construction of diverse molecular libraries.

PropertyValue
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
CAS Number 1031351-95-7
Appearance Solid
Key Functional Groups Aldehyde, Methyl Ester

The aldehyde at the 3-position is a versatile handle for a variety of chemical transformations, most notably reductive amination and condensation reactions to form Schiff bases, which can be further modified or act as bioactive entities themselves.[5] The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another avenue for diversification and interaction with biological targets.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

While various methods for the synthesis of substituted pyrazoles exist, a common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The synthesis of this compound can be conceptualized through a multi-step sequence, often starting from simpler precursors. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of a Pyrazole-5-carboxylate Precursor

This protocol describes a general method for the synthesis of a pyrazole-5-carboxylate, a key intermediate that can be further functionalized to yield the target molecule.

Reaction: Condensation of a β-ketoester with a hydrazine.

Materials:

  • Substituted β-ketoester (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the substituted β-ketoester in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add methylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the corresponding 1-methyl-pyrazole-5-carboxylate derivative.

Subsequent formylation at the 3-position would then be required to obtain the target molecule. This can be achieved through various methods, such as the Vilsmeier-Haack reaction.

Key Synthetic Transformations and Applications in Medicinal Chemistry

The true value of this compound lies in its ability to serve as a launchpad for the synthesis of more complex and biologically active molecules. The aldehyde and ester functionalities can be selectively manipulated to introduce a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Synthesis of Pyrazolo[3,4-d]pyrimidines: A Gateway to Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors. The aldehyde functionality of this compound can be a key entry point for the construction of this fused ring system.

Conceptual Synthetic Workflow:

G A Methyl 3-formyl-1-methyl- 1H-pyrazole-5-carboxylate B Condensation with a suitable amine A->B R-NH2 C Intermediate B->C D Cyclization C->D Dehydration/ Rearrangement E Pyrazolo[3,4-d]pyrimidine Derivative D->E

Caption: Synthetic pathway to pyrazolo[3,4-d]pyrimidines.

A plausible synthetic route involves the initial condensation of the aldehyde with a suitable nitrogen-containing nucleophile, such as an amidine or guanidine derivative, followed by an intramolecular cyclization to form the pyrimidine ring. This approach allows for the introduction of various substituents on the pyrimidine ring, which can be crucial for tuning kinase selectivity and potency. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown potent inhibitory activity against kinases such as JNK3, a target for neurodegenerative diseases.[6]

Formation of Bioactive Schiff Bases and their Derivatives

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases can be biologically active in their own right or can serve as intermediates for further transformations, such as reduction to secondary amines.

Experimental Protocol: General Synthesis of Schiff Bases

Reaction: Condensation of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (1.0 eq)

  • Ethanol or Methanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound in the chosen alcohol in a round-bottom flask.

  • Add the primary amine to the solution, followed by a few drops of glacial acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • The Schiff base product often precipitates from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Schiff bases derived from heterocyclic aldehydes have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The diversity of commercially available primary amines allows for the rapid generation of a large library of Schiff base derivatives for biological screening.

Derivatization of the Ester Group: Accessing Amides and Carboxylic Acids

The methyl ester at the 5-position provides another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions, which can then be coupled with amines to form amides using standard peptide coupling reagents.

Reaction Pathway for Ester Modification:

G A Methyl 3-formyl-1-methyl- 1H-pyrazole-5-carboxylate B Hydrolysis A->B NaOH or LiOH C 3-Formyl-1-methyl- 1H-pyrazole-5-carboxylic acid B->C D Amide Coupling C->D R-NH2, Coupling Reagent E Amide Derivative D->E

Caption: Derivatization of the pyrazole-5-carboxylate.

The formation of amides is a particularly important transformation in medicinal chemistry, as the amide bond is a key structural feature of many drugs and can participate in hydrogen bonding interactions with biological targets. Pyrazole-5-carboxamides have been investigated as potential anti-inflammatory and analgesic agents.[8]

Potential Therapeutic Applications

The versatility of this compound as a synthetic intermediate opens the door to a wide range of potential therapeutic applications for its derivatives.

Kinase Inhibitors for Oncology and Inflammatory Diseases

As previously mentioned, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of many kinase inhibitors. By utilizing the target molecule as a starting material, medicinal chemists can design and synthesize novel inhibitors of various kinases implicated in cancer and inflammatory disorders. For example, pyrazole-based compounds have been developed as inhibitors of JNK3, which is involved in neuronal apoptosis and is a target for neurodegenerative diseases.[6]

Anti-inflammatory Agents

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example. The structural features of this compound can be elaborated to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles. For instance, pyrazole-5-carboxylate derivatives have shown significant anti-inflammatory activity in preclinical models.[9]

Antimicrobial Agents

The emergence of drug-resistant microbes has created an urgent need for new antimicrobial agents. Pyrazole-containing compounds have demonstrated promising antibacterial and antifungal activities. The ability to readily derivatize this compound allows for the systematic exploration of SAR to optimize antimicrobial potency.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering multiple avenues for the synthesis of diverse and potentially bioactive molecules. Its bifunctional nature allows for the construction of complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, as well as the generation of libraries of Schiff bases and amides. The inherent pharmacological potential of the pyrazole scaffold, combined with the synthetic accessibility of derivatives from this key intermediate, makes it a valuable tool for drug discovery professionals. Future research in this area will likely focus on the development of novel and efficient synthetic methodologies to further expand the chemical space accessible from this versatile starting material, leading to the discovery of new therapeutic agents for a wide range of diseases.

References

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved therapeutic agents.[1][2][3] Its metabolic stability and versatile chemical nature allow for the construction of molecules with diverse biological activities, from kinase inhibitors for oncology to treatments for viral infections and inflammatory diseases.[4][5] Within the vast library of pyrazole-based synthons, Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate stands out as a particularly powerful and versatile building block. Its trifunctional nature—possessing an electrophilic aldehyde, a modifiable ester, and a stable aromatic core—provides medicinal chemists with a robust platform for generating complex molecular architectures and diverse compound libraries.

This guide offers a deep dive into the synthetic utility of this compound, exploring its synthesis, reactivity, and strategic application in the development of novel chemical entities.

Core Characteristics of the Building Block

Understanding the fundamental properties of a building block is critical for its effective implementation in a synthetic campaign. This compound is a stable, crystalline solid under standard conditions, lending itself well to storage and handling.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 1031351-95-7[][7]
Molecular Formula C₇H₈N₂O₃[8]
Molecular Weight 168.15 g/mol [8]
Appearance White to off-white solidCommercial Suppliers
Key Functional Groups Aldehyde, Ester, N-Methyl Pyrazole-

The strategic placement of the formyl group at the 3-position and the methyl carboxylate at the 5-position, flanking the N-methylated pyrazole core, creates a unique electronic and steric environment. This arrangement allows for selective and orthogonal chemical transformations, a highly desirable trait for a building block in multi-step syntheses.

Synthesis of the Pyrazole Core: A Plausible Pathway

The construction of substituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine derivative.[9][10] While multiple specific industrial routes to this compound may exist, a chemically sound and adaptable laboratory-scale synthesis can be proposed based on these established principles. The key is the regioselective reaction of methylhydrazine with a suitable 1,3-dielectrophile precursor.

A plausible synthetic workflow involves the reaction of a β-enamino diketone or a related activated intermediate with methylhydrazine.[11][12] This method provides excellent control over the regiochemistry, ensuring the desired placement of the N-methyl group.

G cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Cyclization & N-Methylation Ketoester Dimethyl 2-formyl-3-oxosuccinate Enamine Enamine Intermediate Ketoester->Enamine Reaction DMFDMA DMF-DMA DMFDMA->Enamine Target This compound Enamine->Target Cyclization/ Condensation Methylhydrazine Methylhydrazine (CH3NHNH2) Methylhydrazine->Target

Caption: Proposed synthesis of the target building block via an enamine intermediate.

In this proposed pathway, a precursor like dimethyl 2-formyl-3-oxosuccinate is first reacted with an acetal such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine. This intermediate is then subjected to a cyclization-condensation reaction with methylhydrazine. The reaction proceeds with high regioselectivity, driven by the differential reactivity of the carbonyl groups, to yield the desired N-methylated pyrazole core.

A Trifecta of Reactivity: Exploiting the Functional Groups

The true synthetic power of this compound lies in the distinct reactivity of its three functional handles. This allows for a modular and divergent approach to library synthesis, where each functional group can be addressed selectively.

The aldehyde at the C3 position is a potent electrophile, making it the primary site for introducing molecular diversity.

  • Reductive Amination: This is arguably the most valuable transformation. The aldehyde can be converted into a Schiff base with a primary or secondary amine, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to form a stable secondary or tertiary amine. This reaction is a workhorse in medicinal chemistry for rapidly building libraries of compounds with diverse amine side chains.

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions provide access to various alkene derivatives by forming new carbon-carbon bonds, allowing for the extension of the carbon skeleton.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) yields electron-deficient alkenes, which are themselves versatile intermediates for subsequent Michael additions.[13]

  • Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents creates secondary alcohols, introducing new stereocenters and points of diversity.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (e.g., using Pinnick oxidation) or reduced to a primary alcohol (e.g., with NaBH₄), providing alternative functional groups for further elaboration.

The methyl ester at the C5 position offers a secondary site for modification, often addressed after the initial elaboration of the more reactive aldehyde.

  • Saponification and Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH).[14] This carboxylic acid is a critical intermediate for forming amide bonds by coupling with a vast array of amines using standard reagents like HATU, HOBt/EDC, or by converting it to an acid chloride. This is a fundamental strategy for creating analogs of many bioactive molecules, including kinase inhibitors.

  • Reduction to an Alcohol: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol (5-hydroxymethyl). This new functional group can be used in etherification reactions or converted to a leaving group for nucleophilic substitution.

  • Bioisosteric Replacement: The carboxylic acid derived from the ester can be converted into other common acid bioisosteres, such as tetrazoles, which are important for modulating physicochemical properties like acidity and cell permeability.

The 1-methyl-pyrazole ring itself is a robust, aromatic heterocycle that provides a stable scaffold for the appended functionality.[2] Its metabolic stability is a key reason for its prevalence in pharmaceuticals. While direct functionalization on the pyrazole ring (e.g., at the C4 position) is possible, it typically requires harsher conditions than manipulations of the aldehyde and ester groups. For most applications, the pyrazole serves as the central, unchanging core that spatially orients the pharmacophoric elements at the C3 and C5 positions.

G cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reactions BuildingBlock This compound C3-Aldehyde C5-Ester ReductiveAmination Reductive Amination (New Amines) BuildingBlock:f1->ReductiveAmination Wittig Wittig/HWE Rxn (New Alkenes) BuildingBlock:f1->Wittig Grignard Grignard Addition (New Alcohols) BuildingBlock:f1->Grignard Hydrolysis Hydrolysis BuildingBlock:f2->Hydrolysis Reduction Reduction (New Alcohol) BuildingBlock:f2->Reduction AmideCoupling Amide Coupling (New Amides) Hydrolysis->AmideCoupling

Caption: Divergent synthetic pathways from the core building block.

Exemplary Protocol: Reductive Amination

To illustrate the practical utility of this building block, a detailed protocol for a representative reductive amination reaction is provided. This procedure serves as a template that can be adapted for a wide range of primary and secondary amines.

Objective: To synthesize Methyl 3-((benzylamino)methyl)-1-methyl-1H-pyrazole-5-carboxylate.

Reactants and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
This compound168.15500 mg2.97
Benzylamine107.15350 mg (0.34 mL)3.27 (1.1 eq)
Sodium triacetoxyborohydride (STAB)211.94945 mg4.46 (1.5 eq)
Dichloromethane (DCM)-15 mL-
Acetic Acid (optional)60.051-2 drops-

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 2.97 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (15 mL).

  • Amine Addition: Add benzylamine (0.34 mL, 3.27 mmol) to the solution. If the amine is a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added first.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate imine/iminium ion. A drop of glacial acetic acid can be added to catalyze this step, particularly for less nucleophilic amines.

  • Reduction: Add sodium triacetoxyborohydride (945 mg, 4.46 mmol) to the mixture in portions over 5 minutes. Note: STAB is a mild and selective reducing agent, but the addition may cause some effervescence. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This self-validating protocol, with its clear steps for reaction, workup, and analysis, ensures reproducibility and high-quality results, forming the basis for library generation.

Conclusion: A Strategic Asset in Drug Discovery

This compound is more than just a chemical intermediate; it is a strategic asset for the modern medicinal chemist. Its trifunctional nature enables the rapid and efficient construction of diverse and complex molecules from a single, reliable starting material. The orthogonal reactivity of the aldehyde and ester groups allows for controlled, stepwise elaboration, making it an ideal scaffold for structure-activity relationship (SAR) studies. As the demand for novel therapeutics continues to grow, versatile and powerful building blocks like this N-methylated pyrazole will remain indispensable tools in the quest for the next generation of medicines.

References

Navigating the Synthesis and Procurement of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the accessibility and quality of key chemical intermediates are paramount. Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, a versatile heterocyclic building block, has garnered significant interest for its utility in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides an in-depth exploration of this compound, from its procurement and synthesis to its critical applications in medicinal chemistry.

Strategic Procurement: Identifying Reliable Suppliers

The timely acquisition of high-purity this compound (CAS No. 1031351-95-7) is a critical first step in any research and development workflow. A number of reputable chemical suppliers offer this compound, often with detailed analytical data to ensure batch-to-batch consistency. When selecting a supplier, researchers should consider not only the price but also the available purity, lead times, and the comprehensiveness of the provided documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of notable suppliers:

SupplierProduct Number/CASPurityAvailabilityNotes
Benchchem 1031351-95-7High PurityInquireProvides detailed product information and highlights its application in medicinal chemistry.[1]
BLDpharm 1031351-95-7InquireOnline OrdersOffers various analytical data including NMR, HPLC, and LC-MS.[1]
Parchem 1031351-95-7InquireGlobalA supplier of a wide range of specialty chemicals.[2]
CymitQuimica 1031351-95-7InquireInquireLists the product under their Fluorochem brand.[3]
ChemicalBook 175277-11-9 (related compound)VariesMultiple SuppliersProvides a platform to compare prices from various suppliers for related compounds.[4]

It is advisable to request a sample for in-house quality control before committing to a bulk purchase, especially for long-term projects where consistency is crucial.

The Synthetic Landscape: A Plausible Route to a Versatile Intermediate

While specific, proprietary synthesis methods for this compound may vary between manufacturers, a general and scientifically sound synthetic strategy can be devised based on established pyrazole synthesis methodologies. The following protocol is a representative example of how this compound could be synthesized in a laboratory setting, drawing upon principles of multi-component reactions and functional group transformations common in heterocyclic chemistry.[5][6]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from readily available precursors. A plausible route involves the construction of the pyrazole ring followed by the introduction or modification of the formyl and carboxylate groups.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Reduction/Dechlorination A Dimethyl acetylenedicarboxylate (DMAD) C Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate A->C Reaction B Methylhydrazine B->C Reaction D Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate F Methyl 5-chloro-3-formyl-1-methyl-1H-pyrazole-4-carboxylate D->F Formylation E POCl3, DMF E->F G Methyl 5-chloro-3-formyl-1-methyl-1H-pyrazole-4-carboxylate I This compound G->I Reduction H H2, Pd/C H->I

Caption: A plausible three-step synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (DMAD) in a suitable solvent such as ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an equimolar amount of methylhydrazine to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate.

Step 2: Vilsmeier-Haack Formylation

  • In a three-necked flask fitted with a dropping funnel and a condenser, place the pyrazole intermediate from Step 1.

  • Add a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) (the Vilsmeier reagent) dropwise to the flask at a controlled temperature.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for several hours.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the formylated and chlorinated intermediate.

Step 3: Reduction/Dechlorination

  • Dissolve the intermediate from Step 2 in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the final product, this compound.

Applications in Drug Discovery: A Scaffold of Promise

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a number of FDA-approved drugs.[6] this compound, with its strategically placed reactive handles (an aldehyde and an ester), serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of this pyrazole have been explored for their anti-inflammatory and anti-cancer properties.[1] The aldehyde group can be readily converted into various other functional groups or used in condensation reactions to build larger, more intricate molecular architectures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

While specific drugs containing this exact fragment are not prominently in the public domain, the pyrazole core is central to many therapeutic agents. The value of this compound lies in its potential to enable the rapid synthesis of libraries of novel compounds for high-throughput screening in drug discovery campaigns.

G cluster_0 Core Scaffold cluster_1 Synthetic Diversification cluster_2 Potential Therapeutic Applications A This compound Aldehyde Ester B Reductive Amination A:f1->B C Wittig Reaction A:f1->C D Condensation Reactions A:f1->D E Hydrolysis & Amide Coupling A:f2->E F Anti-inflammatory Agents B->F G Anti-cancer Agents C->G H Kinase Inhibitors D->H I Antimicrobial Compounds E->I

Caption: Synthetic utility and potential therapeutic applications of this compound.

Ensuring Quality: Analytical Methodologies

The purity and structural integrity of this compound are critical for its successful application in synthesis. A robust quality control (QC) process employing a suite of analytical techniques is essential.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of organic compounds. A reverse-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid like formic or trifluoroacetic acid for better peak shape), can effectively separate the target compound from any impurities or starting materials. The purity is determined by the area percentage of the main peak in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The proton NMR spectrum will show characteristic signals for the methyl groups, the pyrazole ring proton, and the aldehyde proton, with specific chemical shifts and coupling patterns. The carbon NMR will confirm the number and type of carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer will provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the carbonyl groups of the aldehyde and the ester.

Self-Validating Experimental Workflow for QC

G cluster_0 Quality Control Workflow A Incoming Material/Synthesized Batch B Visual Inspection A->B C Solubility Test B->C D HPLC for Purity C->D E NMR for Structure Confirmation D->E If Purity ≥ 98% I Reject/Repurify D->I If Purity < 98% F MS for Molecular Weight E->F E->I If structure is incorrect G FTIR for Functional Groups F->G F->I If MW is incorrect H Release for Use G->H If all data conforms G->I If functional groups are absent

Caption: A comprehensive and self-validating quality control workflow for this compound.

Conclusion

This compound stands out as a valuable and versatile building block for researchers engaged in drug discovery and development. Its procurement from reliable suppliers, coupled with a thorough understanding of its synthesis and chemical properties, empowers scientists to efficiently explore novel chemical space. The strategic application of this intermediate, underpinned by rigorous quality control, will undoubtedly continue to contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. Specifically, functionalized pyrazoles such as Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate serve as critical building blocks in the synthesis of more complex drug candidates. The presence of both a formyl and an ester group on the pyrazole ring provides two distinct points for further chemical modification, making this a highly valuable intermediate for the construction of compound libraries in drug discovery programs.

This application note provides a detailed, field-proven guide for the synthesis of this compound. We will explore a robust and regioselective synthetic strategy, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodologies. This document is intended for researchers, scientists, and drug development professionals who require a reliable and well-understood protocol for the preparation of this key synthetic intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the pyrazole ring system, followed by a regioselective formylation at the C3 position.

  • Step 1: Synthesis of Methyl 1-methyl-1H-pyrazole-5-carboxylate. This initial step involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with methylhydrazine. This is a classic and reliable method for the formation of the pyrazole ring, often referred to as the Knorr pyrazole synthesis.[1][2] The use of methylhydrazine directly installs the N-methyl group, and the choice of the dicarbonyl precursor determines the substitution pattern of the resulting pyrazole.

  • Step 2: Regioselective Formylation via Directed ortho-Metallation. Introducing a formyl group onto the pyrazole ring can be achieved through various methods. While the Vilsmeier-Haack reaction is a common formylation technique for electron-rich heterocycles, it typically results in formylation at the C4 position of the pyrazole ring.[3] To achieve the desired C3-formylation, a more strategic approach is required. We will employ a directed ortho-metallation strategy. This involves the deprotonation of the C3 position with a strong base, such as n-butyllithium, followed by quenching the resulting lithiated species with a suitable formylating agent like N,N-dimethylformamide (DMF). This method offers excellent regiocontrol, directing the electrophilic formyl group to the desired position.[4]

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow Overall Synthetic Workflow start Starting Materials: - Dimethyl acetylenedicarboxylate - Methylhydrazine step1 Step 1: Knorr Pyrazole Synthesis (Cyclocondensation) start->step1 intermediate Intermediate: Methyl 1-methyl-1H-pyrazole-5-carboxylate step1->intermediate step2 Step 2: Directed ortho-Metallation and Formylation intermediate->step2 product Final Product: This compound step2->product

Caption: A two-step synthetic workflow for the preparation of the target compound.

Experimental Protocols

Part 1: Synthesis of Methyl 1-methyl-1H-pyrazole-5-carboxylate

Principle: This synthesis is based on the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[1][2] In this protocol, we will utilize dimethyl acetylenedicarboxylate as the 1,3-dicarbonyl equivalent, which reacts with methylhydrazine to directly afford the desired N-methylated pyrazole ester. This approach is advantageous as it avoids potential regioselectivity issues that can arise when using unsymmetrical 1,3-diketones with substituted hydrazines.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Dimethyl acetylenedicarboxylate142.1114.21 g100
Methylhydrazine46.074.61 g100
Methanol32.04200 mL-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methanol (200 mL).

  • Addition of Reagents: Cool the methanol in an ice bath to 0-5 °C. To the cooled methanol, add methylhydrazine (4.61 g, 100 mmol) dropwise with stirring.

  • Slow Addition: After the addition of methylhydrazine is complete, add dimethyl acetylenedicarboxylate (14.21 g, 100 mmol) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the mobile phase.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield Methyl 1-methyl-1H-pyrazole-5-carboxylate as a colorless oil.

Expected Outcome:

ProductYield (%)Purity (%)
Methyl 1-methyl-1H-pyrazole-5-carboxylate85-95>95
Part 2: Synthesis of this compound

Principle: This step utilizes a directed ortho-metallation approach to achieve regioselective formylation at the C3 position. The C3 proton of the pyrazole ring is acidic enough to be removed by a strong base like n-butyllithium. The resulting organolithium species is a potent nucleophile that readily reacts with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[4] Subsequent aqueous workup hydrolyzes the intermediate to afford the desired aldehyde. The choice of a strong, non-nucleophilic base at low temperatures is crucial to prevent side reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 1-methyl-1H-pyrazole-5-carboxylate154.1515.42 g100
n-Butyllithium (2.5 M in hexanes)64.0644 mL110
N,N-Dimethylformamide (DMF)73.098.77 g120
Anhydrous Tetrahydrofuran (THF)72.11300 mL-
Saturated aqueous ammonium chloride-100 mL-
Diethyl ether74.12200 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • Reaction Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Methyl 1-methyl-1H-pyrazole-5-carboxylate (15.42 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 300 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: To the cooled solution, add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise via a syringe over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: To the lithiated pyrazole solution, add N,N-dimethylformamide (8.77 g, 120 mmol) dropwise, ensuring the temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Slowly warm the reaction mixture to room temperature and then quench by the careful addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL), then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound as a white to pale yellow solid.

Expected Outcome:

ProductYield (%)Purity (%)
This compound60-75>98

Mechanism of Directed ortho-Metallation and Formylation

The regioselectivity of the formylation at the C3 position is a direct consequence of the directed metallation mechanism.

Caption: Mechanism of C3-formylation via directed ortho-metallation.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

Conclusion

The synthetic route detailed in this application note provides a reliable and regioselective method for the preparation of this compound. By employing a classic Knorr pyrazole synthesis followed by a directed ortho-metallation and formylation, this protocol overcomes the regioselectivity challenges associated with standard electrophilic substitution reactions on the pyrazole ring. The provided step-by-step procedures, along with the mechanistic insights, offer researchers a comprehensive guide for the synthesis of this valuable building block, facilitating its application in drug discovery and medicinal chemistry programs.

References

Knorr Pyrazole Synthesis: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the preparation of pyrazole derivatives.[1] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[2] Given the prevalence of the pyrazole scaffold as a key pharmacophore in a multitude of biologically active compounds, the Knorr synthesis remains an indispensable tool in medicinal chemistry and drug development.[3] Its applications are vast, contributing to the synthesis of pharmaceuticals like the anti-inflammatory drug Celecoxib and the analgesic Antipyrine.[3] This guide provides a detailed examination of the Knorr pyrazole synthesis, including its mechanism, practical experimental protocols, and key considerations for optimization and troubleshooting.

Mechanistic Insights: A Stepwise Look at Pyrazole Formation

The Knorr pyrazole synthesis is typically conducted under acidic conditions, which catalyze the key steps of the reaction.[2] The generally accepted mechanism proceeds through the following stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.[3]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This step forms a five-membered heterocyclic intermediate.[3]

  • Dehydration and Aromatization: The cyclic intermediate subsequently undergoes another dehydration step to yield the stable, aromatic pyrazole ring.[3]

The overall transformation results in the formation of a pyrazole with the loss of two molecules of water.[4]

Visualizing the Mechanism

Knorr_Mechanism General Mechanism of the Knorr Pyrazole Synthesis Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Critical Consideration: Regioselectivity

A significant challenge, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of a mixture of two regioisomeric pyrazole products.[3] The outcome is influenced by several factors:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups will activate a carbonyl group towards nucleophilic attack.

  • Reaction Conditions: The pH of the reaction medium can significantly influence the regioselectivity.[5]

Careful consideration and optimization of these factors are necessary to achieve the desired regioisomer.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[3]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[3]

  • Isolation: After cooling the reaction mixture, a syrup will be obtained. Place the flask in an ice bath to facilitate cooling.[3]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.[3]

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The pure pyrazolone can be obtained by recrystallization from ethanol.[3]

Protocol 2: Synthesis of a Substituted Pyrazole using a β-Ketoester

This protocol outlines the synthesis of a pyrazole from ethyl benzoylacetate and hydrazine hydrate.[4]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[4]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[4]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[4]

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[4]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[3]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry.[4]

Visualizing the Experimental Workflow

Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine 1,3-Dicarbonyl and Hydrazine Derivative Solvent_Catalyst Add Solvent and Acid Catalyst Reagents->Solvent_Catalyst Heating Heat with Stirring (e.g., Reflux or 100°C) Solvent_Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Quench/Precipitate (e.g., add Water) Monitoring->Quench Reaction Complete Filter Filter Solid Product Quench->Filter Wash Wash with Solvent Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize (optional) Dry->Recrystallize

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis and its modifications.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic acid/EthanolReflux1High[3]
Ethyl benzoylacetateHydrazine hydrateAcetic acid/1-Propanol1001High[4]
AcetylacetonePhenylhydrazine HClAcetic acid/Water or Ethanol234Good[6]
Substituted acetophenone hydrazonesVilsmeier-Haack reagentDMF100-1203-5Good
Substituted acetophenone hydrazonesVilsmeier-Haack reagent (Microwave)DMFN/A45-120 secImproved

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring. Check the purity of starting materials.
Product soluble in work-up/crystallization solvent.Use a solvent in which the product is less soluble for precipitation and washing. Minimize the amount of recrystallization solvent used.[7]
Formation of Impurities Decomposition of hydrazine derivative.Run the reaction under an inert atmosphere (e.g., nitrogen). Use freshly distilled hydrazine if necessary.[6]
Side reactions of the 1,3-dicarbonyl compound.The stability of the dicarbonyl can be a factor. Consider purification of the dicarbonyl prior to use.[6]
Discoloration of Reaction Mixture (Yellow/Red) Often associated with hydrazine impurities.This is common. Purification via a silica plug (washing with a non-polar solvent like toluene to remove color before eluting the product with a more polar solvent) can be effective.[6]
Difficulty with Crystallization Product oiling out.Ensure the mixture is sufficiently cooled in an ice bath. Add the crystallization-inducing solvent (e.g., diethyl ether) slowly and in small portions with vigorous stirring.[7]

Modern Variations: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the Knorr pyrazole synthesis.[8] Microwave irradiation provides rapid and uniform heating, which can lead to:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes or even seconds.

  • Higher Yields: Improved reaction kinetics and reduced side product formation can lead to higher isolated yields.

  • Greener Chemistry: The efficiency of microwave heating often allows for the use of less solvent or even solvent-free conditions.[9]

For example, the cyclocondensation of hydrazones using the Vilsmeier-Haack reagent, which requires 3-5 hours of conventional heating, can be accomplished in 45-120 seconds under microwave irradiation with improved yields.

Safety Precautions

Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens. [10][11] Strict adherence to safety protocols is mandatory.

  • Handling: Always handle hydrazine and its derivatives in a well-ventilated chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a minimum), splash-proof goggles or a face shield, and a lab coat.[11]

  • Incompatibilities: Hydrazine is a powerful reducing agent and can react violently with oxidizing agents, acids, and metal oxides. It can ignite spontaneously on contact with porous materials like cloth or wood.[10]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material like sand. Do not use combustible absorbents like sawdust.[12]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with large amounts of water for at least 30 minutes and remove contaminated clothing. Seek immediate medical attention.[13]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[13]

    • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]

1,3-Dicarbonyl Compounds: While generally less hazardous than hydrazines, some dicarbonyl compounds can be irritants. Always consult the Safety Data Sheet (SDS) for specific handling information.

Conclusion

The Knorr pyrazole synthesis is a time-honored and highly effective method for constructing the pyrazole core. Its simplicity, tolerance of a wide range of functional groups, and the importance of its products ensure its continued relevance in modern organic and medicinal chemistry. By understanding the underlying mechanism, carefully controlling reaction parameters to address challenges like regioselectivity, and leveraging modern techniques such as microwave-assisted synthesis, researchers can effectively utilize this powerful reaction to access a diverse array of valuable pyrazole-containing molecules.

References

Application Note & Protocol Guide: Enhancing Pyrazole Derivative Synthesis through Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics ranging from anti-inflammatory agents to targeted oncology drugs.[1][2] Traditional synthetic routes to these vital heterocycles often necessitate long reaction times, harsh conditions, and can result in modest yields. This guide details the principles and application of Microwave-Assisted Organic Synthesis (MAOS) as a transformative technology for the rapid and efficient production of pyrazole derivatives. By leveraging the unique heating mechanism of microwave irradiation, researchers can dramatically reduce synthesis times from hours to minutes, significantly improve product yields, and align with the principles of green chemistry.[3][4] This document provides a foundational understanding of microwave chemistry, comparative data against conventional methods, and detailed, validated protocols for key synthetic transformations.

The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating methods rely on conduction and convection to transfer energy from an external source to the reaction mixture, a process that is often slow and inefficient, leading to non-uniform temperature gradients. Microwave-assisted synthesis, however, utilizes dielectric heating.[4][5]

1.1. Mechanism of Microwave Heating

Microwave energy directly interacts with polar molecules and ionic species within the reaction mixture, bypassing the need for conventional heat transfer.[3] This interaction is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation.[5][6][7] This constant reorientation generates molecular friction, resulting in rapid and uniform heating throughout the bulk of the material.[7] Non-polar solvents like hexane or toluene are therefore less suitable for MAOS as they interact poorly with the microwave field.[8]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion. Collisions between these moving ions generate heat through electrical resistance.[5][6]

This direct coupling of energy leads to instantaneous and localized superheating of the reactants and solvent, providing the momentum to overcome activation energy barriers more quickly than conventional methods without altering the activation energy itself.[7] The result is a dramatic acceleration of reaction rates.[4][5]

Key Benefits of MAOS in Pyrazole Synthesis:

  • Speed: Reaction times are frequently reduced from hours to mere minutes.[1][9]

  • Yield: Efficient energy transfer and reduced side reactions often lead to significantly higher product yields.[1][10]

  • Purity: The rapid and uniform heating minimizes the formation of by-products, simplifying purification.[4][11]

  • Green Chemistry: MAOS promotes sustainability through reduced energy consumption and the potential for solvent-free reactions.[3][6][8]

  • Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[4][12]

Workflow and Data: A Comparative Overview

The transition from conventional reflux to a microwave-assisted workflow is straightforward and offers clear quantitative advantages.

General Experimental Workflow

The diagram below illustrates the typical workflow for synthesizing pyrazole derivatives using a dedicated microwave reactor. The process is contained, controlled, and efficient.

G cluster_prep Step 1: Reaction Preparation cluster_reaction Step 2: Microwave Irradiation cluster_workup Step 3: Product Isolation A Combine reactants, solvent, and stir bar in a microwave vial B Seal the vial securely A->B C Place vial in microwave reactor cavity B->C D Set parameters: Temperature, Time, Power C->D E Initiate irradiation with stirring D->E F Cool vial to room temperature (automated reactor cooling) E->F G Perform work-up (e.g., precipitation, extraction) F->G H Purify product (e.g., recrystallization, chromatography) G->H

Caption: General workflow for microwave-assisted pyrazole synthesis.

Quantitative Comparison: MAOS vs. Conventional Heating

The following tables summarize literature data, providing a direct comparison of the efficiency of microwave-assisted synthesis against traditional methods for various pyrazole classes.

Table 1: Synthesis of Phenyl-1H-pyrazoles

Method Temperature (°C) Time Yield (%) Reference
Microwave-Assisted 60 5 min 91-98 [1][10][13]

| Conventional Heating | 75 | 2 hours | 73-90 |[1][10][13] |

Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids

Method Temperature (°C) Time Yield (%) Reference
Microwave-Assisted Not Specified 9-10 min 79-92 [9][14]

| Conventional Heating | Not Specified | 7-9 hours | Not Specified |[9][14] |

Table 3: Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives

Method Temperature (°C) Time Yield (%) Reference
Microwave-Assisted 80 2 min 62-92 [10][11]

| Conventional Heating | 80 | 1 hour | 48-85 |[10][11] |

Detailed Application Protocols

The following protocols are adapted from peer-reviewed literature and provide a starting point for the synthesis of diverse pyrazole derivatives.

Protocol 1: Synthesis from 1,3-Dicarbonyl Precursors (via Chalcones)

This is a classic and highly effective method for forming the pyrazole ring through the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a hydrazine.[15][16]

G cluster_reactants Chalcone Chalcone Derivative (α,β-Unsaturated Ketone) Reagents + Hydrazine Hydrazine Hydrate or Phenylhydrazine Product Substituted Pyrazole Reagents->Product  Ethanol, Acetic Acid (cat.)  Microwave Irradiation  (e.g., 300W, 1-5 min)

Caption: Reaction scheme for pyrazole synthesis from chalcones.

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor with appropriate vials and stir bars

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the chalcone derivative (1.0 mmol) and the hydrazine derivative (1.2 mmol).[1]

  • Add 5 mL of ethanol and 2 drops of glacial acetic acid to serve as a catalyst.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of a dedicated laboratory microwave reactor.

  • Irradiate the reaction mixture at 300 W for 1-5 minutes, with a target temperature of approximately 100-120°C. Ensure stirring is active throughout the process.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, allow the vial to cool to room temperature (most reactors have an automated cooling feature).

  • Pour the cooled reaction mixture into a beaker containing crushed ice to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

Protocol 2: One-Pot, Three-Component Synthesis of Pyrazolones

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, offering high atom economy and operational simplicity.[17][18] This protocol describes a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives.[19]

G cluster_inputs Reactants A Ethyl Acetoacetate D Combine in Flask (Solvent-Free) A->D B Substituted Hydrazine B->D C Aromatic Aldehyde C->D E Microwave Irradiation (e.g., 420W, 10 min) D->E F Cool & Purify (Recrystallization) E->F G 4-Arylidenepyrazolone Product F->G

Caption: Workflow for a one-pot multicomponent pyrazolone synthesis.

Materials:

  • Ethyl acetoacetate (0.45 mmol)

  • Substituted hydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)

  • Substituted aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde) (0.3 mmol)

  • Microwave reactor

Procedure:

  • In a 50 mL round-bottom flask suitable for microwave synthesis, combine ethyl acetoacetate (0.45 mmol), the substituted hydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol).[19]

  • Place the open flask into the cavity of a domestic or laboratory microwave oven (Note: For safety, a dedicated laboratory reactor is strongly recommended).

  • Irradiate the solvent-free mixture at a power of 420 W for 10 minutes.[19]

  • After irradiation, carefully remove the flask and allow it to cool to room temperature.

  • Dilute the resulting mixture with a suitable solvent, such as ethyl acetate, and stir to induce precipitation.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization to obtain the pure 4-arylidenepyrazolone derivative. Yields for this method are reported to be in the range of 51-98%.[19]

Safety and Best Practices in Microwave Chemistry

While MAOS is a powerful tool, safety is paramount.

  • Use Dedicated Equipment: Never use a domestic kitchen microwave oven for chemical synthesis.[12][20] Laboratory-grade reactors are built to withstand high pressures and corrosive chemicals and are equipped with essential safety features like temperature and pressure sensors, and automatic shut-offs.[20]

  • Vessel Integrity: Use the correct type of sealed vessel for the planned reaction pressure and temperature. Do not exceed the manufacturer's recommended limits.

  • Stirring: Ensure adequate stirring, especially in viscous or solvent-free reactions, to prevent localized superheating and potential "hot spots" that can lead to vessel failure.[20]

  • Exothermic Reactions: Exercise extreme caution with potentially explosive or highly exothermic reactions. Start with small-scale experiments at low power to understand the reaction kinetics under microwave conditions.[20]

  • Proper Training: The most critical safety device is a well-trained operator who understands the principles of microwave chemistry and the specific equipment in use.[20]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole derivatives, offering unparalleled advantages in efficiency, yield, and sustainability. By adopting this technology, researchers and drug development professionals can accelerate discovery timelines, optimize synthetic routes, and implement greener laboratory practices. The protocols and data presented herein serve as a robust foundation for harnessing the full potential of MAOS in the pursuit of novel and impactful chemical entities.

References

One-Pot Synthesis of Substituted Pyrazoles: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Traditional multi-step syntheses of substituted pyrazoles can be time-consuming, resource-intensive, and generate significant waste. One-pot synthesis methodologies offer an elegant and efficient alternative, aligning with the principles of green chemistry by improving atom economy, reducing reaction times, and simplifying purification processes.[3][4] This comprehensive guide provides an in-depth exploration of key one-pot strategies for the synthesis of substituted pyrazoles, complete with detailed experimental protocols, mechanistic insights, and comparative data to empower researchers in the rational design and execution of these powerful reactions.

Introduction: The Enduring Significance of Pyrazoles and the Rise of One-Pot Strategies

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged structures in drug discovery.[2] Their unique electronic properties and ability to act as bioisosteres for amides and other functional groups have led to their incorporation into a wide array of therapeutic agents, including the anti-inflammatory drug Celecoxib, the appetite suppressant Rimonabant, and the erectile dysfunction treatment Sildenafil.[1] The demand for structurally diverse pyrazole libraries for screening and lead optimization has driven the development of innovative and efficient synthetic methodologies.

One-pot reactions, where multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, have emerged as a powerful tool in modern organic synthesis.[3][5] These approaches offer significant advantages over classical linear syntheses:

  • Increased Efficiency: Reduced handling and purification steps lead to shorter overall reaction times and higher throughput.

  • Improved Yields: Minimizing the loss of material during intermediate isolation often results in higher overall yields.

  • Enhanced Atom Economy: By design, one-pot reactions maximize the incorporation of atoms from the starting materials into the final product.

  • Greener Chemistry: Reduced solvent usage and energy consumption contribute to more environmentally benign processes.[6][7]

This guide will focus on the most robust and widely applicable one-pot methods for pyrazole synthesis, providing the necessary theoretical foundation and practical protocols for their successful implementation in a research setting.

Strategy 1: The Knorr Pyrazole Synthesis and its One-Pot Variants

The cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, first reported by Ludwig Knorr in 1883, remains the most fundamental and widely used method for pyrazole synthesis.[2][8][9] The reaction proceeds through the formation of a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[9]

Causality and Mechanistic Insight

The reaction is typically acid-catalyzed. The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[9] With unsymmetrical 1,3-dicarbonyls, the reaction can potentially yield two regioisomers, a challenge that can sometimes be controlled by judicious choice of reaction conditions or substituents.[2][8]

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone/ Enehydrazine Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Hydrazone_Intermediate Cyclized_Intermediate Cyclized Intermediate Hydrazone_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclized_Intermediate->Pyrazole Dehydration (Aromatization)

Caption: Workflow for the Knorr Pyrazole Synthesis.

Protocol 1: Nano-ZnO Catalyzed Green Synthesis of 1,3,5-Substituted Pyrazoles

This protocol describes an efficient and environmentally friendly synthesis using a recyclable nano-ZnO catalyst.[8]

Materials:

  • Ethyl acetoacetate (1,3-dicarbonyl)

  • Phenylhydrazine (hydrazine derivative)

  • Nano-ZnO catalyst

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a 50 mL round-bottom flask, add ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and a catalytic amount of nano-ZnO (e.g., 5 mol%).

  • Add 15 mL of ethanol as the solvent.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1-2 hours), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to recover the nano-ZnO catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol to yield the pure 1,3,5-substituted pyrazole. This protocol has been reported to achieve yields as high as 95%.[8]

Strategy 2: One-Pot Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazines provides a versatile route to 1,3,5-trisubstituted pyrazoles (often isolated as intermediate pyrazolines which are then oxidized).[10] This method is particularly valuable as chalcones are readily synthesized via the Claisen-Schmidt condensation of an aldehyde and a ketone.

Causality and Mechanistic Insight

The reaction is initiated by a Michael-type addition of the hydrazine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon. The resulting pyrazoline intermediate can then be oxidized to the corresponding aromatic pyrazole, often in situ.[11]

Chalcone_Mechanism cluster_0 Step 1: Chalcone Formation (Claisen-Schmidt) cluster_1 Step 2: Pyrazoline Formation cluster_2 Step 3: Aromatization Aldehyde Aldehyde Chalcone Chalcone (α,β-Unsaturated Ketone) Aldehyde->Chalcone Ketone Ketone Ketone->Chalcone Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Michael Addition + Cyclization Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole Substituted Pyrazole Pyrazoline->Pyrazole Oxidation

Caption: One-pot synthesis of pyrazoles from chalcones.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazolones

This protocol details a rapid, solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives under microwave irradiation, combining the Knorr condensation and a subsequent Knoevenagel condensation.[12]

Materials:

  • Ethyl acetoacetate (β-ketoester)

  • Substituted hydrazine (e.g., 3-nitrophenylhydrazine)

  • Substituted aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)

  • Domestic microwave oven

  • 50 mL one-neck flask

Procedure:

  • In a 50 mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).

  • Place the flask (without solvent) in a domestic microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes.[12] The reaction efficiency is highly dependent on the microwave power.

  • After irradiation, allow the flask to cool to room temperature. A solid product should form.

  • Triturate the resulting solid with ethyl acetate.

  • Collect the solid product by suction filtration.

  • Wash the solid with a small amount of cold ethyl acetate and dry to afford the pure pyrazolone product. Yields for this method are reported to be in the range of 51-98%.[12]

Strategy 3: Multi-Component Reactions (MCRs) for Advanced Scaffolds

Multi-component reactions (MCRs), where three or more starting materials react in a single operation to form a product containing portions of all reactants, represent a highly efficient strategy for generating molecular complexity.[6][13] Several MCRs have been developed for the synthesis of highly substituted pyrazoles and fused pyrazole systems.

Causality and Mechanistic Insight

The mechanism of MCRs can be complex, often involving a cascade of reactions. For the synthesis of dihydropyrano[2,3-c]pyrazoles, the reaction typically begins with the Knoevenagel condensation of an aldehyde with malononitrile, and the formation of a pyrazolone from a β-ketoester and hydrazine. These intermediates then undergo a Michael addition followed by cyclization to form the final fused heterocyclic product.[13]

Protocol 3: Ultrasound-Assisted Three-Component Synthesis of 5-Aminopyrazoles

This protocol utilizes ultrasound irradiation to accelerate the reaction between an aromatic aldehyde, malononitrile, and phenylhydrazine in the presence of an ionic liquid catalyst.[14]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Phenylhydrazine

  • [DBUH][OAc] (ionic liquid catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Ultrasonic bath

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and [DBUH][OAc] (10 mol%) in 5 mL of ethanol.

  • Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 30-45 minutes.

  • Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization from ethanol. This ultrasound-assisted method provides excellent yields (often >95%) in significantly shorter reaction times compared to conventional heating.[14]

Data Summary: Comparison of One-Pot Pyrazole Synthesis Protocols

Strategy Starting Materials Catalyst/Conditions Reaction Time Yield Range (%) Key Advantages Reference
Knorr Synthesis VariantEthyl acetoacetate, PhenylhydrazineNano-ZnO, Reflux1-2 h~95Green, Reusable catalyst[8]
Chalcone-Based SynthesisAromatic ketones, Aldehydes, HydrazineAcetic acid, Reflux6-8 hGoodAccess to 1,3,5-triaryl pyrazoles[10]
Microwave-Assisted MCREthyl acetoacetate, Hydrazine, AldehydeSolvent-free, Microwave (420W)10 min51-98Rapid, Solvent-free[12]
Ultrasound-Assisted MCRAldehyde, Malononitrile, Phenylhydrazine[DBUH][OAc], Ultrasound30-45 min90-97Rapid, High yields, Mild conditions[14]
Iodine-Catalyzed MCRAldehyde, Malononitrile, PhenylhydrazineI₂, Water, 80 °C2-3 h82-94Green solvent (water), Metal-free[15]
Four-Component MCRAldehyde, Malononitrile, Ethyl acetoacetate, HydrazinePreheated Fly-Ash, Water, 70-80 °C60-90 min90-95Eco-friendly catalyst, High yields[13]

Conclusion

One-pot synthesis methodologies provide powerful, efficient, and often environmentally friendly routes to a diverse range of substituted pyrazoles. By understanding the underlying mechanisms of classic reactions like the Knorr synthesis and leveraging modern techniques such as multi-component strategies, microwave irradiation, and ultrasonication, researchers can significantly accelerate the discovery and development of novel pyrazole-based compounds. The protocols and comparative data presented in this guide serve as a practical resource for scientists aiming to incorporate these advanced synthetic strategies into their research programs, ultimately facilitating the creation of new chemical entities for drug discovery and other applications.

References

Application Notes and Protocols for "Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate" in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is a highly functionalized pyrazole derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1] The pyrazole core is a privileged scaffold in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities.[2] The presence of both a reactive aldehyde at the 3-position and a methyl ester at the 5-position on the 1-methyl-1H-pyrazole ring provides orthogonal handles for synthetic transformations, making it an attractive starting material for the construction of complex molecular architectures.

While direct participation of the pyrazole ring of "this compound" in cycloaddition reactions is not extensively documented, its formyl group serves as a gateway to a variety of powerful cycloaddition strategies. This application note will detail a robust, two-step synthetic pathway that utilizes the formyl moiety to generate a highly reactive intermediate for subsequent cycloaddition reactions. Specifically, we will focus on a tandem Knoevenagel condensation followed by a Diels-Alder or a 1,3-dipolar cycloaddition reaction. This approach leverages well-established and reliable transformations to access novel, densely functionalized pyrazole-fused and pyrazole-substituted heterocyclic systems.

Strategic Approach: Tandem Knoevenagel Condensation-Cycloaddition

The core of our strategy lies in the initial transformation of the aldehyde functionality into an electron-deficient alkene via a Knoevenagel condensation. This reaction creates a potent dienophile or dipolarophile, primed for participation in cycloaddition reactions. This tandem approach offers a modular and efficient route to complex molecules from a simple starting material.

Tandem_Strategy Start Methyl 3-formyl-1-methyl- 1H-pyrazole-5-carboxylate Knoevenagel_Intermediate α,β-Unsaturated Pyrazole Derivative (Dienophile/Dipolarophile) Start->Knoevenagel_Intermediate Knoevenagel Condensation Cycloaddition_Product Fused or Substituted Pyrazole Heterocycle Knoevenagel_Intermediate->Cycloaddition_Product [4+2] or [3+2] Cycloaddition

Caption: Tandem Knoevenagel condensation-cycloaddition workflow.

Part 1: Knoevenagel Condensation to Form a Reactive Dienophile

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form an α,β-unsaturated product.[3] In our case, the formyl group of "this compound" will react with an active methylene compound. For this protocol, we will use diethyl malonate as the active methylene compound, which will yield a highly electron-deficient alkene, an ideal dienophile for a subsequent Diels-Alder reaction.

Protocol 1: Synthesis of Diethyl 2-((1-methyl-5-(methoxycarbonyl)-1H-pyrazol-3-yl)methylene)malonate

Objective: To synthesize a potent dienophile from this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Acetic acid

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), diethyl malonate (1.2 eq), and toluene (50 mL).

  • To this mixture, add piperidine (0.1 eq) and a catalytic amount of acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure diethyl 2-((1-methyl-5-(methoxycarbonyl)-1H-pyrazol-3-yl)methylene)malonate.

Expected Outcome:

The product is an α,β-unsaturated ester, which is a stable compound that can be stored for subsequent use. The electron-withdrawing ester groups make the double bond highly electron-deficient and thus an excellent dienophile.

Knoevenagel_Reaction cluster_reactants Reactants cluster_product Product Pyrazole_Aldehyde Methyl 3-formyl-1-methyl- 1H-pyrazole-5-carboxylate Dienophile Diethyl 2-((1-methyl-5-(methoxycarbonyl)- 1H-pyrazol-3-yl)methylene)malonate Pyrazole_Aldehyde->Dienophile + Diethyl Malonate (Piperidine, Acetic Acid, Toluene, Reflux) Malonate Diethyl Malonate Diels_Alder cluster_reactants Reactants cluster_product Product Dienophile Pyrazole-Malonate Derivative Adduct Bicyclic Pyrazole Adduct Dienophile->Adduct + Cyclopentadiene (DCM, rt) Diene Cyclopentadiene Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product Dipolarophile Pyrazole-Malonate Derivative Pyrazoline Pyrazole-Substituted Pyrazoline Dipolarophile->Pyrazoline + Nitrile Imine (in situ) (TEA, THF, rt) Hydrazonoyl_Chloride Hydrazonoyl Chloride Hydrazonoyl_Chloride->Pyrazoline

References

The Strategic Utility of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically significant drugs.[1][2] Its derivatives are particularly notable for their anti-inflammatory properties, largely attributed to their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2] The compound Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate represents a highly versatile and strategically functionalized building block for the synthesis of a new generation of pyrazole-based anti-inflammatory agents. The presence of both an aldehyde and a methyl ester group on the pyrazole ring offers orthogonal handles for a variety of chemical transformations, enabling the creation of diverse molecular architectures with tunable pharmacological profiles.

This guide provides an in-depth exploration of the synthetic utility of this key intermediate, presenting detailed protocols for its derivatization into potential anti-inflammatory drug candidates. We will delve into the rationale behind the chosen synthetic strategies and provide step-by-step methodologies for the synthesis of chalcones, pyrazolines, and carboxamides, all of which are prominent classes of anti-inflammatory compounds.

The Synthetic Versatility of this compound

The unique arrangement of functional groups in this compound makes it an ideal starting material for combinatorial synthesis and lead optimization. The aldehyde at the 3-position is a prime site for reactions such as the Knoevenagel and Claisen-Schmidt condensations, as well as for the formation of Schiff bases. These reactions allow for the introduction of various aromatic and heterocyclic moieties, which are known to be crucial for potent anti-inflammatory activity.[3][4] Concurrently, the methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, further expanding the chemical space for structure-activity relationship (SAR) studies.

PART 1: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are well-established precursors to a variety of heterocyclic compounds and are known to possess significant anti-inflammatory properties.[5][6][7][8] The following protocol details the synthesis of a pyrazole-based chalcone from this compound and a substituted acetophenone.

Experimental Protocol 1: Synthesis of a Representative Pyrazole Chalcone

Objective: To synthesize (E)-Methyl 1-methyl-3-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrazole-5-carboxylate.

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in ethanol (20 mL).

  • While stirring at room temperature, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise over a period of 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid (1 M) to a pH of approximately 5-6.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Dry the purified product under vacuum.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Pyrazole ChalconeC₁₅H₁₄N₂O₃270.2885-95To be determined

Causality Behind Experimental Choices:

  • The use of a base, such as sodium hydroxide, is essential to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile required for the condensation reaction.[5]

  • Ethanol is a suitable solvent as it dissolves the reactants and is compatible with the basic reaction conditions.

  • Pouring the reaction mixture into ice-cold water facilitates the precipitation of the product, which is typically a solid.

  • Recrystallization is a standard purification technique to remove unreacted starting materials and byproducts.

PART 2: Synthesis of Pyrazoline Derivatives from Pyrazole-Based Chalcones

Pyrazolines, five-membered heterocyclic compounds, are often synthesized by the cyclization of chalcones with hydrazine derivatives.[9][10] They are a well-known class of compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory effects.[9]

Experimental Protocol 2: Synthesis of a Representative Pyrazoline

Objective: To synthesize Methyl 1-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylate.

Materials:

  • (E)-Methyl 1-methyl-3-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrazole-5-carboxylate (from Protocol 1)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the pyrazole chalcone (1.0 eq) in ethanol (15 mL).

  • Add hydrazine hydrate (1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • A solid product should precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

  • Dry the purified product under vacuum.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Pyrazole-Pyrazoline HybridC₁₅H₁₆N₄O₂284.3175-85To be determined

Causality Behind Experimental Choices:

  • Hydrazine hydrate acts as the dinucleophile that attacks the β-carbon of the α,β-unsaturated ketone and then the carbonyl carbon to form the pyrazoline ring.[10]

  • Glacial acetic acid serves as a catalyst to activate the carbonyl group towards nucleophilic attack.

  • Refluxing provides the necessary energy to overcome the activation barrier of the cyclization reaction.

PART 3: Derivatization of the Ester Functionality - Synthesis of Pyrazole Carboxamides

Amide derivatives of pyrazoles often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their corresponding esters or carboxylic acids.[11] The methyl ester of our starting material can be readily converted to a variety of amides.

Experimental Protocol 3: Synthesis of a Representative Pyrazole Carboxamide

Objective: To synthesize 3-formyl-1-methyl-N-phenyl-1H-pyrazole-5-carboxamide.

Materials:

  • This compound

  • Aniline

  • Methanol

  • Sodium methoxide (NaOMe)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 mL).

  • Add aniline (1.2 eq) to the solution.

  • Add a catalytic amount of sodium methoxide (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid (1 M) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Pyrazole CarboxamideC₁₃H₁₁N₃O₂241.2560-70To be determined

Causality Behind Experimental Choices:

  • Sodium methoxide acts as a catalyst to facilitate the nucleophilic acyl substitution reaction between the ester and the amine.

  • The reaction is typically carried out under reflux to drive the equilibrium towards the formation of the more stable amide product.

  • An acidic workup is necessary to remove any unreacted aniline and the basic catalyst.

  • Column chromatography is often required to purify the final amide product.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows described in this guide.

Synthesis_Workflow A Methyl 3-formyl-1-methyl- 1H-pyrazole-5-carboxylate B Pyrazole-Based Chalcone A->B  Protocol 1:  Acetophenone, NaOH, EtOH D Pyrazole Carboxamide A->D  Protocol 3:  Aniline, NaOMe, MeOH C Pyrazole-Pyrazoline Hybrid B->C  Protocol 2:  Hydrazine Hydrate, AcOH, EtOH

Caption: Synthetic routes from this compound.

Signaling Pathways and Mechanism of Action

The anti-inflammatory activity of many pyrazole derivatives is primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2]

References

Application Notes & Protocols: The Strategic Utility of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in agrochemical discovery and development. We will explore the synthetic versatility of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate , a highly functionalized heterocyclic building block, with a focus on its application as a precursor for the synthesis of potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Introduction: The Pyrazole Core in Agrochemical Innovation

The pyrazole ring is a cornerstone scaffold in modern agrochemical design, prized for its metabolic stability and its ability to be extensively functionalized to fine-tune biological activity.[1][2] A significant number of commercial pesticides, particularly fungicides and insecticides, are based on this heterocyclic core.[3][4] Among these, the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides has seen remarkable growth and efficacy in controlling a broad spectrum of fungal pathogens.[5] A key structural feature of many high-performing SDHI fungicides is the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety.[6][7]

This compound (herein referred to as MFPC ) is a strategic starting material for accessing this critical pharmacophore. Its bifunctional nature, possessing both a reactive aldehyde at the 3-position and a methyl ester at the 5-position, allows for sequential and regioselective modifications, making it an invaluable intermediate in the synthesis of novel agrochemicals.

This guide will provide detailed protocols for the transformation of MFPC into a key fungicidal intermediate, demonstrating its practical application in a research and development setting.

Synthetic Strategy: From MFPC to a Precursor for SDHI Fungicides

The overall synthetic strategy is to leverage the two functional groups of MFPC to construct a molecule possessing the core structure of an SDHI fungicide. The pathway involves two primary transformations:

  • Part A: Amide Bond Formation: The methyl ester at the C5 position is converted into a carboxamide, a crucial linkage for binding to the target enzyme in many fungicides.[8]

  • Part B: Difluoromethylation: The formyl group at the C3 position is transformed into a difluoromethyl group, a common feature in modern SDHI fungicides that enhances their efficacy.[5][7]

The following workflow diagram illustrates the proposed synthetic pathway.

G start This compound (MFPC) step1 Step 1: Hydrolysis start->step1 NaOH, H₂O/MeOH int1 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic Acid step1->int1 step2 Step 2: Deoxofluorination int1->step2 Deoxofluor or DAST int2 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic Acid step2->int2 step3 Step 3: Acyl Chloride Formation int2->step3 SOCl₂ or (COCl)₂ int3 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl Chloride step3->int3 step4 Step 4: Amidation int3->step4 end Target SDHI Fungicide Precursor (N-Aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxamide) step4->end aniline Substituted Aniline aniline->step4 Base (e.g., Pyridine)

Caption: Proposed synthetic workflow from MFPC to a target SDHI fungicide precursor.

Experimental Protocols

PART A: Synthesis of the Pyrazole Carboxylic Acid Intermediate

The initial steps focus on preparing the core carboxylic acid which will then be functionalized.

Protocol 3.1: Hydrolysis of this compound (MFPC)

  • Rationale: The methyl ester of MFPC is hydrolyzed to the corresponding carboxylic acid using a standard base-catalyzed saponification. This carboxylic acid is a key intermediate for subsequent amide coupling or other transformations.

  • Materials:

    • This compound (MFPC)

    • Sodium Hydroxide (NaOH)

    • Methanol (MeOH)

    • Deionized Water

    • Hydrochloric Acid (HCl), 2M

    • Ethyl Acetate

    • Brine

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve MFPC (1 equivalent) in a mixture of methanol and water (3:1 v/v).

    • Add sodium hydroxide (1.2 equivalents) to the solution.

    • Heat the mixture to reflux (approximately 70-80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic Acid .

Protocol 3.2: Deoxofluorination of 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic Acid

  • Rationale: The formyl group is converted to the crucial difluoromethyl group using a deoxofluorinating agent such as Deoxo-Fluor® [bis(2-methoxyethyl)aminosulfur trifluoride] or DAST (diethylaminosulfur trifluoride).[6][9] Deoxo-Fluor is often preferred due to its higher thermal stability.[10] This reaction is a key step in creating the desired pharmacophore for many modern SDHI fungicides.

  • Materials:

    • 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic Acid

    • Deoxo-Fluor® or DAST

    • Dichloromethane (DCM), anhydrous

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Caution: This reaction should be performed in a fume hood, using appropriate personal protective equipment. Deoxofluorinating agents are corrosive and react with water.

    • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic Acid (1 equivalent) in anhydrous DCM.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add Deoxo-Fluor® (2.5 equivalents) dropwise to the stirred suspension.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic Acid .

PART B: Synthesis of the Final Pyrazole Carboxamide

With the key difluoromethyl pyrazole carboxylic acid in hand, the final step is the formation of the amide bond.

Protocol 3.3: Acyl Chloride Formation

  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate amide bond formation with an aniline. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[7]

  • Materials:

    • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

    • Thionyl Chloride (SOCl₂)

    • Toluene, anhydrous

    • A catalytic amount of N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry flask under an inert atmosphere, suspend 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic Acid (1 equivalent) in anhydrous toluene.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 equivalents) to the suspension.

    • Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction mixture should become a clear solution.

    • Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

    • The resulting crude 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl Chloride is typically used in the next step without further purification.

Protocol 3.4: Amidation with a Substituted Aniline

  • Rationale: The final step involves the coupling of the pyrazole acyl chloride with a substituted aniline to form the target pyrazole carboxamide. The choice of aniline is critical and determines the final properties and biological activity of the compound.

  • Materials:

    • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl Chloride

    • A substituted aniline (e.g., 2-amino-p-xylene) (1 equivalent)

    • Pyridine or Triethylamine (TEA) as a base

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the substituted aniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the crude 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl Chloride in a small amount of anhydrous DCM and add it dropwise to the aniline solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the final N-Aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxamide .

Data Presentation

The following table summarizes the key compounds in the synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
This compoundC₇H₈N₂O₃168.15Aldehyde, Ester, N-Methyl Pyrazole
3-Formyl-1-methyl-1H-pyrazole-5-carboxylic AcidC₆H₆N₂O₃154.12Aldehyde, Carboxylic Acid, N-Methyl Pyrazole
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic AcidC₆H₆F₂N₂O₂176.12Difluoromethyl, Carboxylic Acid, N-Methyl Pyrazole
N-Aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxamideVariesVariesDifluoromethyl, Amide, N-Methyl Pyrazole, Aryl Group

Mechanistic Insight: The Deoxofluorination Reaction

The conversion of the aldehyde to a geminal difluoride using a reagent like DAST or Deoxo-Fluor is a crucial step. The mechanism involves the activation of the carbonyl oxygen by the sulfur atom of the fluorinating agent, followed by nucleophilic attack of fluoride ions.

Caption: Simplified mechanism of aldehyde deoxofluorination.

Conclusion

This compound is a highly valuable and versatile starting material in agrochemical research. The distinct reactivity of its formyl and ester functional groups allows for a structured and efficient synthetic approach to complex molecules. The protocols detailed herein provide a practical framework for the synthesis of precursors to advanced SDHI fungicides, demonstrating the strategic importance of MFPC in the discovery pipeline for next-generation crop protection agents. These methods are robust and can be adapted for the synthesis of a diverse library of pyrazole carboxamides for structure-activity relationship (SAR) studies.

References

Application Note & Protocols: The Reaction of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate with Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Fused Pyrazole Heterocycles

Abstract

This technical guide provides a comprehensive overview of the reaction between Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate and various hydrazines. This specific pyrazole derivative, featuring strategically placed aldehyde and ester functional groups, is a highly versatile building block for constructing complex heterocyclic systems.[1] The primary focus of this note is the cyclocondensation reaction that yields pyrazolo[3,4-d]pyridazinones, a scaffold of significant interest in medicinal chemistry and drug development.[2] We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, discuss critical reaction parameters, and offer insights into the characterization of the resulting products. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Introduction: A Versatile Scaffold for Heterocyclic Synthesis

This compound (Compound 1 ) is a multifunctional pyrazole derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure is primed for sequential or one-pot reactions, with the aldehyde group at the 3-position being particularly reactive towards nucleophiles like hydrazines. The reaction of Compound 1 with hydrazines is a cornerstone method for the synthesis of the pyrazolo[3,4-d]pyridazine ring system. This fused heterocyclic core is found in numerous compounds with potent pharmacological activities, including inhibitors of phosphodiesterase 5 (PDE5), making them relevant for developing peripheral vasodilator agents.[2]

The general transformation involves a cyclocondensation reaction, a robust and widely used method in heterocyclic chemistry for forming new rings.[3][4] By selecting different hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine, methylhydrazine), chemists can readily introduce diversity at the N-6 position of the resulting pyrazolopyridazinone core, enabling the exploration of structure-activity relationships (SAR).

The Reaction Mechanism: From Pyrazole to Pyrazolopyridazinone

The conversion of this compound with a hydrazine proceeds through a well-established pathway involving two key stages: hydrazone formation followed by intramolecular cyclization.

  • Nucleophilic Attack & Dehydration: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine molecule (R-NHNH₂) on the electrophilic carbon of the pyrazole's formyl group. This is typically catalyzed by a small amount of acid. The resulting intermediate rapidly dehydrates to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the carbonyl carbon of the methyl ester group at the 5-position. This intramolecular acyl substitution leads to the formation of the six-membered pyridazinone ring.

  • Elimination: The reaction is driven to completion by the elimination of a molecule of methanol, resulting in the stable, fused aromatic pyrazolo[3,4-d]pyridazin-4-one system.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A 1. Charge flask with pyrazole (1), ethanol, and stir bar B 2. Add acetic acid catalyst A->B C 3. Add hydrazine hydrate dropwise B->C D 4. Heat to reflux (80-85°C) for 4-6 hours C->D E 5. Monitor by TLC until starting material is consumed D->E F 6. Cool to room temp, then in ice bath E->F G 7. Collect precipitate by vacuum filtration F->G H 8. Wash solid with cold ethanol and water G->H I 9. Dry product under vacuum H->I J 10. Characterize via NMR, MS, IR I->J K 11. Recrystallize if needed J->K

References

Application Note: Versatile Derivatization Strategies for the Formyl Group of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry and materials science.[1][2] Its strategic functionalization is paramount for developing novel molecular entities. The aldehyde at the C3 position serves as a key handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.[1][3] This document provides an in-depth guide to several robust and field-proven protocols for the derivatization of this formyl group, including reductive amination, Knoevenagel condensation, oxidation, reduction, and Wittig olefination. Each section explains the causality behind the procedural choices, offers detailed step-by-step protocols, and presents expected outcomes to empower researchers in drug discovery and chemical synthesis.

Introduction: The Pyrazole Scaffold and the Versatility of the Formyl Group

The pyrazole ring is a privileged scaffold in drug discovery, appearing in numerous blockbuster drugs due to its favorable physicochemical properties and ability to engage in various biological interactions.[4][5] The subject of this guide, this compound ( 1 ), combines this valuable core with two key functional groups: a methyl ester and a reactive formyl group. While the ester at C5 offers a site for amide formation, the formyl group at C3 is arguably the more versatile handle for extensive molecular elaboration.[1][2]

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack, while the adjacent pyrazole ring influences its reactivity. This allows for transformations that can introduce new carbon-carbon and carbon-heteroatom bonds, build new ring systems, and modulate the electronic and steric properties of the molecule.[6][7] The following sections detail reliable methods to harness this reactivity.

Reductive Amination: Accessing Diverse Amine Libraries

Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines from aldehydes.[8] The reaction proceeds via the initial formation of a Schiff base (imine or iminium ion), which is then reduced in situ by a mild reducing agent. The choice of a hydride donor that selectively reduces the C=N bond without affecting the starting aldehyde or the ester is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its mildness and tolerance for a wide range of functional groups.[9]

Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 One-Pot Reaction cluster_2 Work-up & Purification Start Methyl 3-formyl-1-methyl-1H- pyrazole-5-carboxylate (1) Mix Dissolve in DCE/THF Start->Mix Amine Primary or Secondary Amine (R1R2NH) Amine->Mix Imine Imine/Iminium Formation (Intermediate) Mix->Imine Stir at RT Reduce Add NaBH(OAc)₃ Imine->Reduce Product Target Amine Derivative Reduce->Product Stir at RT Quench Aqueous Quench (e.g., sat. NaHCO₃) Product->Quench Extract Organic Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final Pure Product Purify->Final

Caption: General workflow for one-pot reductive amination.

Protocol: Synthesis of Methyl 1-methyl-3-((phenylamino)methyl)-1H-pyrazole-5-carboxylate
  • Reagent Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound ( 1 ) (500 mg, 2.97 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Dissolve the starting material in 1,2-dichloroethane (DCE, 15 mL). Add aniline (277 mg, 0.27 mL, 2.97 mmol, 1.0 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (946 mg, 4.46 mmol, 1.5 equiv.) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the consumption of the starting material/imine intermediate by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Data Summary: Reductive Amination Examples
Amine InputReducing AgentSolventTypical Yield (%)
AnilineNaBH(OAc)₃DCE85-95%
BenzylamineNaBH(OAc)₃DCE80-90%
MorpholineNaBH(OAc)₃THF/DCE88-96%
N-MethylpiperazineNaBH(OAc)₃THF82-92%

Knoevenagel Condensation: Forming New C=C Bonds

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[10][11] This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or ammonium salts.[10][12] This method provides a direct route to vinyl-substituted pyrazoles, which are valuable precursors for further functionalization, such as Michael additions or cycloadditions.

Reaction Scheme: Knoevenagel Condensation

Caption: Knoevenagel condensation with active methylene compounds.

Protocol: Synthesis of Methyl 3-(2,2-dicyanovinyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound ( 1 ) (500 mg, 2.97 mmol, 1.0 equiv.) and malononitrile (216 mg, 3.27 mmol, 1.1 equiv.) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops, ~0.1 mmol).

  • Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC, often showing the formation of a more non-polar spot.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes. The product often precipitates from the solution.

  • Filtration: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the collected solid under vacuum to yield the pure product. If no precipitate forms, the solvent can be removed under reduced pressure and the residue purified by column chromatography or recrystallization.

Oxidation and Reduction of the Formyl Group

Simple yet powerful transformations involve altering the oxidation state of the formyl group. Oxidation converts it to a carboxylic acid, while reduction yields a primary alcohol. These reactions fundamentally change the molecule's properties, such as polarity, acidity/basicity, and hydrogen bonding capability.[1]

Oxidation to a Carboxylic Acid

Oxidation provides a route to the corresponding 3-carboxy-pyrazole derivative. A common and effective oxidizing agent is potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup.[1]

Caption: Oxidation of the formyl group to a carboxylic acid.

  • Setup: Dissolve compound 1 (500 mg, 2.97 mmol) in a mixture of acetone (15 mL) and water (5 mL).

  • Oxidation: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄) (611 mg, 3.86 mmol, 1.3 equiv.) in water (10 mL) dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours. A brown precipitate of MnO₂ will form.

  • Work-up: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and only the brown precipitate remains. Filter the mixture through a pad of celite to remove the MnO₂.

  • Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Acidify the solution by slowly adding 2M HCl until the pH is ~2. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Reduction to a Hydroxymethyl Group

Reduction of the aldehyde to a primary alcohol is readily achieved using mild reducing agents like sodium borohydride (NaBH₄).[1] This transformation introduces a hydroxyl group, which can act as a hydrogen bond donor or be used for further functionalization (e.g., etherification, esterification).

Caption: Reduction of the formyl group to a primary alcohol.

  • Setup: Dissolve compound 1 (500 mg, 2.97 mmol) in methanol (15 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (68 mg, 1.78 mmol, 0.6 equiv.) portion-wise. Note: Stoichiometrically, only 0.25 equiv. are needed, but using a slight excess is common practice.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Carefully add acetone (5 mL) to quench any excess NaBH₄. Once gas evolution ceases, add water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Drying and Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often clean enough for subsequent steps, but can be purified by column chromatography if necessary.

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the ylide (stabilized vs. non-stabilized) can control the stereochemistry (E/Z) of the resulting alkene.[13][14] This reaction is invaluable for installing vinyl or substituted vinyl groups onto the pyrazole core.

Protocol: Synthesis of Methyl 1-methyl-3-styryl-1H-pyrazole-5-carboxylate
  • Ylide Preparation: In a flame-dried flask under N₂, suspend benzyltriphenylphosphonium chloride (1.27 g, 3.27 mmol, 1.1 equiv.) in dry THF (15 mL). Cool the suspension to 0°C and add a strong base such as n-butyllithium (n-BuLi, 1.3 mL of a 2.5 M solution in hexanes, 3.27 mmol, 1.1 equiv.) dropwise. The solution will turn a characteristic deep red/orange color, indicating ylide formation. Stir at 0°C for 30 minutes.

  • Aldehyde Addition: Dissolve compound 1 (500 mg, 2.97 mmol, 1.0 equiv.) in dry THF (5 mL) and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The disappearance of the ylide's color is a good indicator of reaction progress. Monitor by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel to separate the desired alkene from the byproduct.

References

Ester hydrolysis of "Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate" to the carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Hydrolysis of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

A Senior Application Scientist's Guide to the Saponification of a Key Pyrazole Intermediate

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous approved drugs. Their derivatives, particularly pyrazole carboxylic acids, serve as crucial building blocks for synthesizing complex molecules with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The conversion of a stable ester, such as this compound, into its corresponding carboxylic acid is a fundamental transformation for further synthetic elaboration, often required for amide bond formation or other derivatizations.

This application note provides a comprehensive, field-proven protocol for the efficient hydrolysis of this compound. We will delve into the mechanistic rationale behind the chosen methodology, offer a detailed step-by-step procedure, and provide guidance for characterization and troubleshooting, ensuring a reliable and reproducible outcome for researchers in drug discovery and chemical development.

Chemical Principle & Mechanistic Rationale

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of a Fischer esterification.[2][3] To drive the reaction to completion, a large excess of water is required, and the reaction may need elevated temperatures, which can risk side reactions, particularly with sensitive functional groups like aldehydes.[2]

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred due to its irreversible nature.[2] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group. The newly formed carboxylic acid is immediately deprotonated by the strong base present in the medium to form a highly stable carboxylate salt. This final, effectively irreversible acid-base step drives the equilibrium entirely towards the products, ensuring a high conversion rate under relatively mild conditions.[2]

Causality for Experimental Choice: Why Saponification?

For the substrate, This compound , saponification is the superior choice. The primary concern with this molecule is the stability of the formyl (aldehyde) group. While aldehydes can be sensitive, the conditions for saponification (e.g., 1-2 equivalents of base at room temperature or with gentle heating) are typically mild enough to avoid undesired side reactions like the Cannizzaro reaction, which requires much stronger basic conditions. The pyrazole ring itself is robust and stable under these conditions.[4][5] The irreversibility of saponification ensures a clean and complete reaction, simplifying purification.

Experimental Protocol: Saponification

This protocol is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and a straightforward workup to isolate the pure product.

Materials and Equipment

Reagents:

  • This compound (Starting Material, 1.0 eq)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc), for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC eluent: e.g., 30-50% Ethyl Acetate in Hexanes (adjust as needed)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Filtration apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio, ensuring the starting material fully dissolves). A typical concentration is 0.1-0.2 M.

    • Add a magnetic stir bar and begin stirring at room temperature (20-25 °C).

  • Initiation of Hydrolysis:

    • In a separate beaker, dissolve LiOH·H₂O (1.5 eq) in a small amount of deionized water.

    • Add the LiOH solution dropwise to the stirring solution of the ester. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Spot the reaction mixture against a spot of the starting material. The product, being a salt, will likely remain at the baseline in many solvent systems. After acidification (see step 4), the carboxylic acid product should appear as a new, more polar spot (lower Rf) than the starting ester.

    • The reaction is typically complete within 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup and Acidification:

    • Once the starting material is consumed (as indicated by TLC), concentrate the reaction mixture on a rotary evaporator to remove the THF.

    • Dilute the remaining aqueous residue with deionized water.

    • Cool the solution in an ice bath and slowly acidify by adding 1M HCl dropwise with stirring. Monitor the pH, adjusting to approximately pH 2-3.[6]

    • A white precipitate of the carboxylic acid product should form upon acidification.

  • Extraction and Isolation:

    • Extract the acidified aqueous mixture with Ethyl Acetate (3x volumes).

    • Combine the organic layers in a separatory funnel.

    • Wash the combined organic layers with brine (1x volume) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid, typically as a white or off-white solid.

Purification

The crude product is often of high purity. If further purification is required, recrystallization is the preferred method.

  • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexanes. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the pure crystals by filtration.

Visualization of the Experimental Workflow

Ester_Hydrolysis_Workflow Figure 1: Experimental Workflow for Saponification cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis Dissolution 1. Dissolve Ester in THF/Water Addition 2. Add Aqueous LiOH Dissolution->Addition Stirring 3. Stir at RT (2-6 hours) Addition->Stirring Monitoring 4. Monitor by TLC Stirring->Monitoring Evaporation 5. Remove THF Monitoring->Evaporation Reaction Complete Acidification 6. Acidify with 1M HCl to pH 2-3 Evaporation->Acidification Extraction 7. Extract with EtOAc Acidification->Extraction Drying 8. Dry & Concentrate Extraction->Drying Purify 9. Recrystallize (if needed) Drying->Purify Crude Product Characterize 10. Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: Figure 1: Experimental Workflow for Saponification.

Data Summary and Expected Characterization

The following table summarizes the key parameters and expected analytical data for the successful conversion to 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid.

ParameterStarting Material (Ester)Expected Product (Acid)Rationale for Change
Molecular Formula C₇H₈N₂O₃C₆H₆N₂O₃Loss of a CH₂ group from the methyl ester.
Molecular Weight 168.15 g/mol 154.12 g/mol Loss of 14.03 g/mol .
¹H NMR (CDCl₃) δ ~3.9 (s, 3H, -OCH₃)δ ~7.5 (s, 1H, pyrazole-H)δ ~10.0 (s, 1H, -CHO)Disappearance of δ ~3.9 signal.Appearance of broad singlet δ >10 (-COOH).Other signals may shift slightly.Hydrolysis removes the methyl group and introduces a carboxylic acid proton.
¹³C NMR (CDCl₃) δ ~52 (-OCH₃)δ ~160 (-C=O, ester)Disappearance of δ ~52 signal.Shift of carbonyl signal to δ ~165 (-C=O, acid).Change in the electronic environment of the carbonyl carbon.
IR (cm⁻¹) ~1720-1730 (C=O stretch, ester)~2950 (C-H stretch)~1680-1710 (C=O stretch, acid)~2500-3300 (Broad O-H stretch)Appearance of the characteristic broad hydroxyl stretch of a carboxylic acid.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient base.2. Low reaction temperature or short time.1. Ensure 1.5 eq of LiOH is used.2. Gently warm the reaction to 40-50 °C and/or increase reaction time.
Low Yield 1. Incomplete extraction.2. Insufficient acidification (product remains as salt in aqueous layer).3. Product loss during recrystallization.1. Perform at least three extractions with ethyl acetate.2. Ensure pH is robustly acidic (pH 2-3) using a meter or paper.3. Use a minimal amount of hot solvent for recrystallization.
Oily Product Presence of residual solvent or impurities.Triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. Ensure the product is thoroughly dried under vacuum.

References

The Versatile Building Block: Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Pyrazole

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a cornerstone, underpinning a vast array of biologically active compounds and functional materials.[1][2][3] Its inherent chemical stability and diverse functionalization possibilities have made it a privileged structure in drug discovery. Within this important class of heterocycles, Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate emerges as a particularly valuable and versatile building block. This trifunctional molecule, possessing a reactive aldehyde, a readily transformable ester, and a stable N-methylated pyrazole core, offers a powerful platform for the construction of complex, novel heterocyclic systems.[4] The strategic placement of these functional groups allows for a wide range of chemical manipulations, making it an ideal starting material for the synthesis of fused pyrazole derivatives with significant therapeutic potential. This guide provides an in-depth exploration of the application of this key intermediate in the preparation of novel heterocyclic compounds, complete with detailed experimental protocols and mechanistic insights.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound lies in the distinct reactivity of its aldehyde and ester functionalities. The aldehyde group at the 3-position is a prime site for reactions such as condensations, and multicomponent reactions, allowing for the extension of the molecular framework. The ester group at the 5-position, while less reactive, can be hydrolyzed, amidated, or reduced to introduce further diversity. A common and powerful strategy involves leveraging the aldehyde group to build a second heterocyclic ring onto the pyrazole core, leading to the formation of fused systems like pyrazolopyrimidines and pyrazolopyridines.

Application I: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that are isomers of purines and have garnered significant attention due to their diverse pharmacological activities, including antimicrobial and anticancer properties. A key synthetic approach to this scaffold involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable one-carbon synthon. While this compound does not possess a 5-amino group, a strategic two-step synthesis can be employed. This involves an initial transformation of the 3-formyl group, followed by a subsequent cyclization. A more direct, albeit less common, approach would involve the reaction of a related aminopyrazole precursor, highlighting the importance of functional group interconversion in synthetic design.

A plausible synthetic pathway to pyrazolo[3,4-d]pyrimidin-4(5H)-ones from a related aminopyrazole precursor is outlined below. This protocol serves as a blueprint for how the core pyrazole structure can be elaborated.

Protocol: Synthesis of 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Illustrative Example)

This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative from a 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile precursor, illustrating a common cyclization strategy for this class of compounds.[1]

Step 1: Preparation of the 5-aminopyrazole precursor (Not detailed)

The synthesis begins with a suitable 5-aminopyrazole derivative. For the purpose of this application note, we will start from a hypothetical aminopyrazole precursor that could be derived from our target molecule.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine core

  • Conventional Method:

    • In a round-bottom flask, thoroughly mix the 5-aminopyrazole precursor (10 mmol) and the appropriate aliphatic or aromatic nitrile (15 mmol) in a sufficient amount of dioxane.

    • Pass a steady stream of dry HCl gas through the reaction mixture for 6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice.

    • Basify the mixture with a 5% sodium hydroxide solution until a precipitate forms.

    • Filter the crude product, wash with water, and dry.

    • Recrystallize the solid from a suitable solvent to yield the pure pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.

  • Microwave-Assisted Method:

    • In a 5 mL glass vial, combine the 5-aminopyrazole precursor (1 mmol), potassium tert-butoxide (0.1 mmol), and the desired aliphatic or aromatic nitrile (1.5 mmol).

    • Cap the vial and place it in a microwave reactor.

    • Irradiate the mixture at a power of 960 W for 2.5–3.5 minutes, monitoring the reaction by TLC.

    • After completion, pour the reaction mixture into 50 mL of ice-cold water.

    • Neutralize the mixture with dilute HCl to precipitate the crude product.

    • Filter the solid, dry it, and recrystallize from an appropriate solvent.

CompoundMethodReaction TimeYield (%)
6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneConventional6 h85
Microwave2.5 min92
6-ethyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneConventional6 h88
Microwave3.0 min94

Characterization Data for 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: [1]

  • Appearance: Yellow crystals

  • IR (KBr, cm⁻¹): 3284, 3071, 2969, 2921, 1645, 1605

  • ¹H NMR (DMSO-d₆, δ): 2.44 (s, 3H, CH₃), 7.74 (s, 1H, pyrazole CH), 8.39 (d, 1H, aro. CH at 6′, J = 8.7 Hz), 8.74 (d, 1H, aro. CH at 5′, J = 8.7 Hz), 8.95 (s, 1H, aro. CH at 3′), 12.3 (s, 1H, pyrimidine NH, D₂O exchangeable)

  • ¹³C NMR (DMSO-d₆, δ): 20.88 (CH₃), 108.28 (C-3a), 120.58 (C-3′), 124.46 (C-6′), 128.31 (C-5′), 137.6 (C-1′), 142.07 (C-3), 142.86 (C-7a), 142.95 (C-2′), 146.22 (C-4′), 154.58 (C-6), 160.93 (C=O)

  • MS (m/z): 316 (M⁺)

Application II: Knoevenagel Condensation for the Synthesis of Pyrazolyl-Substituted Alkenes

The aldehyde functionality of this compound is highly susceptible to Knoevenagel condensation.[5] This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[5] These pyrazolyl-substituted alkenes are valuable intermediates for the synthesis of a variety of other heterocyclic systems through subsequent cyclization reactions.

Workflow for Knoevenagel Condensation

Knoevenagel_Workflow start Start: this compound reaction Knoevenagel Condensation (Stirring at room temperature or gentle heating) start->reaction reagents Active Methylene Compound (e.g., Malononitrile, Ethyl Acetoacetate) + Base Catalyst (e.g., Piperidine) reagents->reaction product Intermediate: Pyrazolyl-α,β-unsaturated compound reaction->product cyclization Further Cyclization Reactions (e.g., with hydrazines, ureas) product->cyclization end End: Novel Heterocyclic Compounds (e.g., Pyranopyrazoles, Pyridopyrazoles) cyclization->end

Caption: General workflow for the synthesis of novel heterocycles via Knoevenagel condensation.

Protocol: Synthesis of a Pyrazolyl-Substituted Alkene (General Procedure)

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an active methylene compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure pyrazolyl-substituted alkene.

Application III: Multicomponent Reactions for the Synthesis of Fused Pyrazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool in modern organic synthesis.[6][7] The aldehyde group of this compound makes it an excellent candidate for participation in MCRs, such as the Biginelli or Hantzsch-type reactions, to construct complex heterocyclic frameworks in a highly efficient manner.

Conceptual Framework for a Hantzsch-type Pyridine Synthesis

A Hantzsch-type pyridine synthesis typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source.[7][8][9][10] In this context, this compound would serve as the aldehyde component.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants aldehyde This compound reaction One-Pot Condensation aldehyde->reaction ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->reaction ammonia Ammonia Source (e.g., Ammonium Acetate) ammonia->reaction dihydropyridine Intermediate: Dihydropyridine Derivative reaction->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Final Product: Pyrazolyl-substituted Pyridine oxidation->pyridine

Caption: Conceptual pathway for a Hantzsch-type synthesis of a pyrazolyl-pyridine.

Protocol: Synthesis of a Pyrazolyl-Substituted Pyridine (General Procedure)

This protocol provides a general framework for a Hantzsch-type synthesis of a pyridine derivative incorporating the this compound scaffold.

  • Reaction Mixture: In a round-bottom flask, combine this compound (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and a nitrogen source (e.g., ammonium acetate, 1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Oxidation: After the initial condensation to form the dihydropyridine intermediate, an oxidizing agent (e.g., ceric ammonium nitrate or iodine) can be added to facilitate aromatization to the pyridine ring.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Collect the resulting precipitate by filtration.

  • Purification: Wash the crude product with water and then with a cold organic solvent (e.g., ethanol or diethyl ether). Further purification can be achieved by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its trifunctional nature allows for a wide range of chemical transformations, leading to the construction of complex molecular architectures with potential applications in drug discovery and materials science. The protocols and strategies outlined in this guide provide a foundation for researchers to explore the full synthetic potential of this important intermediate. Future research in this area will likely focus on the development of new multicomponent reactions and catalytic systems to further enhance the efficiency and diversity of heterocyclic libraries derived from this pyrazole scaffold.

References

Application Notes & Protocols: A Guide to the Experimental Synthesis of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Carboxamide Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. When functionalized with a carboxamide group, its derivatives exhibit an exceptionally broad spectrum of biological activities.[1][2] These compounds are integral to the development of pharmaceuticals, including analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[1][3] In the agrochemical sector, pyrazole carboxamides are renowned for their potent fungicidal and insecticidal properties, with several commercial products relying on this privileged scaffold.[4][5]

This guide provides a detailed exploration of the experimental setups and protocols for synthesizing pyrazole carboxamides. It is designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical rationale to empower effective and safe synthesis in the laboratory.

Core Principles and General Laboratory Setup

Successful synthesis of pyrazole carboxamides hinges on careful planning, adherence to safety protocols, and precise execution.

Essential Laboratory Equipment:

  • Glassware: Round-bottom flasks, condensers (reflux and distillation), dropping funnels, beakers, and filtration apparatus (Büchner funnel). All glassware should be oven-dried prior to use, especially for moisture-sensitive reactions.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F254) and developing chambers are essential for monitoring reaction progress.

  • Heating and Stirring: Magnetic stir plates with heating capabilities are standard. For precise temperature control, oil baths are recommended.

  • Atmospheric Control: For reactions sensitive to air or moisture, a setup with an inert gas (Nitrogen or Argon) manifold is necessary.

  • Work-up & Purification: Separatory funnels for extractions, a rotary evaporator for solvent removal, and a column chromatography setup for purification are required.[1]

  • Safety Equipment: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, is mandatory.[6][7] An eyewash station and safety shower must be readily accessible.[6]

Reagent and Solvent Quality:

  • Commercial reagents should be of high purity (≥95%).

  • Solvents for anhydrous reactions (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) should be appropriately dried using standard methods or purchased as anhydrous grade.[8]

Safety as a Self-Validating System:

  • Hazard Assessment: Before beginning any synthesis, a thorough risk assessment of all chemicals and procedures must be performed. Refer to the Safety Data Sheet (SDS) for each reagent.[6][9]

  • Specific Hazards:

    • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl gas. Must be handled with extreme care in a fume hood.[8]

    • Strong Bases/Acids: Handle with appropriate PPE to avoid chemical burns.

    • Organic Solvents: Many are flammable and/or toxic. Avoid inhalation and ensure proper ventilation.

Synthetic Strategy 1: Amide Coupling via Pyrazole Carboxylic Acid Activation

This is arguably the most common and versatile route, involving the formation of an amide bond between a pre-existing pyrazole carboxylic acid and a suitable amine. The direct reaction is often inefficient, necessitating the "activation" of the carboxylic acid to a more reactive intermediate.

Causality: The Need for Carbonyl Activation

A carboxylic acid's carbonyl carbon is not sufficiently electrophilic to react readily with most amines. To facilitate the nucleophilic acyl substitution, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. Converting it to an acyl chloride is a highly effective method.

Protocol 1: Synthesis of a Pyrazole Carboxamide via an Acyl Chloride Intermediate

This protocol details the two-step process: activation of the carboxylic acid followed by amidation.

Step 1: Formation of Pyrazole-4-carbonyl chloride

  • Objective: To convert the pyrazole carboxylic acid into its highly reactive acyl chloride derivative using thionyl chloride (SOCl₂).

  • Procedure:

    • Place 1.0 equivalent of the starting pyrazole carboxylic acid into an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Under an inert atmosphere (N₂ or Ar), add a suitable solvent such as anhydrous Tetrahydrofuran (THF).[8]

    • Slowly add an excess of thionyl chloride (SOCl₂, typically 2-5 equivalents) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (e.g., ~65 °C for THF) and stir for 2-5 hours.[8]

    • Monitor the reaction progress by TLC until the starting carboxylic acid spot is no longer visible.

    • Once complete, allow the mixture to cool to room temperature. Remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. The resulting crude pyrazole carbonyl chloride is often used directly in the next step without further purification.[8]

Step 2: Amidation with a Primary or Secondary Amine

  • Objective: To react the activated acyl chloride with an amine to form the target carboxamide. A base is used to scavenge the HCl generated during the reaction, driving it to completion.

  • Procedure:

    • Dissolve the amine starting material (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine (Et₃N, 1.5-2.0 equivalents) in an anhydrous solvent such as dichloromethane (DCM) in a separate flask.[1][10]

    • Cool the amine solution to 0 °C using an ice bath.

    • Dissolve the crude pyrazole carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM.

    • Add the pyrazole carbonyl chloride solution dropwise to the stirred, cooled amine solution over 15-30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.[1]

    • Monitor the reaction by TLC. Upon completion, proceed to work-up.

Step 3: Work-up and Purification

  • Objective: To isolate and purify the final product from salts, unreacted starting materials, and byproducts.

  • Procedure:

    • Wash the reaction mixture sequentially in a separatory funnel with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[10]

    • The crude solid is then purified. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is a common method.[1] Alternatively, purification can be achieved by column chromatography on silica gel.

Data Summary for Protocol 1

StepReagents (Typical Stoichiometry)SolventTemperatureTime (Typical)
Activation Pyrazole Carboxylic Acid (1 eq.), SOCl₂ (2-5 eq.)Anhydrous THFReflux (~65°C)2-5 h
Amidation Pyrazole Acyl Chloride (1 eq.), Amine (1.1 eq.), Et₃N (1.5 eq.)Anhydrous DCM0°C to RT1-4 h

Synthetic Strategy 2: Ring Formation via Cyclocondensation

An alternative and powerful strategy involves constructing the pyrazole ring itself in a manner that incorporates the carboxamide functionality. A classic example is the reaction of an α,β-unsaturated ketone (chalcone) with semicarbazide.

Causality: Building the Heterocycle

This approach relies on a cyclocondensation reaction. The chalcone provides a 1,3-dielectrophilic framework, while the semicarbazide acts as a 1,2-dinucleophile. The reaction proceeds through a series of nucleophilic attacks and dehydrations under acidic catalysis to form the stable five-membered pyrazole ring.[11]

Protocol 2: Synthesis from a Chalcone and Semicarbazide Hydrochloride
  • Objective: To synthesize a pyrazole-1-carboxamide directly by reacting a chalcone intermediate with semicarbazide hydrochloride.

  • Procedure:

    • To a stirred solution of the chalcone (1.0 equivalent) in a suitable solvent like methanol or ethanol, add semicarbazide hydrochloride (1.0-1.2 equivalents).

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 7-8 drops).

    • Heat the mixture to reflux for 3-5 hours. The progress of the reaction should be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

    • A solid product will typically precipitate out. Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water and allow it to air dry.

    • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography using a solvent system such as ethyl acetate/dichloromethane.

Data Summary for Protocol 2

Reagents (Typical Stoichiometry)SolventCatalystTemperatureTime (Typical)
Chalcone (1 eq.), Semicarbazide HCl (1.1 eq.)MethanolConc. HClReflux3-5 h

Visualization of Workflows and Transformations

Diagram 1: General Synthesis Workflow

This diagram illustrates the universal stages of chemical synthesis, from initial setup to the final, characterized product.

Start Reagent Prep & Safety Assessment Reaction Reaction Setup & Execution Start->Reaction Monitor Reaction Monitoring (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Quenching & Work-up Monitor->Workup Complete Purify Purification (Chromatography or Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Pure Product Characterize->Final

Caption: General workflow for pyrazole carboxamide synthesis.

Diagram 2: Transformation via Protocol 1 (Acyl Chloride Route)

This diagram shows the two-stage chemical conversion from a pyrazole carboxylic acid to the final carboxamide product.

cluster_0 Protocol 1: Amide Coupling Start Pyrazole-4-Carboxylic Acid Intermediate Pyrazole-4-Carbonyl Chloride Start->Intermediate + SOCl₂ (Activation) Final Pyrazole-4-Carboxamide Intermediate->Final + Et₃N (Amidation) Amine R₁R₂NH Amine->Final

Caption: Chemical transformation pathway for Protocol 1.

Diagram 3: Transformation via Protocol 2 (Cyclocondensation Route)

This diagram illustrates the formation of the pyrazole carboxamide ring system from a chalcone and semicarbazide.

cluster_1 Protocol 2: Cyclocondensation Chalcone Chalcone (Ar-CO-CH=CH-Ar') Final Pyrazole-1-Carboxamide Chalcone->Final Semicarbazide Semicarbazide HCl Semicarbazide->Final + H⁺/Heat (Cyclization)

Caption: Chemical transformation pathway for Protocol 2.

Product Characterization

Confirming the identity and purity of the synthesized pyrazole carboxamide is a critical final step. A combination of spectroscopic and analytical methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key signals include the amide N-H proton (often a broad singlet), aromatic protons, and alkyl protons on the pyrazole ring and substituents.[2][8]

    • ¹³C NMR: Confirms the carbon skeleton. The carbonyl carbon of the amide typically appears in the 160-170 ppm range.[8]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. Look for the characteristic C=O stretch of the amide group (around 1650 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).[8][12]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula.[12]

  • Melting Point: A sharp melting point range is a good indicator of purity.[13]

  • Chromatography:

    • TLC: Used throughout the process for monitoring and is a quick check for purity (a single spot is desired).

    • HPLC: Can be used for a more quantitative assessment of purity.[14]

By following these detailed protocols and understanding the rationale behind each step, researchers can confidently and safely synthesize a wide array of pyrazole carboxamide derivatives for further study and application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to strategically optimize your reaction outcomes.

Synthesis Overview & Mechanistic Considerations

The target molecule, this compound, is typically synthesized via a two-stage process: first, the construction of the core pyrazole ring, followed by a regioselective formylation. The most common and effective method for the second stage is the Vilsmeier-Haack reaction , a powerful tool for formylating electron-rich aromatic and heterocyclic systems.[1][2]

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Formylation Start Dicarbonyl Precursor + Methylhydrazine Cyclocondensation Cyclocondensation Reaction Start->Cyclocondensation Precursor Methyl 1-methyl-1H- pyrazole-5-carboxylate Cyclocondensation->Precursor Formylation Vilsmeier-Haack Formylation Precursor->Formylation Key Substrate Workup Aqueous Workup & Neutralization Formylation->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Product Target Molecule Purification->Product

Caption: General workflow for the synthesis of the target molecule.

The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3] This reagent then attacks the electron-rich pyrazole ring.

A critical challenge in this synthesis is regioselectivity . Electrophilic substitution on a pyrazole ring generally favors the C4 position.[4][5] However, our target requires formylation at the C3 position. This regiochemical outcome is influenced by the electronic effects of the existing substituents: the N1-methyl group (electron-donating) and the C5-carboxylate group (electron-withdrawing). The interplay between these groups deactivates the C4 position to some extent, making the C3 position accessible to electrophilic attack. Understanding and controlling this selectivity is paramount to achieving a high yield.

Frequently Asked Questions (FAQs)

Q1: How do I prepare and handle the Vilsmeier reagent safely?

A: The Vilsmeier reagent (chloroiminium salt) is highly moisture-sensitive and corrosive. It should be prepared in situ under strictly anhydrous conditions.

Protocol: Vilsmeier Reagent Generation

  • Equip a flame-dried, three-neck flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Charge the flask with anhydrous N,N-dimethylformamide (DMF) (2-3 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.0-1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white, crystalline solid or a viscous oil indicates the generation of the reagent.

  • This reagent is now ready for the addition of the pyrazole substrate.

Causality: The reaction between POCl₃ and DMF is highly exothermic. Slow, cooled addition prevents thermal decomposition and ensures the controlled formation of the active electrophile. Anhydrous conditions are critical because the reagent reacts violently with water.

Q2: Why is my reaction turning dark brown or black?

A: The formation of dark, tarry substances is a common issue. It often indicates decomposition. Potential causes include:

  • High Reaction Temperature: The Vilsmeier-Haack reaction can be sensitive to temperature. Overheating can lead to polymerization and decomposition of the substrate or product.

  • Hydrazine Impurities: If synthesizing the pyrazole precursor, residual hydrazine starting materials can decompose, leading to colored impurities.[6][7]

  • Substrate Instability: The pyrazole ring itself may be unstable under strongly acidic or high-temperature conditions.

Q3: How can I definitively confirm the regiochemistry of my final product?

A: Distinguishing between the C3-formyl (desired) and C4-formyl (potential side product) isomers is crucial. While ¹H and ¹³C NMR will show different chemical shifts, unambiguous confirmation requires two-dimensional NMR experiments.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most powerful technique. A NOESY experiment will show through-space correlations. For the desired C3-formyl product, you should observe a correlation between the protons of the N1-methyl group and the formyl proton at C3. Conversely, a C4-formyl isomer would show a NOE correlation between the N1-methyl protons and the C5-ester methyl protons.[6]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over 2-3 bonds. Look for a correlation from the formyl proton to the pyrazole ring carbons to help assign their positions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Low or No Yield of Product 1. Inactive Vilsmeier Reagent: Moisture contamination has hydrolyzed the reagent. 2. Suboptimal Temperature: The reaction may be too slow at low temperatures or decomposing at high temperatures. 3. Poor Substrate Purity: Impurities in the starting pyrazole can inhibit the reaction.1. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Prepare the Vilsmeier reagent fresh for each reaction. 2. Optimize Temperature: Start the reaction at 0 °C and monitor by TLC/LCMS. If no conversion is observed, slowly warm to room temperature, then incrementally to 50-80 °C. Some formylations require heating to proceed at a reasonable rate.[1] 3. Purify Starting Material: Recrystallize or chromatograph the pyrazole precursor before use.
Formation of the C4-Formyl Regioisomer 1. Inherent Reactivity: The C4 position of the pyrazole ring is electronically favored for electrophilic attack.[4][5] 2. Reaction Conditions: Solvent and temperature can sometimes influence the regiochemical outcome.1. Modify Reaction Parameters: Experiment with different solvents (e.g., dichloroethane instead of excess DMF) or run the reaction at a lower temperature, as this can sometimes enhance selectivity. 2. Alternative Strategy (Blocking Group): If regioselectivity remains poor, consider a multi-step approach. Start with a pyrazole that has a removable blocking group (e.g., iodine) at the C4 position. Perform the Vilsmeier-Haack reaction (which will now be directed to C3), followed by removal of the blocking group.
Difficult Product Purification 1. Polarity Issues: The product may be highly polar, leading to poor extraction from the aqueous workup or streaking on silica gel. 2. Co-elution of Isomers: The C3 and C4 isomers may have very similar Rf values, making chromatographic separation difficult.1. Optimize Workup: After quenching the reaction with ice/water, carefully neutralize with a base (e.g., Na₂CO₃, NaOH solution) to a specific pH (e.g., pH 7-8) before extraction with a suitable organic solvent (e.g., Ethyl Acetate, DCM). 2. Advanced Purification: If co-elution is an issue, try a different solvent system for column chromatography or consider preparative HPLC. Alternatively, pyrazoles can sometimes be purified by forming an acid addition salt with an inorganic acid, crystallizing the salt, and then liberating the pure pyrazole with a base.[8][9]

Troubleshooting Decision Workflow

G cluster_solutions Solutions Start Experiment Complete: Analyze Crude Product LowYield Problem: Low Yield/ No Reaction Start->LowYield < 20% Conversion WrongIsomer Problem: Wrong Isomer (C4-formyl) Start->WrongIsomer Major Peak is Isomer PurificationIssue Problem: Purification Difficulties Start->PurificationIssue Multiple Spots/ Streaking GoodResult Success: High Yield & Purity Start->GoodResult > 70% Yield, Clean Product Sol_Anhydrous Check Anhydrous Conditions & Reagent Quality LowYield->Sol_Anhydrous Sol_Temp Optimize Reaction Temperature LowYield->Sol_Temp Sol_Block Consider Blocking Group Strategy WrongIsomer->Sol_Block Sol_NMR Confirm Structure (NOESY) WrongIsomer->Sol_NMR Sol_Workup Optimize Workup pH & Extraction PurificationIssue->Sol_Workup Sol_Chroma Change Chromatography System / Try Crystallization PurificationIssue->Sol_Chroma

Caption: A decision tree for troubleshooting common synthesis issues.

References

Purification of "Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate" by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions for both recrystallization and column chromatography techniques. Our approach is grounded in established chemical principles to ensure you can confidently optimize your purification strategy.

Understanding Your Compound: this compound

Before diving into purification protocols, let's analyze the structure of your target molecule.

Structure:

  • Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The aromatic nature can lead to π-π stacking interactions.[1][2]

  • Methyl Ester Group (-COOCH₃): This is a polar group that can act as a hydrogen bond acceptor.

  • Formyl Group (-CHO): The aldehyde is also a polar, electron-withdrawing group and a hydrogen bond acceptor.

  • N-Methyl Group (-NCH₃): This group adds some lipophilicity and blocks a potential hydrogen bond donor site that would be present in an N-H pyrazole.

Predicted Properties: Based on these functional groups, this compound is expected to be a moderately polar to polar compound. It should be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Its solubility in non-polar solvents like hexanes or petroleum ether is likely to be low. This polarity profile is key to designing an effective purification strategy.[3]

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities at different temperatures.[4] A successful recrystallization yields a product with high purity and well-defined crystals.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: How do I select the best solvent for recrystallizing this compound?

Answer: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5][6] Given the polar nature of your pyrazole derivative, here is a systematic approach to solvent selection:

  • Start with Single Solvents: Test the solubility of a small amount of your crude material in various solvents at room temperature and then upon heating. Good candidates to screen include:

    • Alcohols (Methanol, Ethanol, Isopropanol)

    • Esters (Ethyl acetate)

    • Ketones (Acetone)

    • Chlorinated solvents (Dichloromethane - use with caution due to its low boiling point)

    • Ethers (Diethyl ether, MTBE)

    • Hydrocarbons (Hexanes, Heptane - likely to be poor solvents)

    • Water (unlikely to be a good single solvent due to the organic nature of the molecule, but could be an anti-solvent)

  • Look for the "Ideal" Solubility Profile: You are looking for a solvent that requires heating to fully dissolve the compound. If it dissolves readily at room temperature, you will likely have poor recovery. If it doesn't dissolve even at the solvent's boiling point, that solvent is unsuitable.[6]

  • Consider Co-Solvent Systems: If no single solvent provides the desired solubility profile, a co-solvent system (a "good" solvent and a "poor" solvent) is an excellent alternative.[7] For your compound, a good starting point would be:

    • Methanol/Water

    • Ethanol/Water

    • Acetone/Hexanes

    • Ethyl Acetate/Hexanes

    In this system, you dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent (anti-solvent) until the solution becomes cloudy (the saturation point). A few drops of the hot "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[7]

Question 2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of your compound or if the concentration of the solute is too high.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Cool the solution more slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling encourages the orderly arrangement of molecules into a crystal lattice.[5]

  • Use a More Dilute Solution: Add more of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again.

  • Change the Solvent System: The solvent may be too good, causing the compound to remain in a supersaturated state. Try a solvent in which the compound is slightly less soluble. If using a co-solvent system, you may have added the anti-solvent too quickly or at too high a temperature.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Question 3: My recovery is very low after recrystallization. What are the common causes?

Answer: Low recovery can be attributed to several factors:

  • Using Too Much Solvent: The most common cause is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved even at low temperatures. Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (used to remove insoluble impurities), you will lose product.[8] To prevent this, use a pre-heated funnel and flask for the hot filtration.[8]

  • Cooling the Solution Too Quickly: While counterintuitive, rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to collect completely.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the precipitation of the solid.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of the cold recrystallization solvent.[4]

Workflow for Recrystallization Solvent Selection

Recrystallization_Workflow start Start: Crude Solid test_solvents Test Solubility in Small Scale Methanol Ethanol Ethyl Acetate Acetone DCM Hexanes start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No too_soluble Result: Too Soluble (Consider for co-solvent system) dissolves_cold->too_soluble Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes insoluble Result: Insoluble (Discard) dissolves_hot->insoluble No poor_solvent Result: Poor Solvent (Discard) forms_crystals->poor_solvent No good_solvent Result: Good Solvent! (Proceed to scale-up) forms_crystals->good_solvent Yes try_cosolvent Try Co-Solvent System e.g., EtOH/Water or EtOAc/Hexanes too_soluble->try_cosolvent Column_Chromatography_Workflow start Start: Crude Mixture run_tlc Run TLC with Initial Solvent System (e.g., 40% EtOAc/Hexanes) start->run_tlc check_rf Is Rf ~0.3 and spots are separated? run_tlc->check_rf rf_high rf_high check_rf->rf_high No rf_low rf_low check_rf->rf_low No good_rf Yes check_rf->good_rf Yes decrease_polarity Decrease Polarity (e.g., 20% EtOAc/Hexanes) rf_high->decrease_polarity increase_polarity Increase Polarity (e.g., 60% EtOAc/Hexanes) rf_low->increase_polarity pack_column Pack Column with Silica Gel good_rf->pack_column decrease_polarity->run_tlc increase_polarity->run_tlc load_sample Load Sample (minimal volume) pack_column->load_sample run_column Run Column (Isocratic or Gradient Elution) load_sample->run_column collect_fractions Collect Fractions run_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine_pure final_product Purified Product combine_pure->final_product

References

Common side reactions in pyrazole synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common side reactions and experimental challenges in a direct question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Regioselectivity Issues

This is the most common challenge in pyrazole synthesis, particularly in the Knorr synthesis and related methods.[1][2] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound.[3][4] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4]

Troubleshooting Protocol: Enhancing Regioselectivity

  • Solvent Optimization: The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity.

    • Standard Approach: Ethanol is a common solvent but often leads to regioisomeric mixtures.[5]

    • Expert Recommendation: Switch to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can significantly increase the preference for one isomer, in some cases shifting a nearly 1:1 ratio to over 97:3.[5] This effect is attributed to the unique hydrogen-bonding properties of fluorinated alcohols, which can differentially stabilize the transition states leading to the different isomers.

  • pH Control: The acidity or basicity of the reaction medium is a critical control element.

    • Acidic Conditions (e.g., adding catalytic HCl, H₂SO₄, or p-TsOH): Protonation of the hydrazine can alter the relative nucleophilicity of its two nitrogen atoms. For monosubstituted hydrazines like phenylhydrazine, the NH₂ group is typically more nucleophilic. Under acidic conditions, the reaction can be directed towards the more reactive carbonyl group (e.g., the one adjacent to an electron-withdrawing group like CF₃).[5][6]

    • Neutral/Basic Conditions (e.g., NaOAc, TEA): In the absence of strong acid, the intrinsic nucleophilicity and steric factors of the reactants play a more dominant role, which might favor the alternative isomer.[5]

  • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Conversely, higher temperatures might be needed to overcome the activation barrier for the desired product but can also lead to scrambling.[7]

Data Summary: Effect of Solvent on Regioselectivity

Starting MaterialsSolventRegioisomer Ratio (Desired:Undesired)Yield (%)Reference
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione + MeNHNH₂Ethanol40:6075[5]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione + MeNHNH₂TFE85:1582[5]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione + MeNHNH₂HFIP97:385[5]

Workflow for Controlling Regioselectivity

G cluster_start Problem Identification cluster_strategy Strategic Interventions cluster_outcome Desired Outcome Start Mixture of Regioisomers Observed Solvent Solvent Optimization (e.g., EtOH -> HFIP) Start->Solvent Primary Approach pH pH Control (Acidic vs. Basic) Start->pH Alternative/Concurrent Temp Temperature Adjustment Solvent->Temp Fine-tuning End Single Regioisomer Predominates Solvent->End pH->Temp Fine-tuning pH->End Temp->End

Caption: Troubleshooting workflow for regioisomer formation.

Category 2: Incomplete Reactions & Intermediate Isolation

This issue indicates that the final dehydration/aromatization step is incomplete.[8] This is common when reacting α,β-unsaturated carbonyls with hydrazines, which form pyrazoline intermediates, or when the hemiaminal intermediate in a Knorr-type synthesis fails to eliminate water.[1]

Troubleshooting Protocol: Promoting Aromatization

  • Thermal Promotion: Often, simply increasing the reaction temperature or prolonging the reflux time is sufficient to provide the energy needed for the final elimination step.[7]

  • Acid Catalysis: The dehydration step is acid-catalyzed. If you are running under neutral conditions, the addition of a catalytic amount of a strong acid (e.g., p-TsOH, H₂SO₄) can facilitate the elimination of water or H₂.

  • Chemical Oxidation: For pyrazoline intermediates, an oxidant is required to achieve aromatization.

    • Mild Oxidants: Air/O₂ can be sufficient, especially at elevated temperatures.

    • Chemical Reagents: If air oxidation is too slow or inefficient, stronger oxidants can be employed. Common choices include:

      • Sulfur (often used in combination with a high-boiling solvent like DMF or DMSO).

      • Potassium permanganate (KMnO₄).

      • Manganese dioxide (MnO₂).

      • Iodine in the presence of a base.[9]

Experimental Protocol: Oxidation of a Pyrazoline Intermediate

  • Dissolve the isolated pyrazoline intermediate in a suitable solvent (e.g., toluene, DMF).

  • Add the chosen oxidant (e.g., 1.1 equivalents of MnO₂).

  • Heat the reaction mixture (e.g., to 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the solid oxidant (if applicable), and purify the product via standard methods (e.g., column chromatography).

Category 3: N-Alkylation Ambiguity

For an unsymmetrical N-unsubstituted pyrazole, two tautomeric forms exist, and alkylation can occur at either nitrogen, leading to a mixture of N-alkylated regioisomers.[10] The outcome is dictated by a combination of steric and electronic factors of the pyrazole substituents and the reaction conditions.[11]

Troubleshooting Protocol: Directing N-Alkylation

  • Steric Hindrance: A bulky substituent on the pyrazole ring will sterically hinder the adjacent nitrogen atom (N1), directing the alkylating agent to the less hindered nitrogen (N2).[11][12] You can exploit this by choosing starting materials appropriately or by introducing a bulky, removable directing group.

  • Base and Cation Effects: The choice of base and the corresponding metal cation can significantly influence the regioselectivity. The pyrazolate anion can coordinate with the metal cation, sterically blocking one nitrogen atom from the electrophile.

    • Large Cations (e.g., Cs⁺ from Cs₂CO₃): Often favor alkylation at the sterically less hindered nitrogen.

    • Small Cations (e.g., Na⁺ from NaH): May coordinate more strongly with a nearby functional group (e.g., an ester), directing alkylation to the closer nitrogen.

  • Protecting Groups: For complete control, use a protecting group strategy. A common choice is a removable group on one of the nitrogen atoms, such as a p-methoxybenzyl (PMB) group or a trityl group, which forces alkylation to occur at the other nitrogen. Subsequent deprotection yields the desired single isomer.

Mechanism: Steric and Electronic Control of N-Alkylation

G cluster_input Reactants & Conditions cluster_pathways Competing Pathways cluster_output Products Pyrazole Unsymmetrical NH-Pyrazole N1 Alkylation at N1 (Sterically Hindered) Pyrazole->N1 N2 Alkylation at N2 (Less Hindered) Pyrazole->N2 AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->N1 AlkylatingAgent->N2 Base Base (e.g., K2CO3, NaH) Base->Pyrazole Deprotonation Product1 Product Isomer 1 N1->Product1 Product2 Product Isomer 2 N2->Product2

Caption: Competing pathways in N-alkylation of pyrazoles.

Category 4: Other Common Side Reactions

Low yields and polymerization/dimerization are often due to overly harsh reaction conditions or instability of the starting materials.

Troubleshooting Quick Guide:

  • Dimerization/Polymerization: Some starting materials, like 5-aminopyrazoles, can undergo oxidative self-coupling or dimerization.[13][14]

    • Prevention: Run the reaction under an inert atmosphere (N₂ or Ar) to exclude oxygen. Ensure the purity of your starting materials, as impurities can sometimes catalyze polymerization.

  • Hydrolysis: 1,3-dicarbonyl compounds can be susceptible to hydrolysis, especially under strong acidic or basic conditions at elevated temperatures.

    • Prevention: Use anhydrous solvents and reagents. If possible, perform the reaction at a lower temperature or buffer the pH to a milder range (typically pH 4-6 for Knorr synthesis).[6]

  • Starting Material Decomposition: Hydrazine and its derivatives can be unstable, particularly at high temperatures.

    • Prevention: Add the hydrazine slowly to the reaction mixture at a controlled temperature. Avoid excessive heating.

References

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering regioselectivity challenges in pyrazole synthesis. Pyrazoles are a cornerstone scaffold in modern drug discovery, but their synthesis, particularly via the classical Knorr condensation of 1,3-dicarbonyls with substituted hydrazines, is often plagued by the formation of regioisomeric mixtures.[1][2][3] These mixtures can be difficult to separate, leading to reduced yields and significant downstream purification challenges.[1][3]

This document provides in-depth, field-proven insights and actionable troubleshooting protocols to help you gain control over your reaction outcomes. We will delve into the mechanistic underpinnings of regioselectivity and explore practical solutions to steer your synthesis toward the desired isomer.

Section 1: Frequently Asked Questions (FAQs) about Pyrazole Regioselectivity

Q1: What is the primary cause of regioselectivity issues in the synthesis of pyrazoles from 1,3-dicarbonyls and substituted hydrazines?

The formation of two regioisomers occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[3][4] The substituted hydrazine has two non-equivalent nitrogen atoms (the substituted N1 and the unsubstituted N2) that can initiate the condensation. Each nitrogen can attack one of the two different carbonyl carbons of the dicarbonyl compound, leading to two distinct reaction pathways and, consequently, two different pyrazole products.[3]

Q2: How does the nature of the substituent on the hydrazine influence which regioisomer is favored?

The substituent on the hydrazine dramatically alters the nucleophilicity of the two nitrogen atoms.

  • Alkylhydrazines (e.g., methylhydrazine): The alkyl group is electron-donating, making the substituted nitrogen (N1) less nucleophilic due to steric hindrance and the unsubstituted terminal nitrogen (N2) more nucleophilic.

  • Arylhydrazines (e.g., phenylhydrazine): The aryl group is electron-withdrawing, which significantly decreases the nucleophilicity of the attached nitrogen (N1). Therefore, the unsubstituted terminal nitrogen (N2) is substantially more nucleophilic.

The initial attack will generally be driven by the more nucleophilic nitrogen attacking the more electrophilic carbonyl carbon.[5]

Q3: What role does the pH of the reaction medium play in determining the isomeric ratio?

The pH is a critical and often easily adjustable parameter for controlling regioselectivity.[3][5]

  • Acidic Conditions: In an acidic medium, the more basic nitrogen of the hydrazine is preferentially protonated. For methylhydrazine, the unsubstituted N2 is more basic and gets protonated, leaving the less nucleophilic N1 to initiate the attack. For phenylhydrazine, the N2 is also the more basic site. Protonation can thus alter the "default" reaction pathway, sometimes reversing the selectivity observed under neutral or basic conditions.[3][5]

  • Neutral/Basic Conditions: Under these conditions, the inherent nucleophilicity of the hydrazine nitrogens dictates the reaction. The more nucleophilic nitrogen (N2 in both methyl- and phenylhydrazine) will preferentially attack the more electrophilic carbonyl.[5]

Q4: Can I predict the major regioisomer based on the structure of my 1,3-dicarbonyl compound?

Yes, prediction is possible by evaluating the electronic and steric properties of the dicarbonyl.

  • Electronic Effects: The initial nucleophilic attack typically occurs at the more electrophilic (electron-deficient) carbonyl carbon.[5] An electron-withdrawing group (like a -CF₃ group) will make the adjacent carbonyl carbon significantly more electrophilic and susceptible to attack.[5][6]

  • Steric Effects: A bulky substituent near one carbonyl group will hinder the approach of the nucleophile, directing the attack to the less sterically crowded carbonyl.[3][5][7]

Often, these two effects must be considered together. For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the powerful electron-withdrawing effect of the trifluoromethyl group makes the C2 carbonyl the primary site of attack, overriding steric considerations.[5]

Section 2: Troubleshooting Guide: Common Problems & Solutions

Problem 1: My reaction yields a mixture of regioisomers, and the desired isomer is the minor product.

This is the most common challenge. The root cause is that the reaction conditions favor the kinetic or thermodynamic pathway leading to the undesired isomer.

  • Solution A: Reaction Condition Optimization (pH, Solvent, Temperature)

    • pH Screening: As discussed, pH is a powerful tool. If your standard reaction is run in a neutral solvent like ethanol, perform small-scale trials by adding catalytic amounts of acid (e.g., acetic acid, HCl) or base (e.g., triethylamine, sodium acetate).[3] This can fundamentally alter the reactive species and shift the isomeric ratio.

    • Solvent Screening: The solvent can influence regioselectivity. Standard solvents like ethanol may not provide sufficient control. It has been demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity.[1][8][9] These solvents can form hemiketals with the more reactive carbonyl group, effectively directing the hydrazine to the other carbonyl.[8]

    • Temperature Control: Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable isomer. Experiment with a range of temperatures (e.g., 0 °C, room temperature, reflux) to see how it impacts the ratio.

  • Solution B: Microwave-Assisted Synthesis

    • Microwave irradiation can sometimes favor the formation of the thermodynamically preferred isomer due to the rapid heating to high temperatures.[5] This can be a quick method to explore if you have access to a microwave reactor.

Problem 2: I cannot separate the two regioisomers using column chromatography.

Regioisomers often have very similar polarities, making chromatographic separation difficult and impractical, especially on a large scale.

  • Solution A: Fractional Crystallization: If your product is a solid, attempt fractional crystallization from various solvents. This classical technique can sometimes be highly effective for separating isomers with different crystal packing energies.

  • Solution B: Derivatization: If separation is impossible, consider derivatizing the crude mixture. React a functional group present on one isomer (that is absent or sterically hindered on the other) to create a new compound with a significantly different polarity. After separation of the diastereomers or positional isomers, the protecting or derivatizing group can be removed.

  • Solution C: Preparative HPLC: While expensive and not ideal for large scales, preparative HPLC remains a powerful option for obtaining pure samples of each isomer for characterization and testing when all other methods fail.

Problem 3: I need to synthesize only one specific regioisomer with high purity.

When optimization of the Knorr synthesis is insufficient, alternative, highly regioselective methods are the best approach.

  • Solution A: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

    • The reaction of an α,β-unsaturated ketone or aldehyde (like a chalcone) with a substituted hydrazine often proceeds through a Michael addition followed by cyclization and oxidation.[6][10] This method provides a different disconnection and frequently yields a single regioisomer.[10]

  • Solution B: 1,3-Dipolar Cycloaddition

    • This is a powerful and highly regioselective method.[10][11] A common strategy involves the [3+2] cycloaddition of a nitrile imine (often generated in situ from a hydrazonoyl halide) with an alkyne.[10] The regiochemical outcome is well-defined by frontier molecular orbital theory.

  • Solution C: Use of 1,3-Dicarbonyl Surrogates

    • Instead of a diketone, using a surrogate like a β-enaminone or an alkynone can lock in the regiochemistry.[1][4] For example, reacting an enaminone with a hydrazine derivative forces the cyclization to occur in a specific, predictable manner.

Section 3: Mechanistic Deep Dive

The regioselectivity of the Knorr pyrazole synthesis is determined at the very first step: the initial condensation of a hydrazine nitrogen onto one of the carbonyl carbons.[12] The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form a hydrazone. An intramolecular cyclization by the second nitrogen atom onto the remaining carbonyl, followed by another dehydration, yields the final aromatic pyrazole.

The two competing pathways are illustrated below. The outcome depends on which carbonyl (C1 or C3) is attacked first and by which nitrogen (N1 or N2). The relative rates of these initial steps (k1, k2, k3, k4) are governed by the steric and electronic factors of R¹, R³, and R', as well as the reaction conditions.

// Note: Simplified to show the most common initial attack by the more nucleophilic N2. // The pathways involving initial attack by N1 are also possible but often minor. } ondot Caption: Competing mechanistic pathways in Knorr pyrazole synthesis.

Section 4: Protocols & Methodologies

Protocol 4.1: General Procedure for Regioselectivity Control using Fluorinated Alcohols

This protocol demonstrates the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to enhance regioselectivity, as adapted from literature procedures.[5][8]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2-0.3 M solution)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (approx. 3-5 mL).

  • At room temperature, add the substituted hydrazine (1.1 mmol) to the solution dropwise.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. Reactions are often complete within 1-4 hours.[5]

  • Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system is a hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. To unambiguously confirm the regiochemistry, use 2D NMR techniques like NOESY or HMBC to find correlations between the N-substituent (e.g., N-CH₃) and protons on the pyrazole ring (H3 or H5).[13]

Protocol 4.2: Regioselective Synthesis from an α,β-Unsaturated Ketone (Chalcone)

This protocol provides a regioselective alternative to the Knorr synthesis.[10]

Materials:

  • Chalcone (α,β-unsaturated ketone) (1.0 mmol, 1.0 equiv)

  • Arylhydrazine hydrochloride (1.1 mmol, 1.1 equiv)

  • Ethanol or Glacial Acetic Acid (as solvent)

Procedure:

  • Combine the chalcone (1.0 mmol) and the arylhydrazine hydrochloride (1.1 mmol) in a round-bottom flask.

  • Add the solvent (e.g., ethanol, 5 mL). If using the hydrochloride salt, a base like sodium acetate may be needed. Alternatively, using glacial acetic acid as the solvent can catalyze the reaction.[5]

  • Heat the reaction mixture to reflux (e.g., 80 °C for ethanol) for 2-6 hours.[10]

  • Monitor the reaction progress by TLC. The initial product is a pyrazoline, which may need to be oxidized to the pyrazole. Often, air oxidation occurs during the reaction or workup, especially at elevated temperatures. If not, an oxidizing agent (e.g., DDQ, iodine) may be required in a subsequent step.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize or purify by column chromatography as needed.

Section 5: Data & Visualization

Table 1: Influence of Solvent on Isomer Ratio for a Model Reaction

The following table summarizes literature data for the reaction of 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, demonstrating the powerful effect of fluorinated solvents on regioselectivity.[8]

EntrySolventRegioisomer Ratio (Desired : Undesired)Total Yield (%)
1Ethanol (EtOH)1 : 1.375
2Trifluoroethanol (TFE)85 : 1593
3Hexafluoroisopropanol (HFIP)97 : 3 88

Data adapted from J. Org. Chem. 2008, 73 (9), pp 3523–3529.[8] The "desired" isomer is the 3-CF₃ pyrazole.

Troubleshooting Workflow

G start Problem: Poor Regioselectivity (Isomer Mixture) q1 Is separation of isomers feasible? start->q1 sep_yes Separate isomers (Chromatography, Crystallization) q1->sep_yes Yes sep_no Separation is difficult/ impractical q1->sep_no No end_good Goal Achieved: Single Isomer sep_yes->end_good q2 Have you optimized reaction conditions? sep_no->q2 optimize Systematically vary: 1. Solvent (try TFE/HFIP) 2. pH (acidic vs. basic) 3. Temperature q2->optimize No q3 Is regioselectivity still poor? q2->q3 Yes optimize->q3 alt_route Switch to an alternative regioselective synthesis: - From α,β-Unsaturated Ketones - 1,3-Dipolar Cycloaddition - Use Dicarbonyl Surrogates q3->alt_route Yes q3->end_good No alt_route->end_good

Section 6: References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. --INVALID-LINK--

  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.

  • BenchChem. (2025). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. Available at: --INVALID-LINK--

  • Elguero, J., Goya, P., & Jagerovic, N. (2003). The Chemistry of Functional Groups: The Chemistry of Pyrazoles. John Wiley & Sons, Ltd.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: --INVALID-LINK--

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Available at: --INVALID-LINK--

  • Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. --INVALID-LINK--

  • Claramunt, R. M., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1123-1133.

  • BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Available at: --INVALID-LINK--

  • Bruno, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Available at: --INVALID-LINK--

References

Optimizing reaction conditions (temperature, solvent, catalyst) for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and refine your synthetic strategies effectively.

Troubleshooting Guides

This section addresses specific issues you may encounter during your pyrazole synthesis experiments. Each guide is presented in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired pyrazole product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common frustration in organic synthesis. For pyrazole synthesis, particularly the widely used Knorr synthesis and its variations (the reaction of a 1,3-dicarbonyl compound with a hydrazine), several factors related to reaction conditions can be the culprit. Let's break down the potential causes and solutions.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Temperature:

    • The Problem: The reaction may be too slow at lower temperatures, or the reactants/products might be degrading at higher temperatures. For instance, while increasing the reaction temperature to 60°C has been shown to improve yield in some cases, further increases can lead to a drop in yield[1][2].

    • Troubleshooting Steps:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product at your current temperature.

      • Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20°C. Monitor the reaction progress at each new temperature.

      • Consider Microwave Synthesis: Microwave irradiation can often significantly reduce reaction times and improve yields by allowing for rapid and uniform heating to higher temperatures than conventional methods.[3][4][5][6][7] The optimal temperature for microwave-assisted synthesis has been reported to be around 70°C in some cases.[3]

  • Inappropriate Solvent:

    • The Problem: The chosen solvent may not be suitable for dissolving the reactants, or it may be participating in side reactions. The polarity of the solvent can also affect the reaction rate. For example, some reactions that are unsuccessful in non-polar solvents give poor yields in polar-protic solvents like ethanol or methanol.[8]

    • Troubleshooting Steps:

      • Assess Solubility: Ensure your 1,3-dicarbonyl compound and hydrazine are soluble in the chosen solvent at the reaction temperature.

      • Solvent Screening: If solubility is an issue or the reaction is not proceeding, consider screening a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, or even greener options like water or deep eutectic solvents).[8][9][10]

      • "Green" Solvents: Consider environmentally benign solvents. Water, in the presence of catalysts like cetyltrimethylammonium bromide (CTAB), has been used successfully for the synthesis of tetrasubstituted pyrazoles.[8][11]

  • Ineffective or Absent Catalyst:

    • The Problem: Many pyrazole syntheses, like the Knorr synthesis, require a catalyst to proceed at a reasonable rate.[12][13][14] The choice between an acid or base catalyst can be critical and depends on the specific substrates.

    • Troubleshooting Steps:

      • Introduce a Catalyst: If you are not using a catalyst, consider adding a catalytic amount of a simple acid (e.g., acetic acid, p-toluenesulfonic acid) or a base.[15]

      • Catalyst Screening: If a catalyst is already in use but the yield is low, it may not be optimal. A wide variety of catalysts have been reported for pyrazole synthesis, including Lewis acids (e.g., Sc(OTf)₃, nano-ZnO), and even simple, "green" catalysts like ammonium chloride.[1][16][17]

      • Phase Transfer Catalysis: For reactions involving reactants in different phases, a phase transfer catalyst can significantly improve the reaction rate and yield.[18][19]

Issue 2: Formation of Regioisomeric Mixtures

Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Answer: The formation of regioisomers is a well-known challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[20][21][22][23] The two carbonyl groups of the dicarbonyl compound have different reactivities, leading to two possible isomers. Controlling this selectivity is key to obtaining a pure product.

Potential Causes & Step-by-Step Solutions:

  • Solvent Effects on Regioselectivity:

    • The Principle: The solvent can play a crucial role in influencing which carbonyl group of the 1,3-dicarbonyl is preferentially attacked by the hydrazine. This is often due to specific solvent-substrate interactions.

    • Troubleshooting Steps:

      • Use Fluorinated Alcohols: It has been demonstrated that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in the formation of N-methylpyrazoles.[20][21][22] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding.

      • Systematic Solvent Screening: If fluorinated alcohols are not suitable for your system, a systematic screening of other solvents is recommended. The polarity and hydrogen-bonding capability of the solvent are key parameters to consider.

  • Influence of the Catalyst:

    • The Principle: The choice of catalyst can influence the regioselectivity of the reaction. While less commonly reported as the primary method for controlling regioselectivity compared to solvent choice, it can still have an effect.

    • Troubleshooting Steps:

      • Lewis Acid Catalysis: Explore the use of different Lewis acid catalysts. For instance, Sc(OTf)₃ has been used for the synthesis of polysubstituted pyrazoles and may influence regioselectivity.[1]

      • Consult the Literature: For specific substrate classes, the literature may provide guidance on catalysts known to favor the formation of one regioisomer over the other.

Data Presentation: Solvent Effects on Regioselectivity
1,3-Dicarbonyl SubstituentsHydrazineSolventOutcome on RegioselectivityReference
Aryl, CF₃MethylhydrazineEthanolMixture of regioisomers[20][21][22]
Aryl, CF₃Methylhydrazine2,2,2-Trifluoroethanol (TFE)Increased selectivity for one isomer[20][21][22]
Aryl, CF₃Methylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased selectivity[20][21][22]
Experimental Protocol: Improving Regioselectivity with Fluorinated Alcohols

This protocol is adapted from findings that fluorinated alcohols can enhance regioselectivity in pyrazole synthesis.[20][21][22]

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve the unsymmetrical 1,3-dicarbonyl compound (1 equivalent) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Addition of Hydrazine: Add the substituted hydrazine (e.g., methylhydrazine, 1-1.2 equivalents) dropwise to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time may vary depending on the reactivity of the substrates.

  • Work-up: Once the reaction is complete, remove the fluorinated alcohol under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.

  • Analysis: Analyze the product mixture by ¹H NMR or GC-MS to determine the regioisomeric ratio.

Visualization: Workflow for Optimizing Pyrazole Synthesis

G cluster_0 Initial Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Troubleshooting & Optimization A Select 1,3-Dicarbonyl & Hydrazine B Choose Initial Conditions: - Solvent (e.g., Ethanol) - Catalyst (e.g., Acetic Acid) - Temperature (e.g., RT or Reflux) A->B C Run Reaction & Monitor by TLC/LC-MS B->C D Analyze Crude Product: - Yield - Purity (NMR, GC-MS) - Regioselectivity C->D E Low Yield? D->E F Poor Selectivity? D->F G Optimize Temperature (e.g., Gradual Increase, Microwave) E->G Yes H Screen Solvents (e.g., TFE, HFIP for selectivity) E->H Yes I Screen Catalysts (e.g., Lewis Acids, Green Catalysts) E->I Yes J Successful Synthesis E->J No F->H Yes F->J No G->C H->C I->C

Caption: A general workflow for the optimization of pyrazole synthesis conditions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my pyrazole synthesis?

A1: The choice of catalyst depends on your specific substrates and desired reaction conditions. Here's a general guide:

  • For standard Knorr synthesis: A simple acid catalyst like acetic acid or a mineral acid is often sufficient.[12][13][15]

  • For improved yields or with less reactive substrates: Consider a Lewis acid catalyst such as Sc(OTf)₃ or nano-ZnO.[1][16]

  • For "green" synthesis: Ammonium chloride is an inexpensive and environmentally benign catalyst.[17]

  • For reactions with immiscible reactants: A phase transfer catalyst can be beneficial.[18][19]

Q2: What are the main advantages of using microwave-assisted synthesis for pyrazoles?

A2: Microwave-assisted synthesis offers several advantages:

  • Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[3][4]

  • Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields.[5][6][7]

  • Higher Temperatures: Microwaves can safely achieve higher temperatures than conventional solvent reflux, which can accelerate slow reactions.[3]

Q3: Can I run my pyrazole synthesis without a solvent?

A3: Yes, solvent-free conditions are possible and are a key aspect of green chemistry.[9] Microwave irradiation is often used in conjunction with solvent-free reactions to provide the necessary energy for the reaction to proceed.[5][6][7] This approach simplifies work-up and reduces chemical waste.

Q4: Besides regioisomers, what other common side products should I be aware of?

A4: While regioisomers are the most discussed side products, other possibilities exist depending on the reactants and conditions:

  • Incomplete reaction: Unreacted starting materials will be present.

  • Hydrazone formation: The initial condensation product of the hydrazine and one of the carbonyl groups may be isolated if the subsequent cyclization is slow.

  • Pyrazolone formation: If a β-ketoester is used as the 1,3-dicarbonyl compound, a pyrazolone can be formed.[15]

Q5: How does temperature generally affect pyrazole synthesis?

A5: Temperature has a significant impact on both the rate and outcome of the reaction:

  • Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

  • Yield: There is often an optimal temperature range. For example, increasing the temperature to 60°C was found to improve yield in one study, but further increases led to a decrease, possibly due to decomposition.[1][2]

  • Product Distribution: In some cases, the reaction temperature can influence the product distribution, favoring the formation of the dehydrated pyrazole over the 4,5-dihydro-1H-pyrazole intermediate at higher temperatures.[5][6]

References

How to avoid the formation of pyrazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. The formation of regioisomers is a persistent challenge in the synthesis of unsymmetrically substituted pyrazoles, often leading to reduced yields of the desired product and difficult purification steps. This guide provides in-depth, field-proven insights and practical troubleshooting advice to help you control regioselectivity and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is pyrazole regioselectivity and why is it a concern?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the context of the widely used Knorr pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can result in two different pyrazole regioisomers.[1][2][3][4] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the cyclization by attacking one of the two different carbonyl groups of the dicarbonyl compound. This leads to a product mixture that can be challenging and costly to separate, reducing the overall efficiency of the synthesis.[4][5][6]

Q2: What are the fundamental factors that govern the regiochemical outcome of a pyrazole synthesis?

A2: The regiochemical outcome is a delicate balance of several interconnected factors:[4]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a primary determinant. Electron-withdrawing groups will make a nearby carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[2][4]

  • Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl and on the substituted hydrazine plays a significant role. A bulky substituent on either reactant will typically direct the initial attack to the less sterically hindered carbonyl group.[4][7]

  • Reaction Conditions: This is often the most influential and manipulable set of factors. Parameters such as solvent, temperature, and pH can dramatically alter the reaction pathway and, consequently, the ratio of the resulting regioisomers.[2][3][4] For instance, acidic conditions can protonate one of the hydrazine's nitrogen atoms, altering its nucleophilicity and potentially reversing the selectivity observed under neutral or basic conditions.[2][4]

Q3: Can I predict the major regioisomer before running my reaction?

A3: While computational chemistry can offer predictive insights, a qualitative prediction can often be made by analyzing the starting materials.[8][9] Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl. For example, in methylhydrazine, the NH2 group is more nucleophilic than the NHMe group. In phenylhydrazine, the unsubstituted NH2 group is also typically the more nucleophilic.[1] However, the interplay of steric and electronic factors, along with the specific reaction conditions, can sometimes lead to unexpected outcomes. Kinetic and thermodynamic factors also play a crucial role; a product that forms faster (the kinetic product) may not be the most stable (the thermodynamic product).[10][11][12][13][14]

Troubleshooting Guide: Controlling Regioisomer Formation

This section addresses common problems encountered during pyrazole synthesis and provides actionable solutions.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound are insufficient to direct the attack of the hydrazine selectively. This is a common issue when the substituents are of similar size and electronic nature.[7]

  • Solution 1: Strategic Solvent Selection. This is often the most effective and straightforward modification. If you are using a standard protic solvent like ethanol, which is known to often yield isomeric mixtures, consider switching to a fluorinated alcohol.[1][4][15]

    • Protocol: Substitute ethanol with 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These non-nucleophilic, polar, hydrogen-bond-donating solvents can dramatically increase regioselectivity, in some cases achieving ratios greater than 99:1.[1] The proposed mechanism for this effect is that these fluorinated alcohols, being non-nucleophilic, do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the inherent selectivity of the reaction.[1]

  • Solution 2: pH Modification. The acidity or basicity of the reaction medium can significantly influence the nucleophilicity of the hydrazine nitrogens.

    • Acidic Conditions: Add a catalytic amount of a mineral acid (e.g., HCl, H2SO4) or an organic acid (e.g., acetic acid).[4][16][17] Protonation of the more basic nitrogen atom of the hydrazine can direct the reaction to proceed via the less nucleophilic nitrogen, potentially favoring the formation of the opposite regioisomer compared to neutral conditions.

    • Basic Conditions: The use of a base can favor the attack by the more nucleophilic nitrogen.[2]

  • Solution 3: Modulate Reaction Temperature (Kinetic vs. Thermodynamic Control). The product distribution can be temperature-dependent.

    • Kinetic Control: Running the reaction at a lower temperature for a shorter duration will favor the formation of the kinetic product, which is the one formed via the pathway with the lower activation energy.[13][14]

    • Thermodynamic Control: Higher temperatures and longer reaction times allow for the equilibration of intermediates and products, leading to the formation of the most stable regioisomer, the thermodynamic product.[10][11][12][13][14]

Issue 2: The desired regioisomer is the minor product.

  • Problem: The inherent electronic and steric factors of your substrates, under the current reaction conditions, favor the formation of the undesired regioisomer.

  • Solution 1: Employ a Dicarbonyl Surrogate. If modifying reaction conditions is insufficient, a more robust solution is to alter one of the starting materials to enforce selectivity.

    • β-Enaminones: Convert your 1,3-dicarbonyl into a β-enaminone. The enamine functional group is significantly less electrophilic than a ketone. This modification effectively "protects" one of the carbonyl groups, directing the initial nucleophilic attack of the hydrazine to the remaining ketonic carbon, thus ensuring the formation of a single regioisomer.[18]

  • Solution 2: Switch to an Alternative, Highly Regioselective Synthetic Method.

    • 1,3-Dipolar Cycloaddition: Reactions of nitrile imines (generated in situ from hydrazones) with alkynes or alkenes are powerful methods for constructing pyrazole and pyrazoline rings with high regioselectivity.[15][19]

    • Multi-component Reactions: Several multi-component strategies have been developed for the regioselective synthesis of highly substituted pyrazoles in a single step.[20]

    • Synthesis from α,β-Unsaturated Ketones and Hydrazines: This method can also provide a regioselective route to pyrazoles.[7][21]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for subsequent steps or analysis.

  • Solution: Chromatographic Separation. This is the most common and generally effective method for separating pyrazole regioisomers.[5][6]

    • Step 1: TLC Analysis. Before attempting a large-scale separation, perform a thorough screening of different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation (difference in Rf values) between the two isomer spots. Start with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate, dichloromethane, or diethyl ether.

    • Step 2: Column Chromatography. Once an optimal solvent system is identified from the TLC analysis, perform flash column chromatography on silica gel. Carefully pack the column and load the crude mixture. Elute with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure regioisomers.[5][6]

Data and Protocols

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation [1]

1,3-Dicarbonyl ReactantHydrazine ReactantSolventTemperatureRatio of Regioisomers (A:B)
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOHRoom Temp~50:50
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFERoom Temp85:15
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEtOHReflux55:45
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineTFERoom Temp99:1

Note: Ratios are approximate and can vary based on specific reaction conditions and substituents.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using TFE

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (0.2 M), add the substituted hydrazine (1.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

  • Upon completion, remove the TFE under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the major regioisomer.

Visualizing the Reaction Pathway

The formation of regioisomers from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is a result of two competing reaction pathways.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Start1 Unsymmetrical 1,3-Dicarbonyl IntermediateA Intermediate A (Attack at Carbonyl 1) Start1->IntermediateA Pathway A IntermediateB Intermediate B (Attack at Carbonyl 2) Start1->IntermediateB Pathway B Start2 Substituted Hydrazine (R'-NH-NH2) Start2->IntermediateA Start2->IntermediateB ProductA Regioisomer A IntermediateA->ProductA Cyclization & Dehydration ProductB Regioisomer B IntermediateB->ProductB Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis.

The decision-making process for optimizing regioselectivity can be visualized as a workflow.

G Start Problem: Poor Regioisomer Ratio Solvent Modify Solvent (e.g., EtOH to TFE) Start->Solvent Check1 Is Ratio > 95:5? Solvent->Check1 pH Adjust pH (Acidic or Basic) Check1->pH No End Success: Desired Isomer Obtained Check1->End Yes Check2 Is Ratio > 95:5? pH->Check2 Temp Vary Temperature (Kinetic vs. Thermodynamic) Check2->Temp No Check2->End Yes Check3 Is Ratio > 95:5? Temp->Check3 Strategy Change Synthetic Strategy (e.g., use β-enaminone) Check3->Strategy No Check3->End Yes Strategy->End

Caption: Troubleshooting workflow for regioselectivity.

References

Technical Support Center: Managing Impurities from Starting Materials in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with starting material impurities in pyrazole synthesis. As experienced chemists know, the success of a reaction is often determined before the first reagent is even added. The purity of your starting materials is paramount, directly influencing yield, impurity profiles, and the regioselectivity of the final product. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Section 1: General Workflow for Starting Material Qualification

Before initiating any synthesis, a systematic qualification of starting materials is crucial. This workflow minimizes the risk of reaction failure due to poor quality reagents and provides a baseline for troubleshooting.

cluster_0 Starting Material Qualification Workflow new_batch Receive New Batch of Starting Material (e.g., Hydrazine, 1,3-Dicarbonyl) visual_inspect Visual Inspection (Color, Physical State) new_batch->visual_inspect analytical_testing Analytical Testing (NMR, HPLC, GC-MS, Titration) visual_inspect->analytical_testing spec_check Compare to Specification or Reference Standard analytical_testing->spec_check pass Material Passes (Proceed to Synthesis) spec_check->pass Meets Spec fail Material Fails spec_check->fail Fails Spec purify Purify Material (Distillation, Recrystallization, Chromatography) fail->purify discard Discard or Return Batch fail->discard retest Re-test Purified Material purify->retest retest->spec_check

Caption: Workflow for qualifying new batches of starting materials.

Section 2: Troubleshooting Hydrazine-Related Issues

Hydrazine and its derivatives are powerful nucleophiles, but their reactivity also makes them susceptible to degradation and contamination. Impurities can significantly hinder the initial condensation step of pyrazole synthesis.

Q1: My Knorr pyrazole synthesis has a low yield and the reaction mixture turns dark brown immediately. Could my hydrazine hydrate be the problem?

A: Yes, this is a classic indicator of impure hydrazine hydrate. While hydrazine hydrate is colorless, aged or low-purity batches often have a yellow tint and contain a variety of organic and inorganic impurities that can interfere with the reaction.

Causality: The Knorr synthesis relies on the clean nucleophilic attack of hydrazine on a 1,3-dicarbonyl compound.[1][2] Impurities in hydrazine hydrate, often measured collectively as Total Organic Carbon (TOC), can act as competing reactants or catalysts for undesired side reactions.[3] These impurities can include:

  • Oxidation Products: Hydrazine is a reducing agent and can be oxidized over time, especially if not stored under an inert atmosphere. These oxidized species can lead to complex side reactions and color formation.

  • Manufacturing By-products: The synthesis of hydrazine from ketazine can introduce impurities like alcohols, ketones, amides, and even heterocyclic compounds such as pyrazoles or pyrazolines.[4][5] These can react with your dicarbonyl compound to form a complex mixture of products, reducing the yield of your desired pyrazole.

  • Dissolved Metals: Contamination with metal ions can catalyze the decomposition of hydrazine and promote undesired side reactions, often leading to discoloration.

The immediate formation of a dark color suggests rapid decomposition or polymerization pathways are being initiated, which are often triggered by these types of impurities.

Q2: How can I detect and quantify organic impurities in my hydrazine starting material?

A: A multi-pronged analytical approach is recommended for comprehensive quality assessment.

Analytical TechniquePurpose & Expected Results
Titration To determine the exact concentration (% w/w) of hydrazine hydrate. An acid-base titration (using an indicator like methyl orange) or a redox titration can be used.[6] This is the first and most critical test to ensure you are using the correct stoichiometric amount.
Gas Chromatography (GC) To identify and quantify volatile organic impurities. A GC-MS can help identify specific contaminants like residual ketones or alcohols from the manufacturing process.
Total Organic Carbon (TOC) A specialized analysis that measures the total amount of organic impurities. Commercial hydrazine hydrate can have TOC values ranging from 500 to 1500 ppm, while high-purity grades will be significantly lower.[3]
UV-Vis Spectroscopy A simple method to check for color. A pure, colorless sample should have minimal absorbance in the visible range. A yellowish tint will show absorbance at lower wavelengths.
Q3: What is a reliable lab-scale method for purifying commercial hydrazine hydrate?

A: Fractional distillation is the most common and effective lab-scale purification method.[6] However, due to the hazards associated with hydrazine (it is toxic and potentially explosive), this must be performed with extreme caution in a well-ventilated fume hood.

Experimental Protocol: Fractional Distillation of Hydrazine Hydrate

  • Safety First: Wear appropriate PPE (gloves, lab coat, safety glasses). Ensure the fume hood sash is at the correct height. Have a quench solution (e.g., dilute sodium hypochlorite) readily available.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glass joints are properly sealed. Use a heating mantle with a stirrer for controlled heating.

  • Procedure:

    • Charge the distillation flask with the impure hydrazine hydrate. Do not fill more than two-thirds full.

    • Add boiling chips to ensure smooth boiling.

    • Begin heating gently. The initial fractions will likely be water and other low-boiling impurities.

    • Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of hydrazine hydrate (~118-119 °C).[6]

    • Do not distill to dryness. Leave a small amount of residue in the distillation flask to avoid concentrating potentially explosive impurities.

  • Storage: Store the purified, colorless hydrazine hydrate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and away from light.

For removing specific organic impurities that co-distill with hydrazine, advanced techniques such as azeotropic distillation with xylene or distillation in the presence of salts like sulfates or phosphates can be employed to alter the volatility of contaminants.[3][4][6]

Section 3: Troubleshooting 1,3-Dicarbonyl Compound Issues

The 1,3-dicarbonyl compound provides the carbon backbone of the pyrazole ring. Its structure and purity dictate the substitution pattern and the potential for isomeric by-products.

cluster_1 Impact of Impurities on Knorr Pyrazole Synthesis start_hydrazine Hydrazine (Impure) reaction Knorr Synthesis (Condensation) start_hydrazine->reaction start_dicarbonyl 1,3-Dicarbonyl (Impure) start_dicarbonyl->reaction product Desired Pyrazole reaction->product byproduct1 Side Products from Hydrazine Impurities reaction->byproduct1 Impurity Rxn byproduct2 Side Products from Dicarbonyl Impurities reaction->byproduct2 Impurity Rxn isomers Incorrect Regioisomer reaction->isomers Ambiguous Condensation

Caption: How impurities in starting materials lead to undesired products.

Q1: I'm observing multiple unexpected spots on my TLC and a complex proton NMR spectrum. How do I know if my 1,3-dicarbonyl compound is the source?

A: This is a strong indication that your 1,3-dicarbonyl starting material is impure. Before running the reaction, you should always obtain a clean ¹H NMR and/or HPLC trace of your starting materials.

Causality: 1,3-Dicarbonyl compounds are often synthesized via methods like the Claisen condensation.[7] These reactions can be incomplete or generate side products. Common impurities include:

  • Unreacted Starting Materials: Residual ketone or ester starting materials from the Claisen condensation. These can react with hydrazine to form hydrazones or other undesired products.

  • Self-Condensation Products: The starting ketone or ester can undergo self-condensation, leading to more complex dicarbonyl structures that will also form pyrazoles.

  • Tautomers: While not an impurity, 1,3-dicarbonyl compounds exist as a mixture of keto and enol tautomers. This can sometimes complicate the NMR spectrum, but it is a known characteristic and should not be confused with impurities.

Troubleshooting Steps:

  • Analyze the Starting Material: Run a ¹H NMR of your 1,3-dicarbonyl. Compare it against a known spectrum to identify any extraneous peaks. An HPLC analysis can also provide a clear purity profile.[8]

  • Purify the Dicarbonyl: If impurities are detected, purification is necessary.

Q2: My synthesis with an unsymmetrical 1,3-dicarbonyl is giving a poor ratio of the desired regioisomer. Can impurities affect this?

A: While the inherent electronics and sterics of the dicarbonyl are the primary drivers of regioselectivity, impurities can indirectly affect the outcome.[9] The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can theoretically produce two different regioisomers.[10][11]

Causality: The regioselectivity of the Knorr synthesis is highly dependent on reaction conditions such as pH, temperature, and solvent.[12]

  • Acidic/Basic Impurities: If your dicarbonyl starting material contains acidic or basic impurities, it can alter the local pH of the reaction. This change can shift the reaction mechanism, favoring the formation of the undesired isomer. For example, the initial attack of the hydrazine can occur at either carbonyl, and the subsequent cyclization is often the rate-determining step, which can be influenced by catalysis.[12]

  • Competing Substrates: If the impurity is another dicarbonyl compound, it will react to form its own set of pyrazole isomers, drastically complicating the product mixture and making the isolation of your desired product difficult.

To ensure regioselectivity is controlled by your intended conditions, not by unknown variables, using highly pure starting materials is essential.

Q3: What are effective methods for purifying 1,3-dicarbonyl compounds before my reaction?

A: The choice of purification method depends on the physical state of the compound and the nature of the impurities.

Purification MethodBest ForDescription
Recrystallization Solid 1,3-dicarbonylsAn effective method for removing small amounts of impurities. The key is to find a suitable solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
Distillation Liquid 1,3-dicarbonylsVacuum distillation is ideal for high-boiling liquids, preventing thermal decomposition. This is effective for separating compounds with different boiling points.[13]
Column Chromatography Both solids and liquidsA highly versatile technique for separating compounds based on polarity. Silica gel is the most common stationary phase.[14]
Metal Chelate Formation Difficult-to-separate mixtures1,3-Dicarbonyls form stable complexes (chelates) with certain metals (e.g., aluminum, copper). A procedure involves forming the complex, isolating it as a solid, washing away impurities, and then decomposing the complex (often with acid or base) to recover the highly purified dicarbonyl.[15][16]

Experimental Protocol: Purification via Aluminum Complexation

  • Dissolution: Dissolve the crude 1,3-dicarbonyl compound (e.g., 4-tert-butyl-4′-methoxy-dibenzoylmethane) in a suitable solvent like ethanol.[15]

  • Complexation: In a separate flask, dissolve an equimolar amount of a metal salt (e.g., AlCl₃) in the same solvent. Slowly add the metal salt solution to the dicarbonyl solution.[15]

  • Precipitation: Add a base (e.g., aqueous ammonia) to precipitate the metal-dicarbonyl complex. The complex will often crash out as a crystalline solid.[15]

  • Isolation: Filter the solid complex and wash it thoroughly with the solvent to remove any soluble impurities.

  • Decomposition: Resuspend the clean complex in a fresh solvent and add an acid or a stronger base to break the complex and release the purified 1,3-dicarbonyl.

  • Extraction & Isolation: Perform a liquid-liquid extraction to isolate the purified dicarbonyl from the aqueous layer containing the metal salts. Dry the organic layer and remove the solvent under reduced pressure to obtain the pure product.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for scaling up this important synthetic intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of this compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis typically involves the formylation of a pyrazole precursor. The Vilsmeier-Haack reaction is a common and effective method for this transformation, utilizing a Vilsmeier reagent, which is generally prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] This reaction is favored for its ability to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings.[4]

This guide will address common challenges and questions that may arise during the scale-up of this synthesis, providing detailed, step-by-step solutions to overcome them.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: We are experiencing very low to no yield of the desired this compound. What are the potential causes and how can we troubleshoot this?

Answer:

Low or no product yield in a Vilsmeier-Haack formylation can stem from several factors, primarily related to reagent quality, reaction conditions, and the nature of the substrate.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Degraded Reagents The Vilsmeier reagent is sensitive to moisture. Old or improperly stored POCl₃ and DMF can lead to the formation of inactive species. DMF can degrade to dimethylamine and formic acid.[4]1. Use freshly distilled or new bottles of anhydrous DMF and POCl₃. 2. Ensure all glassware is thoroughly dried before use. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Insufficiently Activated Substrate The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and thus works best on electron-rich pyrazole rings.[1][3] If the precursor, Methyl 1-methyl-1H-pyrazole-5-carboxylate, is not sufficiently activated, the reaction will be sluggish.1. Confirm the structure and purity of your starting material. The presence of electron-withdrawing groups can deactivate the ring. 2. While derivatization is not ideal, consider if a more electron-rich precursor could be used in an alternative synthetic route if formylation consistently fails.
Inadequate Reaction Temperature The formylation of pyrazoles can require elevated temperatures to proceed at a reasonable rate, especially when scaling up.[1]1. Gradually increase the reaction temperature. While the Vilsmeier reagent is often formed at 0°C, the formylation step may require heating to 60-80°C or higher.[1][4] 2. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.
Improper Reagent Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.1. Increase the molar equivalents of the Vilsmeier reagent. A common starting point is 1.5 to 3 equivalents relative to the pyrazole substrate.[4] 2. When scaling up, ensure efficient mixing to maintain a homogeneous reaction mixture.

Experimental Workflow for Optimizing Yield:

Caption: Workflow for troubleshooting low product yield.

Issue 2: Formation of Multiple Products and Byproducts

Question: Our reaction is producing multiple spots on TLC, and purification is proving difficult. What are the likely side products and how can we improve the selectivity?

Answer:

The formation of multiple products in the Vilsmeier-Haack reaction can be attributed to a few key factors, including the regioselectivity of the formylation and potential side reactions.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Lack of Regioselectivity Formylation can potentially occur at different positions on the pyrazole ring, although the 3-position is generally favored for 1,5-disubstituted pyrazoles.[5]1. Control the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product.[4] 2. The choice of solvent can sometimes influence regioselectivity. While DMF is part of the reagent, the co-solvent (if any) could be varied.
Diformylation If the pyrazole ring is highly activated, diformylation can occur, leading to the formation of a dialdehyde product.1. Use a lower molar ratio of the Vilsmeier reagent. 2. Perform the reaction at a lower temperature and for a shorter duration.
Hydrolysis of the Ester Group The work-up conditions, if too acidic or basic, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.1. Maintain a neutral or slightly acidic pH during the aqueous work-up. 2. Use a buffered solution for quenching the reaction.
Reaction with Solvent In some cases, the highly reactive Vilsmeier reagent can react with other components in the reaction mixture.1. Ensure the purity of all solvents and reagents.
Issue 3: Difficulties with Product Isolation and Purification

Question: We are struggling with the work-up and purification of the final product. What are the recommended procedures for isolating pure this compound?

Answer:

Proper work-up and purification are critical for obtaining the target compound in high purity.

Recommended Work-up and Purification Protocol:

  • Quenching the Reaction:

    • After the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. This will neutralize the acidic components and hydrolyze the intermediate iminium salt.[4] Caution: This quenching process can be exothermic and may release gas.

  • Extraction:

    • Once the quenching is complete and the pH is neutral or slightly basic, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent system should be optimized based on TLC analysis.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may yield the pure product.

Purification Workflow:

Caption: Step-by-step product isolation and purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common and direct route is the Vilsmeier-Haack formylation of Methyl 1-methyl-1H-pyrazole-5-carboxylate. This involves the reaction of the pyrazole substrate with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][6][7]

Synthetic Pathway:

Synthesis_Pathway Start Methyl 1-methyl-1H-pyrazole-5-carboxylate Product This compound Start->Product Vilsmeier-Haack Formylation Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Product

Caption: General synthetic route to the target compound.

Q2: Are there alternative methods for the synthesis of this compound?

While the Vilsmeier-Haack reaction is prevalent, other methods for synthesizing pyrazole aldehydes exist. One alternative involves the oxidation of the corresponding alcohol, Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate.[8] However, this would require the synthesis of the alcohol precursor, adding steps to the overall sequence.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is exothermic and should be performed with cooling (e.g., an ice bath) to control the temperature.

  • Quenching: The quenching of the reaction mixture with water or aqueous base can be vigorous. The addition should be done slowly and with efficient stirring.

  • Solvents: Use appropriate caution when handling organic solvents, ensuring proper ventilation and avoiding sources of ignition.

Q4: How can I monitor the progress of the reaction effectively?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

References

Monitoring the progress of "Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate" reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring synthetic reactions involving Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate . This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for two of the most common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is not just on the "how," but the fundamental "why" behind each step, ensuring robust and reproducible results.

Section 1: Understanding the Analyte: Key Physicochemical Properties

Before monitoring a reaction, understanding the properties of your target molecule is paramount. This compound is a multifunctional heterocyclic compound.[1] Its behavior in chromatographic systems is dictated by the interplay of its structural features.

PropertyValue / Description
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1][2]
Structure A 1,5-disubstituted pyrazole ring featuring an N-methyl group, a C3-formyl (aldehyde) group, and a C5-methyl carboxylate (ester) group.
Predicted Polarity Moderately polar. The ester and aldehyde groups are polar, while the N-methylated pyrazole core is less so. This polarity is key to selecting appropriate chromatographic conditions.
Reactivity The aldehyde group is a reactive site for condensations, oxidations, or reductions. The ester can undergo hydrolysis or amidation.[1] Your starting materials and byproducts will likely have different polarities based on these transformations.

The presence of two nitrogen atoms in the pyrazole ring provides basic sites that can be protonated, making this molecule an excellent candidate for positive-ion mode electrospray ionization (ESI) in LC-MS.[3]

Section 2: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for rapid, qualitative reaction monitoring. It provides a visual snapshot of the consumption of starting materials and the formation of products. Proper technique is crucial for accurate interpretation.

Part 2.1: Foundational Protocol for TLC Analysis
  • Plate Preparation: Use a pencil to gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate (silica is polar and slightly acidic).[4]

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane). The concentration should be around 1%.[5]

  • Spotting: Use a microcapillary tube to apply a small spot of your dissolved reaction mixture onto the baseline. Also spot the starting material(s) and a "co-spot" (starting material and reaction mixture in the same spot) for definitive comparison.[4]

  • Developing Chamber: Pour your chosen eluent (solvent system) into a developing chamber to a depth of about 0.5 cm (must be below the baseline). Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Development: Place the spotted TLC plate into the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[6] Visualize the spots under a UV lamp (254 nm). Circle the spots gently with a pencil. If compounds are not UV-active, use a staining agent like potassium permanganate or iodine.[7]

  • Analysis: Compare the spots. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. The Retention Factor (Rf), the ratio of the distance the spot traveled to the distance the solvent front traveled, helps characterize each component.[8] An ideal Rf for the product is typically between 0.3 and 0.7 for good separation.[9]

Part 2.2: TLC Troubleshooting Guide & FAQs

Question: My spots are streaking vertically. What's wrong?

  • Answer: Streaking is a common issue with several potential causes.

    • Overloading: The most frequent cause is applying too much sample.[5][10] This saturates the silica, preventing a defined band from forming. Solution: Dilute your sample and re-spot a much smaller amount.

    • Highly Polar Compound: Your target molecule or an impurity might be too polar for the chosen eluent, causing it to interact very strongly with the silica plate. Solution: Increase the polarity of your eluent system. For example, if you are using 80:20 Hexane:Ethyl Acetate, try 60:40.

    • Acidic/Basic Nature: The pyrazole ring is basic. Silica gel is slightly acidic, and strong interactions can cause streaking.[5][11] Solution: Add a very small amount (0.1-0.5%) of a modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to neutralize the active sites on the silica.[11]

Question: My starting material and product spots have the same Rf value. How can I tell if the reaction is working?

  • Answer: This indicates that your chosen eluent system is not capable of resolving the two compounds. Since they have similar polarities in that solvent, you need to change the selectivity of the mobile phase.

    • Solution 1 - Change Solvent Ratios: First, try significant changes in your current solvent ratio.

    • Solution 2 - Change Solvent System: If changing ratios doesn't work, you must change the composition of the eluent. The key is to introduce a solvent with different types of intermolecular interactions. For example, if you are using Hexane/Ethyl Acetate (a non-polar and a polar aprotic solvent), try switching to Dichloromethane/Methanol. Methanol can engage in hydrogen bonding, which may differentiate your compounds better than ethyl acetate can.

    • The Co-Spot is Critical: A "co-spot" is essential here. If the two compounds are truly different, the co-spot will often appear as a single, slightly elongated spot if the Rfs are very close. If they are the same compound, it will be a single round spot.[4]

Question: I don't see any spots on my plate after developing.

  • Answer: This can be frustrating, but it's a solvable problem.

    • Concentration is too Low: Your sample may be too dilute.[5][10] Solution: Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[10]

    • Not UV Active: Your compounds may not absorb UV light at 254 nm. Solution: Use an alternative visualization method. Staining with potassium permanganate (which reacts with reducible groups like aldehydes) or an iodine chamber are excellent general-purpose alternatives.[12]

    • Compound Evaporation: If your product is highly volatile, it may have evaporated from the plate. This is less likely for this specific molecule but is a possibility for smaller fragments.

    • Solvent Level Too High: If the solvent level in the chamber is above your baseline, it will wash your sample away instead of developing it up the plate.[5][10]

Question: My product spot is a faint streak on the baseline (Rf = 0). What should I do?

  • Answer: An Rf of zero means your compound is too polar and is sticking strongly to the silica at the origin.[4] Your eluent is not polar enough to move it.

    • Solution: You need to significantly increase the polarity of your mobile phase. If you are using 100% Dichloromethane, start adding Methanol. A common powerful eluent system for very polar compounds is 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide. The base helps to deprotonate any acidic sites on the silica that may be holding onto your compound.[12]

Part 2.3: Visual Workflow: TLC Troubleshooting

TLC_Troubleshooting cluster_problems Identify Issue cluster_solutions Implement Solution start Problematic TLC Result streaking Streaking or Smearing start->streaking no_sep Similar Rf Values start->no_sep no_spots No Spots Visible start->no_spots rf_issue Rf Too High / Too Low start->rf_issue sol_dilute Dilute Sample & Re-spot Smaller streaking->sol_dilute Overloaded? sol_modifier Add Modifier to Eluent (e.g., 0.5% Et3N) streaking->sol_modifier Basic Compound? sol_solvent Change Eluent System (e.g., DCM/MeOH) no_sep->sol_solvent Poor Resolution? sol_concentrate Concentrate Sample or Multi-spot no_spots->sol_concentrate Too Dilute? sol_stain Use Stain (KMnO4, Iodine) no_spots->sol_stain Not UV Active? sol_polarity Adjust Eluent Polarity (More polar for low Rf, Less polar for high Rf) rf_issue->sol_polarity end Clear, Resolved TLC sol_dilute->end sol_modifier->end sol_solvent->end sol_concentrate->end sol_stain->end sol_polarity->end

Caption: A decision tree for troubleshooting common TLC issues.

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a powerful technique that separates components chromatographically and detects them by their mass-to-charge ratio (m/z), providing high sensitivity and mass confirmation.[13]

Part 3.1: Foundational Protocol for LC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture significantly in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the system.[3]

  • Chromatography Method: A reverse-phase C18 column is standard for a molecule of this polarity.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Rationale: Formic acid is a volatile additive that aids in the protonation of the analyte for positive mode ESI and improves peak shape without causing significant ion suppression.[14]

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute compounds of increasing non-polarity. A typical gradient might run from 5% B to 95% B over 5-10 minutes.

  • Mass Spectrometry Method:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. This will detect the protonated molecule, [M+H]⁺. For our target, the expected m/z would be 168.15 + 1.007 = 169.16.

    • Data Acquisition: Full scan mode to detect all ions within a relevant mass range (e.g., m/z 100-500). This allows you to see starting materials, products, and potential byproducts. For higher sensitivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used if the masses are known.[13]

  • Analysis: Monitor the chromatogram for the disappearance of the starting material's peak and the appearance of the product's peak at the expected m/z. The peak area can be used for semi-quantitative analysis of the reaction conversion.

Part 3.2: LC-MS Troubleshooting Guide & FAQs

Question: I don't see a peak for my product's expected mass (m/z 169.16).

  • Answer: This is a common and multifaceted issue.

    • No Reaction: The most straightforward reason is that the reaction hasn't worked. Always confirm with TLC first if possible.

    • Ionization Issues: The compound may not be ionizing efficiently. Solution: Ensure you are in the correct mode (Positive ESI). Check that your mobile phase is acidic (0.1% formic acid is standard) to promote protonation. If the molecule has acidic properties, you might try Negative ESI mode looking for the [M-H]⁻ ion.

    • Wrong Mass Range: Double-check that your MS acquisition range includes the target m/z.

    • In-source Fragmentation: The molecule might be fragmenting in the ion source before detection. This can happen if the source conditions (e.g., capillary voltage, temperature) are too harsh.[15] Solution: Try reducing the source voltages and temperatures to see if the molecular ion appears.

    • Adduct Formation: Instead of [M+H]⁺, your molecule might be forming adducts with salts present in your sample or mobile phase, such as sodium [M+Na]⁺ (m/z 191.14) or potassium [M+K]⁺ (m/z 207.12).[16] Look for these other common adducts in your mass spectrum.

Question: My chromatographic peaks are broad or tailing.

  • Answer: Poor peak shape compromises resolution and sensitivity.

    • Column Contamination: Buildup of non-eluted material on the column is a frequent cause. Solution: Flush the column with a strong solvent (like isopropanol or acetonitrile/water with higher organic content) or, if necessary, reverse the column (check manufacturer's instructions) and flush.

    • Secondary Interactions: The basic pyrazole may be interacting with residual acidic silanols on the C18 stationary phase. Solution: Ensure your mobile phase pH is low (the 0.1% formic acid helps with this) to keep the analyte protonated and minimize these interactions.[17]

    • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Solution: Dilute your sample further and re-inject.

Question: My retention times are shifting from one injection to the next.

  • Answer: Inconsistent retention times make data comparison unreliable.

    • Column Equilibration: The column may not be fully equilibrated to the starting mobile phase conditions before each injection. Solution: Increase the equilibration time at the end of your gradient method before the next injection.

    • Mobile Phase Changes: The composition of your mobile phase may be changing due to evaporation of the more volatile component (usually acetonitrile). Solution: Always use freshly prepared mobile phases and keep the bottles capped.

    • Temperature Fluctuations: Column temperature affects retention. Solution: Use a column oven to maintain a consistent temperature.

Question: My baseline is very noisy, or I see many random peaks.

  • Answer: High background noise reduces your signal-to-noise ratio, making it hard to detect your analyte.

    • Contamination: This is the most likely cause. Contaminants can come from impure solvents, dirty glassware, the sample matrix, or column bleed.[14] Solution: Use high-purity, LC-MS grade solvents and reagents. Ensure all sample preparation materials are clean. Run a "blank" injection (just the solvent you used to dissolve your sample) to identify background peaks.

Part 3.3: Visual Workflow: LC-MS Troubleshooting

LCMS_Troubleshooting cluster_problems Identify Issue cluster_solutions Implement Solution start LC-MS Data Issue no_peak No Analyte Peak (Correct m/z) start->no_peak bad_shape Poor Peak Shape (Broad, Tailing) start->bad_shape rt_shift Retention Time Shift start->rt_shift high_noise High Background Noise start->high_noise sol_ion Check Ionization Mode (Pos/Neg) & Mobile Phase pH no_peak->sol_ion Ionization problem? sol_adduct Look for Adducts ([M+Na]⁺, [M+K]⁺) no_peak->sol_adduct No [M+H]⁺? sol_flush Flush Column with Strong Solvent bad_shape->sol_flush Contamination? sol_dilute Dilute Sample Further bad_shape->sol_dilute Overload? sol_equil Increase Column Equilibration Time rt_shift->sol_equil Inconsistent? sol_solvents Use Fresh LC-MS Grade Solvents high_noise->sol_solvents Contamination? end Clean, Reproducible Data sol_ion->end sol_adduct->end sol_flush->end sol_dilute->end sol_equil->end sol_solvents->end

Caption: A decision tree for troubleshooting common LC-MS issues.

References

Technical Support Center: Navigating the Reactivity of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to overcome the common reactivity challenges associated with this versatile but sometimes challenging heterocyclic aldehyde. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.

Understanding the Molecule: Why the Poor Reactivity?

This compound is a highly functionalized pyrazole derivative with significant potential in medicinal chemistry and materials science.[1][2] However, its reactivity profile can be complex. The aldehyde at the 3-position is often reported to be less reactive than typical aromatic or aliphatic aldehydes in various chemical transformations. This reduced reactivity can be attributed to a combination of electronic and steric factors inherent to the pyrazole ring system.

The pyrazole ring is an electron-rich heteroaromatic system.[3] The lone pair of electrons on the N1 nitrogen atom participates in the aromatic sextet, increasing the electron density of the ring. This electron-donating effect can deactivate the formyl group towards nucleophilic attack by reducing the partial positive charge on the carbonyl carbon. Furthermore, the presence of the N-methyl group at position 1 and the methyl carboxylate group at position 5 can exert steric hindrance around the formyl group, impeding the approach of bulky nucleophiles.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The key features are the electron-rich nature of the pyrazole ring, which deactivates the aldehyde, and the steric hindrance from the adjacent N-methyl and the more distant methyl carboxylate groups. The interplay of these electronic and steric effects is crucial in determining the outcome of a reaction.[3][4]

Q2: In which common reactions is the poor reactivity of this aldehyde most pronounced?

A2: Researchers often encounter challenges in reactions requiring nucleophilic attack on the carbonyl carbon. These include, but are not limited to, Knoevenagel condensations, Wittig reactions, reductive aminations, and Grignard reactions.[5][6][7][8]

Q3: Are there any general strategies to enhance the reactivity of this aldehyde?

A3: Yes, several strategies can be employed. These include using more reactive nucleophiles, employing stronger catalysts or promoters, increasing the reaction temperature, and using microwave irradiation to accelerate the reaction. The choice of solvent can also play a critical role in modulating reactivity.[5][9]

Troubleshooting Guides for Specific Reactions

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation. However, with this compound, sluggish reactions and low yields are common.

Problem: Low to no conversion in Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

Troubleshooting Workflow:

Knoevenagel_Troubleshooting start Start: Low Yield in Knoevenagel Condensation catalyst Step 1: Catalyst Optimization - Standard bases (piperidine, pyridine) ineffective? - Try stronger bases: DBU, t-BuOK. - Consider Lewis acids: TiCl4, ZnCl2. start->catalyst Evaluate Catalyst conditions Step 2: Reaction Conditions - Increase temperature (reflux). - Use microwave irradiation for rapid heating. - Employ a Dean-Stark trap to remove water. catalyst->conditions If still low yield solvent Step 3: Solvent Choice - Switch to polar aprotic solvents: DMF, DMSO. - Consider ionic liquids for enhanced reactivity. conditions->solvent If still low yield success Success: Improved Yield solvent->success Optimization Achieved

Caption: Knoevenagel Condensation Troubleshooting Workflow.

Detailed Protocol for Enhanced Knoevenagel Condensation:

ParameterStandard ConditionsRecommended OptimizationRationale
Catalyst Piperidine or Pyridine20 mol% Ammonium Carbonate[5] or DBUStronger bases facilitate the formation of the nucleophilic enolate.
Solvent Ethanol or TolueneWater-Ethanol (1:1) with sonication[5] or DMFPolar aprotic solvents can accelerate the reaction. Sonication provides energy for activation.
Temperature Room Temperature to RefluxAmbient temperature with sonication[5] or Microwave (100-150 °C)Microwave irradiation can significantly reduce reaction times.
Work-up Standard extractionAqueous work-up followed by recrystallizationSimple and effective for isolating the product.

Step-by-Step Methodology (Ammonium Carbonate Catalysis): [5]

  • To a solution of this compound (1 mmol) and the active methylene compound (1.1 mmol) in a water-ethanol mixture (1:1, 10 mL), add ammonium carbonate (0.2 mmol).

  • Sonicate the reaction mixture at ambient temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the solid product, wash with cold water, and dry under vacuum.

Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis. With our substrate, the use of stabilized ylides often leads to poor outcomes.

Problem: No reaction or low yield with stabilized Wittig reagents (e.g., Ph3P=CHCO2Et).

Troubleshooting Workflow:

Wittig_Troubleshooting start Start: Low Yield in Wittig Reaction ylide Step 1: Ylide Reactivity - Stabilized ylides are less reactive. - Use non-stabilized ylides (e.g., Ph3P=CH2, Ph3P=CHCH3). - Consider Horner-Wadsworth-Emmons (HWE) reagents for better reactivity. start->ylide Evaluate Ylide base Step 2: Base Selection - For non-stabilized ylides, use strong bases: n-BuLi, NaH, KHMDS. - Ensure anhydrous conditions. ylide->base If using non-stabilized ylide temp Step 3: Temperature Control - Generate ylide at low temperature (-78 °C to 0 °C). - Add aldehyde at low temperature and slowly warm to room temperature. base->temp Optimize Conditions success Success: Alkene Formation temp->success Reaction Complete

Caption: Wittig Reaction Troubleshooting Workflow.

Detailed Protocol for a Successful Wittig Reaction:

ParameterChallenging ConditionRecommended OptimizationRationale
Wittig Reagent Stabilized YlidesNon-stabilized Ylides (e.g., from methyltriphenylphosphonium bromide)[10][11]More reactive ylides are required to overcome the aldehyde's deactivation.
Base Weak bases (e.g., Et3N)Strong bases (n-BuLi, NaH, or t-BuOK)[12]Complete deprotonation of the phosphonium salt is crucial for ylide formation.
Solvent Protic solventsAnhydrous THF or Diethyl EtherPrevents quenching of the highly basic ylide.
Temperature Room Temperature-78 °C to Room TemperatureLow temperature for ylide generation minimizes side reactions.

Step-by-Step Methodology (Non-stabilized Ylide):

  • Suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N2 or Ar).

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.

  • Stir the resulting orange-red solution at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C and add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

Reductive Amination

Reductive amination is a key transformation for introducing amine functionalities. The initial imine formation can be the rate-limiting step with our substrate.

Problem: Incomplete reaction or formation of side products in reductive amination.

Troubleshooting Workflow:

Reductive_Amination_Troubleshooting start Start: Low Yield in Reductive Amination imine Step 1: Imine Formation - Use a dehydrating agent (e.g., MgSO4, molecular sieves). - Add a catalytic amount of acid (e.g., acetic acid). - Consider a two-step procedure: isolate the imine first. start->imine Promote Imine Formation reducing_agent Step 2: Reducing Agent - Use mild reducing agents: NaBH(OAc)3, NaBH3CN. - Avoid harsh reagents like LiAlH4 which may reduce the ester. imine->reducing_agent Select Appropriate Reductant conditions Step 3: Reaction Conditions - Optimize solvent (e.g., DCE, THF, MeOH). - Adjust pH for optimal imine formation and reduction. reducing_agent->conditions Fine-tune Conditions success Success: Amine Product conditions->success Reaction Complete

Caption: Reductive Amination Troubleshooting Workflow.

Detailed Protocol for Efficient Reductive Amination: [7]

ParameterPotential IssueRecommended OptimizationRationale
Reducing Agent NaBH4 (can be too reactive)Sodium triacetoxyborohydride (NaBH(OAc)3)[7]A milder and more selective reagent for reductive amination.
Solvent Methanol (can form acetals)1,2-Dichloroethane (DCE) or THFAprotic solvents prevent unwanted side reactions.
Additive NoneCatalytic acetic acidCatalyzes imine formation.
Procedure One-potOne-pot is generally effective with NaBH(OAc)3Simplifies the experimental setup.

Step-by-Step Methodology (Sodium Triacetoxyborohydride): [7]

  • Dissolve this compound (1 mmol) and the desired amine (1.2 mmol) in dry 1,2-dichloroethane (35 mL).

  • Add sodium triacetoxyborohydride (1.4 mmol) to the solution.

  • Stir the reaction mixture at room temperature or reflux for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with dichloromethane.

Grignard Reaction

Grignard reactions with our substrate can be sluggish and may be complicated by the presence of the ester group.

Problem: Low conversion and/or side reactions with Grignard reagents.

Troubleshooting Workflow:

Grignard_Troubleshooting start Start: Low Yield in Grignard Reaction reagent Step 1: Grignard Reagent - Use freshly prepared Grignard reagent. - Consider using more reactive organolithium reagents. - Use an excess of the organometallic reagent. start->reagent Evaluate Reagent additive Step 2: Additives - Employ Lewis acids like CeCl3 (Luche reduction conditions) to enhance aldehyde reactivity and suppress ester attack. reagent->additive Improve Selectivity temp Step 3: Temperature Control - Perform the reaction at low temperatures (-78 °C) to improve selectivity. additive->temp Optimize Conditions success Success: Alcohol Product temp->success Reaction Complete

Caption: Grignard Reaction Troubleshooting Workflow.

Detailed Protocol for a Selective Grignard Addition:

ParameterPotential IssueRecommended OptimizationRationale
Selectivity Attack at both aldehyde and esterUse of CeCl3 (anhydrous)[13]Cerium(III) chloride selectively activates the aldehyde for nucleophilic attack.
Reagent Standard Grignard reagentFreshly prepared and titrated Grignard reagentEnsures accurate stoichiometry and high reactivity.
Solvent Diethyl EtherAnhydrous THFBetter solvent for many Grignard reactions.
Temperature 0 °C to Room Temperature-78 °CLow temperature enhances selectivity.

Step-by-Step Methodology (with Cerium Trichloride):

  • Dry anhydrous cerium(III) chloride (1.2 mmol) under vacuum with heating.

  • Suspend the dried CeCl3 in anhydrous THF (10 mL) under an inert atmosphere and cool to -78 °C.

  • Add the Grignard reagent (1.2 mmol) and stir for 1 hour at -78 °C.

  • Add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate.

Conclusion

Overcoming the poor reactivity of this compound requires a thoughtful approach to reaction design. By understanding the underlying electronic and steric factors and systematically optimizing reaction conditions, catalysts, and reagents, researchers can successfully employ this valuable building block in their synthetic endeavors. This guide provides a starting point for troubleshooting common issues, and we encourage you to adapt these strategies to your specific synthetic challenges.

References

Validation & Comparative

Technical Guide: A Comparative Analysis of Methyl and Ethyl 3-Formyl-1-Methyl-1H-Pyrazole-5-Carboxylate for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug discovery. Within this class, bifunctional pyrazoles such as 3-formyl-1-methyl-1H-pyrazole-5-carboxylates serve as exceptionally valuable building blocks. The presence of an electrophilic aldehyde at the 3-position and a modifiable ester at the 5-position allows for orthogonal chemical transformations, enabling the rapid construction of complex molecular architectures.

This guide provides an in-depth comparison of two closely related and widely used analogs: methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate and ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate . While the structural difference is a single methylene unit, the choice between the methyl and ethyl ester can have significant, albeit subtle, implications for synthesis strategy, reaction kinetics, purification, and the physicochemical properties of downstream intermediates. We will dissect these differences, supported by established chemical principles and representative experimental protocols, to empower researchers in making the most informed selection for their specific synthetic campaigns.

I. Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between the two molecules lies in the ester moiety. This seemingly minor variation influences key physical properties that can affect handling, solubility, and reaction conditions.

PropertyThis compoundEthyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
Structure Methyl Ester StructureEthyl Ester Structure
Molecular Formula C₇H₈N₂O₃[3]C₈H₁₀N₂O₃
Molecular Weight 168.15 g/mol [3]182.18 g/mol
Monoisotopic Mass 168.0535 Da[3]182.0691 Da
Predicted XlogP 0.2[3]~0.6 (Estimated)
Appearance Typically a solid[4]Typically a solid or oil

Expert Insights:

  • Solubility: The ethyl ester, with its slightly larger alkyl chain, is predicted to be more lipophilic (higher XlogP) than the methyl ester. This can influence the choice of solvent systems for both reaction and purification (e.g., chromatography). The methyl ester may exhibit slightly better solubility in more polar organic solvents.

  • Crystallinity and Melting Point: While data is sparse, the subtle change in molecular packing can affect the melting point and tendency to crystallize. In many organic compound series, the addition of a methylene group can alter crystal lattice energy. Researchers may find that one analog is more readily crystalline, which can be a significant advantage for purification by recrystallization.

  • Volatility: The methyl ester is more volatile than its ethyl counterpart. This can be a factor during solvent removal under reduced pressure, where loss of product may occur if conditions are too harsh. Conversely, the higher boiling point of the ethyl ester and its derivatives makes them easier to handle and less prone to evaporation.

II. Synthesis Strategies: Constructing the Core Scaffold

The synthesis of these pyrazole building blocks typically follows a convergent strategy involving cyclocondensation followed by functional group installation, or a linear approach where the ring is built and subsequently modified. The choice of methyl or ethyl ester is determined at the outset by the selection of the appropriate starting materials.

A common and highly effective method for introducing the C3-formyl group onto an electron-rich pyrazole ring is the Vilsmeier-Haack reaction .[5][6] This reaction uses a Vilsmeier reagent (typically generated from phosphorus oxychloride and DMF) to install a formyl group regioselectively.

G cluster_0 Starting Materials cluster_1 Pyrazole Core Synthesis cluster_2 Formylation start_me Dimethyl Oxalate pyrazole_me Methyl 1-methyl-1H- pyrazole-5-carboxylate start_me->pyrazole_me 1. Condensation w/ Acetone & Base 2. Cyclization w/ Methylhydrazine start_et Diethyl Oxalate pyrazole_et Ethyl 1-methyl-1H- pyrazole-5-carboxylate start_et->pyrazole_et 1. Condensation w/ Acetone & Base 2. Cyclization w/ Methylhydrazine hydrazine Methylhydrazine acetone Acetone product_me Methyl 3-formyl-1-methyl- 1H-pyrazole-5-carboxylate pyrazole_me->product_me Vilsmeier-Haack (POCl₃, DMF) product_et Ethyl 3-formyl-1-methyl- 1H-pyrazole-5-carboxylate pyrazole_et->product_et Vilsmeier-Haack (POCl₃, DMF)

Caption: General synthetic workflow for target pyrazoles.

Representative Protocol: Synthesis of Ethyl 1-Methyl-1H-pyrazole-5-carboxylate

This protocol describes the initial construction of the pyrazole core, which is the precursor to the final formylated product. A similar procedure using dimethyl oxalate would yield the methyl ester.

Reference Basis: Adapted from general pyrazole synthesis methodologies.[7][8]

  • Step 1: Claisen Condensation:

    • To a solution of sodium ethoxide (prepared by dissolving 1.1 eq of sodium metal in anhydrous ethanol) at 0 °C, add a mixture of diethyl oxalate (1.0 eq) and acetone (1.1 eq) dropwise.

    • Causality: This base-catalyzed condensation forms the ethyl 2,4-dioxopentanoate intermediate, which is the key β-dicarbonyl precursor for the subsequent cyclization. Using sodium methoxide and dimethyl oxalate would generate the corresponding methyl intermediate.

    • Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS for the consumption of starting materials.

  • Step 2: Cyclocondensation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add methylhydrazine (1.0 eq) dropwise. An exotherm may be observed.

    • Causality: Methylhydrazine acts as the dinucleophile, attacking the two carbonyl groups of the β-dicarbonyl intermediate to form the pyrazole ring. The regioselectivity is driven by the differential reactivity of the ketone and ester-derived carbonyls.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, then gently reflux for 2 hours to ensure complete cyclization.

  • Step 3: Workup and Purification:

    • Cool the mixture and neutralize with a mild acid (e.g., acetic acid or dilute HCl).

    • Reduce the solvent volume in vacuo.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 1-methyl-1H-pyrazole-5-carboxylate.

III. Reactivity and Synthetic Utility: A Comparative Perspective

The true utility of these reagents lies in the differential reactivity of their two functional groups. The choice between the methyl and ethyl ester primarily impacts reactions at the ester position and the physical properties of the resulting products.

G cluster_aldehyde Aldehyde Transformations cluster_ester Ester Transformations reagent Methyl/Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate Aldehyde Ester reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) reagent:f0->reductive_amination wittig Wittig Olefination (Ph₃P=CHR) reagent:f0->wittig condensation Knoevenagel Condensation (CH₂(CN)₂, base) reagent:f0->condensation saponification Saponification (LiOH, H₂O/THF) reagent:f1->saponification amidation Amidation (R₂NH, heat or catalyst) reagent:f1->amidation amine Amine Product reductive_amination->amine alkene Alkene Product wittig->alkene activated_alkene Activated Alkene Product condensation->activated_alkene acid Carboxylic Acid saponification->acid amide Amide Product amidation->amide

Caption: Key reaction pathways for the bifunctional pyrazole scaffold.

Aldehyde Reactivity (C3-Position)

The reactivity of the formyl group is largely independent of the ester choice. It serves as a robust electrophilic handle for C-C and C-N bond formation. Common transformations include:

  • Reductive Amination: A cornerstone of medicinal chemistry for installing amine diversity.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Reliable methods for forming alkene appendages.

  • Condensation Reactions: Building molecular complexity through aldol, Knoevenagel, or similar condensations.

There is no significant electronic or steric difference at the C3-aldehyde based on the C5-ester. The choice of methyl versus ethyl ester will not meaningfully impact the yields or reaction times of these transformations.

Ester Reactivity (C5-Position)

Here, the differences, while subtle, are more pronounced and can be strategically exploited.

  • Saponification (Hydrolysis):

    • Mechanism: Base-mediated hydrolysis of the ester to the corresponding carboxylate salt, followed by acidic workup to yield the carboxylic acid.

    • Methyl vs. Ethyl: Methyl esters sometimes hydrolyze slightly faster than ethyl esters due to reduced steric hindrance at the carbonyl carbon. However, in most practical scenarios, this difference is negligible, and both esters can be cleaved efficiently under standard conditions (e.g., LiOH, NaOH).[9][10] The choice of base and solvent system will have a far greater impact than the nature of the alkyl group.

  • Amidation:

    • Mechanism: Direct reaction with an amine to form an amide, often requiring heat or catalysis.

    • Methyl vs. Ethyl: Similar to saponification, the methyl ester may react slightly faster. A more important practical consideration is the byproduct: the reaction releases methanol or ethanol. If subsequent steps are sensitive to methanol, using the ethyl ester is a prudent choice.

  • Transesterification:

    • Mechanism: Conversion to a different ester under acidic or basic conditions in the presence of another alcohol.

    • Methyl vs. Ethyl: It is generally easier to convert a methyl ester to an ethyl ester (using ethanol) than the reverse, as driving the equilibrium requires removing the more volatile methanol.

IV. Field-Proven Insights and Experimental Protocols

Protocol 1: Saponification of the Pyrazole Ester

This protocol is broadly applicable to both the methyl and ethyl esters for conversion to the versatile carboxylic acid intermediate.

Reference Basis: Based on standard hydrolysis procedures for heterocyclic esters.[10]

  • Reaction Setup:

    • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio).

    • Causality: THF acts as a co-solvent to ensure the solubility of the organic starting material, while water is necessary for the hydrolysis reaction.

    • Add lithium hydroxide (LiOH·H₂O, 1.5-2.0 eq) to the solution.

    • Causality: LiOH is a strong base that effectively saponifies the ester. It is often preferred over NaOH as the resulting lithium carboxylate salts can have better solubility properties.

  • Reaction and Monitoring:

    • Stir the mixture vigorously at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

    • Monitor the reaction progress by TLC (staining with potassium permanganate can visualize the starting material) or LC-MS until the starting ester is fully consumed (typically 2-6 hours).

  • Workup and Isolation:

    • Cool the reaction to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3.

    • Causality: Acidification protonates the carboxylate salt to form the desired carboxylic acid, which is often less soluble in water and will precipitate or be extractable.

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can be further purified by recrystallization if needed.

V. Conclusion and Strategic Recommendations

The choice between methyl and ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is not a matter of right or wrong, but of strategic optimization. Neither reagent offers a dramatic advantage in the reactivity of the crucial C3-formyl group. The decision should therefore be guided by practical considerations related to the C5-ester and the overall synthetic plan.

ConsiderationChoose Methyl Ester If...Choose Ethyl Ester If...
Cost & Availability It is significantly cheaper or more readily available from your supplier.It is significantly cheaper or more readily available from your supplier.
Purification You desire a potentially more crystalline solid for easier purification by recrystallization.You are concerned about product loss due to volatility during solvent removal.
Downstream Reactions A subsequent reaction step requires the specific release of methanol or is incompatible with ethanol.A subsequent reaction step is sensitive to methanol, making the release of ethanol preferable.
Solubility Your reaction or purification solvent system favors a slightly more polar compound.Your process requires higher lipophilicity for better solubility in less polar organic solvents.

Final Recommendation: For most standard applications, such as reductive amination at the C3-aldehyde followed by saponification of the C5-ester, both reagents will perform admirably and near-interchangeably. Therefore, the decision should primarily be driven by commercial factors (cost and availability) and the specific physical properties (solubility, crystallinity) that may simplify purification of a key intermediate in your synthetic route. It is always advisable to perform small-scale trial reactions if the impact of the ester group on a particularly sensitive downstream step is unknown.

VI. References

  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. (URL: --INVALID-LINK--)

  • Thermo Fisher Scientific. Ethyl 3-methyl-1H-pyrazole-5-carboxylate, 97%. (URL: --INVALID-LINK--)

  • ChemicalBook. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. (URL: --INVALID-LINK--)

  • Gella, A., et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. (URL: --INVALID-LINK--)

  • ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. (URL: --INVALID-LINK--)

  • PubChem. This compound. National Center for Biotechnology Information. (URL: --INVALID-LINK--)

  • BenchChem. Application Notes and Protocols for the Synthesis of Pyrazole Derivatives. (URL: --INVALID-LINK--)

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. (URL: --INVALID-LINK--)

  • Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (URL: --INVALID-LINK--)

  • Sigma-Aldrich. Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. (URL: --INVALID-LINK--)

  • Biosynth. Ethyl 5-formyl-1H-pyrazole-3-carboxylate. (URL: --INVALID-LINK--)

  • BLDpharm. This compound. (URL: --INVALID-LINK--)

  • PubMed. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. (URL: --INVALID-LINK--)

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. (URL: --INVALID-LINK--)

  • PubMed. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (URL: --INVALID-LINK--)

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  • PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (URL: --INVALID-LINK--)

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References

Biological activity of "Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate" compared to other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1] From the anti-inflammatory celecoxib to the anticancer agent crizotinib, the pyrazole scaffold has proven to be a versatile template for designing potent and selective therapeutic agents.[1] This guide focuses on a specific, yet under-explored derivative, Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate , and aims to provide a comparative analysis of its potential biological activities. In the absence of direct experimental data for this compound, we will extrapolate its probable efficacy by drawing parallels with structurally related pyrazole derivatives that have been extensively studied. This comparative approach, grounded in established structure-activity relationships (SAR), will offer valuable insights for researchers and drug development professionals interested in exploring the therapeutic potential of this molecule.

Structural Anatomy of this compound: A Gateway to Diverse Bioactivities

The chemical structure of "this compound" reveals key functional groups that are known to be critical for various biological interactions. The molecule, with the chemical formula C₇H₈N₂O₃, possesses a pyrazole core substituted with a methyl group at the N1 position, a formyl (aldehyde) group at the C3 position, and a methyl carboxylate (ester) group at the C5 position.

FeatureChemical GroupPositionPotential Significance in Biological Activity
Core Pyrazole Ring-A well-established pharmacophore with a wide range of biological activities.
Substitution 1 MethylN1Influences solubility, metabolic stability, and receptor binding.
Substitution 2 Formyl (Aldehyde)C3A reactive group that can participate in various biological interactions and serves as a synthetic handle for further modifications.
Substitution 3 Methyl CarboxylateC5Can act as a hydrogen bond acceptor and influence the molecule's pharmacokinetic properties.

The presence of both an electron-withdrawing formyl group and a methyl carboxylate group on the pyrazole ring suggests a unique electronic and steric profile that could translate into specific biological activities. The formyl group, in particular, is a versatile precursor for the synthesis of various derivatives, such as hydrazones and chalcones, which have shown significant therapeutic potential.

Comparative Analysis of Potential Biological Activities

Based on the structural features of this compound and the known biological activities of analogous pyrazole derivatives, we can extrapolate its potential in several key therapeutic areas.

Anticancer Activity: A Promising Frontier

Numerous pyrazole derivatives have been investigated as potent anticancer agents, targeting various hallmarks of cancer.

Structural Analogs and Their Anticancer Efficacy:

  • Pyrazole-3-carboxaldehyde Derivatives: These compounds have served as intermediates for the synthesis of potent anticancer agents. For instance, certain pyrazole carbaldehyde derivatives have been identified as potent inhibitors of PI3 kinase, a key enzyme in cancer cell signaling pathways, exhibiting excellent cytotoxicity against breast cancer cells.

  • Pyrazole-5-carboxylate Derivatives: Several studies have highlighted the antitumor potential of pyrazole-5-carboxylates. These compounds have shown cytotoxic effects against various cancer cell lines, and their efficacy is often linked to the nature of substituents on the pyrazole ring.

Predicted Anticancer Potential of the Target Compound:

The presence of the formyl group at the C3 position in this compound makes it a promising candidate for anticancer activity, potentially through the inhibition of signaling pathways like PI3K/Akt/mTOR. The methyl carboxylate at the C5 position could further modulate this activity and influence its pharmacokinetic profile.

Comparative Data of Selected Anticancer Pyrazole Derivatives:

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Mechanism of Action (if known)Reference
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast Cancer)0.25PI3 Kinase Inhibition
Pyrazolo[1,5-a]pyrimidinesHeLa (Cervical), DU-145 (Prostate)10.41 - 10.77Not specified
Ferrocene-pyrazole hybridHCT-116 (Colon)3.12Not specified
Pyrazole-5-carboxamide DerivativesVariousVariesc-Met kinase and JAK1 inhibition
Antimicrobial Activity: Combating Microbial Resistance

The pyrazole scaffold is a well-established framework for the development of novel antimicrobial agents.

Structural Analogs and Their Antimicrobial Efficacy:

  • Pyrazole-3-carboxaldehyde Derivatives: These have been utilized to synthesize compounds with significant antibacterial and antifungal properties.

  • Pyrazole-5-carboxylate Derivatives: The introduction of an ester group at the C5 position has been shown to be favorable for antifungal activity against certain fungal strains.

Predicted Antimicrobial Potential of the Target Compound:

The combination of the formyl and methyl carboxylate groups in this compound suggests a potential for broad-spectrum antimicrobial activity. The formyl group can be readily converted to Schiff bases or other derivatives known to possess antimicrobial properties.

Comparative Data of Selected Antimicrobial Pyrazole Derivatives:

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus, E. coli, C. albicans62.5 - 125 (antibacterial), 2.9 - 7.8 (antifungal)
Pyrazole-5-carboxylate derivativeAspergillus niger, Candida albicans4
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesE. coli FabH inhibitorsPotent Inhibition
Anti-inflammatory Activity: Targeting Inflammatory Pathways

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prime example.

Structural Analogs and Their Anti-inflammatory Efficacy:

The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[2]

Predicted Anti-inflammatory Potential of the Target Compound:

While the specific structural features for potent COX-2 inhibition are well-defined and may not be fully present in the target compound, the pyrazole core itself is a strong indicator of potential anti-inflammatory activity. Further derivatization of the formyl group could lead to compounds with enhanced anti-inflammatory effects.

Comparative Data of Selected Anti-inflammatory Pyrazole Derivatives:

Compound/Derivative ClassAssayResultReference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC₅₀ = 0.02 µM[2]
Pyrazole-thiazole hybridCOX-2/5-LOX InhibitionIC₅₀ = 0.03 µM / 0.12 µM[2]
3,5-diarylpyrazolesCarrageenan-induced paw edema65-80% reduction in edema[2]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, the following experimental protocols are recommended.

Synthesis of this compound

A plausible synthetic route can be adapted from established methods for pyrazole synthesis. A general approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For this specific molecule, a multi-step synthesis starting from readily available precursors would be necessary. One potential route could involve the formylation of a pre-formed 1-methyl-pyrazole-5-carboxylate ester.

In Vitro Anticancer Activity Assessment

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[3]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

To investigate the potential mechanism of anticancer activity, a PI3K inhibition assay can be performed.

Protocol:

  • Kinase Reaction: Set up a reaction mixture containing recombinant PI3K enzyme, the test compound at various concentrations, and the substrate (e.g., PIP2).

  • ATP Addition: Initiate the reaction by adding ATP.

  • Detection: After incubation, detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).[4]

  • Data Analysis: Determine the inhibitory activity of the compound on PI3K.

In Vitro Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anti-inflammatory Activity Assessment

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Reaction: Incubate purified COX-1 or COX-2 enzyme with the test compound at various concentrations.

  • Substrate Addition: Add arachidonic acid as the substrate.

  • Product Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the IC₅₀ values for COX-1 and COX-2 inhibition to determine the compound's potency and selectivity.[6]

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the proposed research and the underlying biological rationale, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Methyl 3-formyl-1-methyl-1H- pyrazole-5-carboxylate Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Assays (MTT, PI3K) Purification->Anticancer Test Compound Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (COX Inhibition) Purification->Anti_inflammatory Data_Analysis IC50 / MIC Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Future_Optimization Future_Optimization SAR->Future_Optimization Lead Optimization

Caption: Proposed experimental workflow for the synthesis and biological evaluation of the target compound.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Target_Compound Methyl 3-formyl-1-methyl- 1H-pyrazole-5-carboxylate (Hypothesized Inhibitor) Target_Compound->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by the target compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis based on its structural features and the extensive literature on related pyrazole derivatives strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The presence of both a reactive formyl group and a methyl carboxylate on the pyrazole core provides a unique chemical entity with the potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these predicted activities. Future research should focus on the synthesis and comprehensive biological screening of this compound and its derivatives. Structure-activity relationship studies will be crucial in optimizing the lead structure to enhance potency and selectivity for specific biological targets. The insights gained from such investigations will undoubtedly contribute to the ever-expanding and therapeutically significant field of pyrazole chemistry.

References

A Senior Application Scientist's Guide to Green Chemistry in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of green chemistry methodologies for the synthesis of pyrazole scaffolds, supported by experimental data and field-proven insights.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced materials.[1][2] However, traditional synthetic routes often rely on volatile organic compounds (VOCs), hazardous reagents, and energy-intensive conditions, posing significant environmental and safety challenges.[3] The paradigm shift towards green chemistry offers a robust framework for developing safer, more efficient, and sustainable alternatives.[4][5][6]

This guide provides a comparative analysis of leading green synthetic strategies for pyrazole derivatives. We will move beyond simple protocols to explore the mechanistic rationale behind these techniques, offering a decision-making tool for researchers, chemists, and drug development professionals to select the most suitable method for their discovery and scale-up needs.

Comparative Analysis of Green Synthetic Methodologies

The following sections dissect four prominent green chemistry approaches, evaluating them on key performance indicators such as reaction time, yield, operational simplicity, and environmental impact.

Microwave-Assisted Organic Synthesis (MAOS)

Expertise & Rationale: Microwave-assisted synthesis leverages the ability of polar molecules to transform electromagnetic energy into heat. Unlike conventional heating, which relies on slow conduction from an external source, microwave irradiation provides rapid, direct, and uniform heating of the reaction mixture.[7] This localized superheating dramatically accelerates reaction rates, often reducing multi-hour reflux processes to mere minutes and minimizing the formation of side products.[1][8][9]

Advantages:

  • Drastic Reduction in Reaction Time: Accelerates reaction kinetics, often by orders of magnitude.[1]

  • Increased Yields & Purity: Minimized reaction time reduces the likelihood of side reactions and product degradation.[1]

  • Energy Efficiency: Direct energy transfer is more efficient than conventional heating methods.[9]

Limitations:

  • Scalability: Translating microwave conditions from lab-scale to industrial production can be challenging.

  • Specialized Equipment: Requires a dedicated microwave reactor.

Comparative Performance Data:

Synthesis ofMethodReactantsSolventTimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave Chalcones, HydrazineEthanol/Acetic Acid5 min91-98[1]
ConventionalChalcones, HydrazineEthanol/Acetic Acid2 hours73-90[1]
Pyrazolo[1,5-a]pyrimidinesMicrowave Chalcones, 3-amino-1H-pyrazoleAcetic Acid7-10 min68-86[10]
ConventionalChalcones, 3-amino-1H-pyrazoleAcetic Acid10-12 hours59-71[10]

Experimental Protocol: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles [1]

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the chalcone derivative (1.0 mmol) and phenylhydrazine (1.2 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (approx. 2 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 300 W for 3-5 minutes, maintaining a temperature of 60°C.

  • Monitor reaction completion using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure pyrazole derivative.

Workflow Diagram: MAOS

MAOS_Workflow MAOS Workflow for Pyrazole Synthesis Reactants Reactants & Solvent in MW Vial MW_Reactor Microwave Irradiation (e.g., 300W, 5 min) Reactants->MW_Reactor TLC TLC Monitoring MW_Reactor->TLC Workup Cooling & Ice Precipitation TLC->Workup Reaction Complete Purification Filtration & Recrystallization Workup->Purification Product Pure Pyrazole Purification->Product

Caption: General workflow for microwave-assisted pyrazole synthesis.

Ultrasound-Assisted Synthesis (Sonochemistry)

Expertise & Rationale: Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[11] This collapse generates localized "hot spots" with transient high temperatures (~5000 K) and pressures (~1000 atm), creating extreme conditions that accelerate mass transfer and dramatically increase reaction rates, all while the bulk temperature of the solution remains low.[12]

Advantages:

  • Mild Conditions: Reactions proceed rapidly at or near room temperature.

  • High Efficiency: Overcomes mass transfer limitations, leading to shorter reaction times and high yields.

  • Simple Equipment: Can be performed with a standard ultrasonic cleaning bath.

Limitations:

  • Energy Distribution: Inconsistent energy fields in some ultrasonic baths can affect reproducibility.

  • Potential for Radical Pathways: The high energy of cavitation can sometimes initiate unwanted radical side reactions.

Comparative Performance Data:

Synthesis ofMethodReactantsSolventTimeYield (%)Reference
Pyrano[2,3-c]pyrazolesUltrasound Aldehydes, Malononitrile, Hydrazine, β-ketoesterEthanol10 min88-98[13]
StirringAldehydes, Malononitrile, Hydrazine, β-ketoesterEthanol2.5 hours75-84[13]
PyrazolesUltrasound Chalcones, Hydrazine HydrateEthanol15-30 min90-96[11]
ConventionalChalcones, Hydrazine HydrateEthanol4-6 hours70-82[11]

Experimental Protocol: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [13]

  • To a 50 mL flask, add aryl aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1.2 mmol), and Mn/ZrO₂ catalyst (30 mg) in ethanol (5 mL).

  • Partially immerse the flask in an ultrasonic bath operating at a frequency of 35 kHz.

  • Irradiate the mixture at 80°C for 10 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethanol to obtain the pure product.

Workflow Diagram: Sonochemistry

US_Workflow Ultrasound-Assisted Synthesis Workflow Reactants Reactants, Catalyst, & Solvent in Flask US_Bath Ultrasonic Irradiation (e.g., 35 kHz, 10 min) Reactants->US_Bath Catalyst_Recovery Catalyst Filtration (for reuse) US_Bath->Catalyst_Recovery Solvent_Removal Solvent Evaporation Catalyst_Recovery->Solvent_Removal Purification Recrystallization Solvent_Removal->Purification Product Pure Pyrazole Derivative Purification->Product

Caption: Workflow illustrating sonochemical synthesis and catalyst recycling.

Multicomponent Reactions (MCRs)

Expertise & Rationale: Multicomponent reactions are convergent processes where three or more starting materials react in a single pot to form a product that contains significant portions of all reactants.[14][15] This strategy epitomizes the principles of atom and step economy by minimizing synthetic steps and reducing waste from intermediate purifications. Organocatalysts like L-proline are particularly effective, as they operate through low-energy pathways (e.g., enamine/iminium ion formation) under mild, environmentally friendly conditions.[16][17][18]

Advantages:

  • High Efficiency: Maximizes atom economy and reduces the number of synthetic operations.[5]

  • Molecular Diversity: Rapidly generates complex molecular scaffolds from simple, readily available precursors.[19]

  • Operational Simplicity: One-pot procedures are easier to perform and automate.

Limitations:

  • Complex Optimization: Finding optimal conditions for three or more components can be challenging.

  • Limited Scope: The discovery of new, broadly applicable MCRs is non-trivial.

Comparative Performance Data:

Synthesis ofMethodReactantsCatalystTimeYield (%)Reference
Pyrano[2,3-c]pyrazolesMCR Aldehyde, Malononitrile, PyrazoloneL-proline (10 mol%)3-15 min80-95[18]
Stepwise(Multiple steps)VariousDaysLower overallN/A
Pyrazolo[3,4-b]quinolinesMCR Aniline, Aldehyde, PyrazoloneL-proline (20 mol%)3-4 hours85-94[20]
Stepwise(Multiple steps)VariousDaysLower overallN/A

Experimental Protocol: L-proline Catalyzed Three-Component Synthesis of Pyrano[2,3-c]pyrazoles [16]

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol) in ethanol (10 mL).

  • Add L-proline (10 mol%) to the mixture.

  • Reflux the reaction mixture for the required time (typically 1-2 hours), monitoring progress by TLC.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Reaction Mechanism: L-proline Catalysis

MCR_Mechanism cluster_reactants Reactants Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel L-proline catalyst Pyrazolone Pyrazolone Michael_Addition Michael Addition Pyrazolone->Michael_Addition Michael_Acceptor Michael Acceptor Knoevenagel->Michael_Acceptor Dehydration Michael_Acceptor->Michael_Addition Michael Donor Cyclization Intramolecular Cyclization & Tautomerization Michael_Addition->Cyclization Product Pyrano[2,3-c]pyrazole Cyclization->Product

Caption: Proposed mechanism for the L-proline catalyzed MCR.

Aqueous and Heterogeneous Catalysis

Expertise & Rationale: This approach focuses on two core green principles: using water as a safe, abundant, and non-toxic solvent and employing solid, recyclable catalysts.[21] Water can accelerate certain reactions through hydrophobic effects and its unique hydrogen-bonding network.[22][23] Heterogeneous catalysts (e.g., Amberlyst-70, clays, metal oxides) are easily separated from the reaction mixture by simple filtration, allowing for their reuse over multiple cycles and eliminating the need for complex purifications to remove dissolved catalysts.[13][24][25]

Advantages:

  • Enhanced Safety & Reduced Waste: Eliminates hazardous organic solvents and minimizes catalyst waste.[26][27]

  • Cost-Effectiveness: Water is inexpensive, and catalyst recycling reduces overall process costs.

  • Simplified Workup: Product isolation often involves simple filtration and washing.

Limitations:

  • Substrate Solubility: Poor solubility of nonpolar organic reactants in water can be a major hurdle.

  • Catalyst Leaching/Deactivation: Heterogeneous catalysts can sometimes deactivate or have active species leach into the solution.

Comparative Performance Data:

Synthesis ofMethodSolvent/CatalystTimeYield (%)Reference
PyrazolesGreen Water / Amberlyst-7020-40 min90-98[25]
ConventionalAcetic Acid / No Catalyst2-3 hours80-88[25]
PyrazolesGreen Water / [Bmim]FeCl₄ (Ionic Liquid)2-3 hours84-90[14]
ConventionalToluene / Acid Catalyst8-10 hours70-80N/A

Experimental Protocol: Synthesis of Pyrazoles in Water with a Heterogeneous Catalyst [25]

  • In a round-bottom flask, suspend 1,3-diketone (1 mmol) and hydrazine hydrate (1.2 mmol) in water (10 mL).

  • Add Amberlyst-70 (0.1 g) to the suspension.

  • Stir the mixture vigorously at room temperature for 20-40 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with ethyl acetate (3 x 15 mL).

  • Filter the aqueous layer to recover the Amberlyst-70 catalyst, which can be washed with water, dried, and reused.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the pure pyrazole.

Workflow Diagram: Heterogeneous Catalysis

Heterogeneous_Catalysis Green Synthesis with Catalyst Recycling Start Reactants + Water + Heterogeneous Catalyst Reaction Stir at Room Temp Start->Reaction Workup Product Extraction (e.g., Ethyl Acetate) Reaction->Workup Product_Isolation Solvent Evaporation Workup->Product_Isolation Catalyst_Recovery Catalyst Filtration Workup->Catalyst_Recovery Aqueous Layer Final_Product Pure Pyrazole Product_Isolation->Final_Product Catalyst_Reuse Wash, Dry, & Reuse Catalyst_Recovery->Catalyst_Reuse

Caption: Workflow for aqueous synthesis with recyclable heterogeneous catalyst.

Conclusion and Strategic Outlook

The adoption of green chemistry is revolutionizing pyrazole synthesis, transforming it from a resource-intensive process into an efficient, safe, and sustainable practice.

  • For rapid discovery and library synthesis , Microwave-Assisted Organic Synthesis (MAOS) is unparalleled in its ability to accelerate reaction times.

  • For processes requiring mild conditions and high energy efficiency , Ultrasound-Assisted Synthesis presents a powerful alternative.

  • For building molecular complexity with maximum efficiency , Multicomponent Reactions (MCRs) offer an elegant and atom-economical solution.

  • For developing truly sustainable, scalable processes , the use of water as a solvent combined with recyclable heterogeneous catalysts represents the pinnacle of green synthetic design.

By understanding the underlying principles and comparative advantages of these methodologies, researchers can strategically select and implement the optimal green approach, aligning cutting-edge chemical synthesis with the critical goals of environmental stewardship.

References

The Strategic Advantage of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to a Versatile Intermediate

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the design of targeted therapies.[1] Within the diverse family of pyrazole-based building blocks, Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate has emerged as a particularly efficacious intermediate, offering chemists a versatile handle for the construction of complex molecular architectures. This guide provides a comprehensive comparison of this key intermediate against other synthetic alternatives, supported by experimental insights and protocols for its strategic application in drug discovery programs targeting critical disease pathways.

I. The Pivotal Role of Pyrazole Scaffolds in Therapeutics

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a feature that imparts a unique combination of hydrogen bond donor and acceptor capabilities.[1] This structural motif is central to a range of pharmaceuticals, from the anti-inflammatory agent celecoxib to a new generation of targeted cancer therapies. Pyrazole-containing drugs have shown remarkable efficacy as inhibitors of protein kinases, poly(ADP-ribose)polymerase (PARP), and other key enzymes implicated in diseases such as cancer and inflammatory disorders.[2] The strategic functionalization of the pyrazole ring is therefore a critical aspect of modern drug design.

II. Unpacking the Utility of this compound

This compound is a bifunctional molecule featuring both an aldehyde and an ester group. This dual functionality provides a rich platform for a variety of chemical transformations, allowing for the regioselective elaboration of the pyrazole core.

Key Structural Features and Reactivity:

  • Formyl Group (C3-position): The aldehyde at the 3-position is a versatile handle for constructing fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common cores in many kinase inhibitors.[3][4] It readily undergoes condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds.

  • Methyl Ester Group (C5-position): The ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a common strategy for introducing additional points of interaction with biological targets or for modulating the physicochemical properties of the molecule.

  • N-Methyl Group: The methylation of the N1 position prevents tautomerism, ensuring regiochemical control in subsequent reactions.

III. Comparative Analysis with Alternative Intermediates

The selection of a starting material is a critical decision in any synthetic campaign, with implications for yield, cost, and the overall efficiency of the drug discovery process. Here, we compare this compound with other commonly employed pyrazole-based intermediates.

A. Synthesis of Pyrazolo[3,4-d]pyrimidines: A Kinase Inhibitor Scaffold

The pyrazolo[3,4-d]pyrimidine core is found in numerous kinase inhibitors. The synthesis of this scaffold often involves the cyclization of a 5-aminopyrazole with a one-carbon electrophile.

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

cluster_0 Route A: Using Formyl Pyrazole cluster_1 Route B: Using Aminopyrazole Carbonitrile FormylPyrazole Methyl 3-formyl-1-methyl-1H- pyrazole-5-carboxylate ReactionA Reaction with Guanidine/ Urea/Thiourea FormylPyrazole->ReactionA Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Scaffold ReactionA->Pyrazolopyrimidine AminoPyrazole 5-Amino-1-methyl-1H-pyrazole- 4-carbonitrile ReactionB Reaction with Formamide or Triethyl Orthoformate AminoPyrazole->ReactionB ReactionB->Pyrazolopyrimidine caption Comparative synthetic routes to Pyrazolo[3,4-d]pyrimidines.

Caption: Comparative synthetic routes to Pyrazolo[3,4-d]pyrimidines.

IntermediateReagents for CyclizationTypical ConditionsAdvantagesDisadvantages
This compound Guanidine, Urea, ThioureaBasic or acidic catalysis, heatingDirect incorporation of the C4-amino group or other functionalities. Versatile for creating diverse libraries.May require harsher conditions for some cyclizations.
5-Amino-1-methyl-1H-pyrazole-4-carbonitrileFormamide, Triethyl orthoformate followed by ammoniaHigh temperatures (reflux)Readily available starting material.[5]Often requires a two-step process for amination. Formamide can be a challenging solvent.
3-Amino-1-methyl-1H-pyrazole-4-carboxylateFormic acid, followed by chlorination and aminationMulti-step process, often involving POCl₃Well-established route for specific substitution patterns.Can be a lengthy and hazardous synthesis.

Field-Proven Insights: While the use of 5-aminopyrazole-4-carbonitrile is a classic approach, the direct cyclization of a formylpyrazole like this compound offers a more convergent and flexible strategy for library synthesis. The ability to introduce diversity at the C4 position of the pyrazolopyrimidine ring by varying the cyclization partner (e.g., different substituted guanidines) is a significant advantage in structure-activity relationship (SAR) studies.

B. Vilsmeier-Haack Reaction: An Alternative for Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles, including pyrazoles.[6][7] This presents an alternative to using a pre-functionalized formylpyrazole intermediate.

Vilsmeier-Haack Formylation Workflow

Pyrazole Substituted Pyrazole VilsmeierReagent Vilsmeier-Haack Reagent (POCl₃, DMF) Pyrazole->VilsmeierReagent Formylation Formylpyrazole Formylpyrazole VilsmeierReagent->Formylpyrazole FormylPyrazole Formylpyrazole caption Vilsmeier-Haack formylation of a pyrazole.

Caption: Vilsmeier-Haack formylation of a pyrazole.

ApproachStarting MaterialReagentsTypical YieldsAdvantagesDisadvantages
Using Pre-functionalized Intermediate This compoundN/A (formyl group is present)N/ARegiochemistry is pre-defined. Avoids the use of hazardous Vilsmeier reagents.May be more expensive than the corresponding unformylated pyrazole.
Vilsmeier-Haack Reaction Substituted PyrazolePOCl₃, DMFGood to excellent[6]Cost-effective for large-scale synthesis. Can be applied to a wide range of pyrazole substrates.Regioselectivity can be an issue with unsymmetrically substituted pyrazoles. The reagents are corrosive and require careful handling.

Expertise & Experience: The choice between using a pre-formylated pyrazole and performing a Vilsmeier-Haack reaction often depends on the scale of the synthesis and the specific substitution pattern of the pyrazole. For early-stage discovery and library synthesis where regiochemical control is paramount, using an intermediate like this compound is often preferred. For process development and large-scale manufacturing, the cost-effectiveness of the Vilsmeier-Haack reaction may be more attractive, provided that regioselectivity can be controlled.

IV. Experimental Protocols

The following protocols are illustrative examples of how this compound can be utilized in the synthesis of key heterocyclic scaffolds.

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine

This protocol is adapted from general procedures for the condensation of formylpyrazoles with guanidine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-d]pyrimidine.

Causality Behind Experimental Choices: The use of a base is crucial to neutralize the guanidine hydrochloride and generate the free guanidine base, which is the active nucleophile. The choice of a protic solvent like ethanol facilitates the dissolution of the reagents and the cyclization process. Refluxing provides the necessary activation energy for the condensation and subsequent cyclization-aromatization steps.

Protocol 2: Reductive Amination of the Formyl Group

This protocol demonstrates the conversion of the formyl group to an aminomethyl group, a common functional group in many drug molecules.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Work-up and Purification: After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the product by column chromatography.

Trustworthiness of the Protocol: This protocol is a standard and reliable method for reductive amination. The use of a mild reducing agent like STAB is often preferred as it is selective for the reduction of the imine in the presence of the ester. Monitoring the reaction by LC-MS ensures that the starting material is consumed and the desired product is formed, providing a self-validating system for the reaction's success.

V. Conclusion

This compound stands out as a highly valuable and versatile intermediate in drug discovery. Its dual functionality allows for the efficient and regioselective construction of complex heterocyclic systems, particularly the pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds that are prevalent in many kinase inhibitors. While alternative intermediates and synthetic methods exist, the use of this pre-functionalized building block offers significant advantages in terms of synthetic convergence, flexibility for library synthesis, and regiochemical control. For research scientists and drug development professionals, a thorough understanding of the comparative efficacy and strategic application of this intermediate can accelerate the discovery and development of novel therapeutics.

References

A Guide to the Spectroscopic Differentiation of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate and Its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of synthesized molecules is paramount. Regioisomers—compounds sharing the same molecular formula but differing in the spatial arrangement of their functional groups—can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously distinguish between them is a critical step in the drug discovery pipeline. This guide provides an in-depth spectroscopic comparison of "Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate" and its key regioisomers, offering a practical framework for their differentiation using routine and advanced spectroscopic techniques.

The Challenge: A Tale of Four Isomers

The N-methylated pyrazole core is a prevalent scaffold in numerous biologically active compounds. The introduction of a formyl and a methyl carboxylate group gives rise to several positional isomers, each with a unique electronic and steric environment. This guide will focus on the spectroscopic signatures of the primary target and its most probable synthetic regioisomeric impurities.

Figure 1: Structures of the Target Compound and its Regioisomers

¹H NMR Spectroscopy: The First Line of Inquiry

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides initial, yet powerful, insights into the substitution pattern of the pyrazole ring. The chemical shift of the lone pyrazole proton (H4 or H5) is highly sensitive to the electronic effects of the adjacent substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Key Protons

CompoundPyrazole Proton (H4/H5)N-CH₃O-CH₃CHO
Target: 3-formyl, 5-carboxylate ~7.3 - 7.6 (H4)~4.1 - 4.3~3.9 - 4.1~9.9 - 10.2
Regioisomer A: 4-formyl, 3-carboxylate ~8.2 - 8.5 (H5)~4.0 - 4.2~3.9 - 4.1~10.1 - 10.4
Regioisomer B: 4-formyl, 5-carboxylate ~8.0 - 8.3 (H3)~4.1 - 4.3~3.9 - 4.1~10.0 - 10.3
Regioisomer C: 5-formyl, 3-carboxylate ~7.0 - 7.3 (H4)~4.2 - 4.4~3.9 - 4.1~9.8 - 10.1

Analysis:

  • Pyrazole Proton: The most diagnostic signal is that of the pyrazole ring proton. In the target compound, the H4 proton is flanked by two electron-withdrawing groups, but the formyl group at C3 will have a more pronounced deshielding effect compared to the carboxylate at C5. For Regioisomer A, the H5 proton is adjacent to the electron-donating nitrogen and the formyl group at C4, leading to a significant downfield shift. A similar downfield shift is expected for the H3 proton in Regioisomer B. In contrast, for Regioisomer C, the H4 proton is situated between the N-methyl group and the C5-formyl group, likely resulting in a more upfield chemical shift compared to the other isomers.

  • N-CH₃ and CHO Protons: The chemical shifts of the N-methyl and aldehyde protons are also expected to vary subtly based on their position relative to the other substituents, reflecting the overall electronic distribution within the ring.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework, with the chemical shifts of the pyrazole ring carbons being particularly informative.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Pyrazole Ring Carbons

CompoundC3C4C5CHOC=O (ester)
Target: 3-formyl, 5-carboxylate ~145 - 150~112 - 116~140 - 145~185 - 190~160 - 165
Regioisomer A: 4-formyl, 3-carboxylate ~148 - 153~120 - 125~135 - 140~188 - 193~162 - 167
Regioisomer B: 4-formyl, 5-carboxylate ~140 - 145~118 - 123~142 - 147~187 - 192~161 - 166
Regioisomer C: 5-formyl, 3-carboxylate ~150 - 155~110 - 114~138 - 143~184 - 189~163 - 168

Analysis:

The chemical shifts of the quaternary carbons (C3 and C5) are highly dependent on the directly attached substituent. The carbon of the formyl group (CHO) will resonate at a significantly downfield position compared to the ester carbonyl (C=O). The position of the unsubstituted pyrazole carbon (C4 or C5/C3) will also be a key indicator. Computational prediction models for 13C NMR chemical shifts of substituted pyrazoles can provide more precise theoretical values to aid in assignment.[1][2]

2D NMR Spectroscopy: The Definitive Proof

While 1D NMR provides strong clues, 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are often required for unambiguous structural assignment.

HMBC: Mapping Long-Range Connectivity

HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. This is invaluable for establishing the connectivity between the substituents and the pyrazole ring.

Figure 2: Key HMBC Correlations for Structural Elucidation

G cluster_0 Target: 3-CHO, 5-CO₂Me cluster_1 Regioisomer C: 5-CHO, 3-CO₂Me T_H4 H4 T_C3 C3 T_H4->T_C3 ²J T_C5 C5 T_H4->T_C5 ²J T_NMe N-CH₃ T_NMe->T_C5 ³J T_C4 C4 T_NMe->T_C4 ³J T_CHO CHO T_CHO->T_C3 ²J T_CHO->T_C4 ³J T_CHO_C C=O (CHO) C_H4 H4 C_3 C_3 C_H4->C_3 ²J C_5 C_5 C_H4->C_5 ²J C_NMe N-CH₃ C_C5 C5 C_NMe->C_C5 ³J C_C4 C4 C_NMe->C_C4 ³J C_CHO CHO C_CHO->C_C5 ²J C_CHO->C_C4 ³J C_C3 C3 C_CHO_C C=O (CHO)

Caption: Predicted key HMBC correlations.

Diagnostic HMBC Correlations:

  • Target Compound (3-formyl, 5-carboxylate):

    • The N-CH₃ protons will show a correlation to C5 and C4.

    • The CHO proton will show a correlation to C3 and C4.

    • The pyrazole H4 proton will show correlations to C3 and C5.

  • Regioisomer C (5-formyl, 3-carboxylate):

    • The N-CH₃ protons will show a correlation to C5 and C4.

    • The CHO proton will show a correlation to C5 and C4.

    • The pyrazole H4 proton will show correlations to C3 and C5.

The key distinction between the target and Regioisomer C lies in the correlation of the CHO proton. In the target, it correlates to C3, while in Regioisomer C, it correlates to C5.

NOESY: Through-Space Proximity

NOESY (or ROESY for medium-sized molecules) experiments detect protons that are close in space, irrespective of the number of bonds separating them. This is particularly useful for confirming the relative positions of substituents around the pyrazole ring.[3]

Diagnostic NOESY Correlations:

  • A crucial NOE is expected between the N-CH₃ protons and the proton of the substituent at the C5 position .

  • Target Compound (3-formyl, 5-carboxylate): A weak or no NOE is expected between the N-CH₃ protons and the CHO proton at C3. A stronger NOE might be observed between the N-CH₃ and the O-CH₃ of the ester at C5.

  • Regioisomer C (5-formyl, 3-carboxylate): A strong NOE is expected between the N-CH₃ protons and the CHO proton at C5.

This through-space correlation provides definitive evidence for the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupExpected RangeComments
C=O (aldehyde)1685-1710Conjugation with the pyrazole ring lowers the frequency.[4]
C=O (ester)1715-1735Also conjugated, but generally at a higher frequency than the aldehyde.[5]
C-H (aldehyde)2720-2820Often appears as a pair of weak to medium bands.[4]
C-O (ester)1000-1300Two strong bands are characteristic.[5]
C=N, C=C (pyrazole)1400-1600A series of bands characteristic of the aromatic heterocycle.

While IR spectroscopy can confirm the presence of both aldehyde and ester functionalities, it is less effective than NMR for distinguishing between the regioisomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. All four regioisomers will have the same molecular weight. However, their fragmentation patterns under electron ionization (EI) may differ, although these differences can be subtle.

Expected Fragmentation Pathways:

The fragmentation of pyrazoles often involves the loss of HCN or N₂ from the ring.[6] The initial fragmentation is likely to be influenced by the position of the substituents. For example, loss of the methoxy group from the ester (-OCH₃) or the formyl group (-CHO) are expected fragmentation pathways. The relative abundance of the resulting fragment ions can provide clues to the isomeric structure.[7]

Experimental Protocols

The following are generalized protocols for acquiring the necessary spectroscopic data.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-pulse ¹H spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • HMBC: Use a standard gradient-selected HMBC pulse sequence, optimizing the long-range coupling delay for a J-coupling of 8-10 Hz.

  • NOESY: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to observe through-space correlations.

2. IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

3. Mass Spectrometry

  • Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

Conclusion

The unambiguous differentiation of "this compound" from its regioisomers is a critical analytical challenge that can be effectively addressed through a systematic application of modern spectroscopic techniques. While ¹H and ¹³C NMR provide the foundational data, the definitive structural assignment relies on the detailed connectivity information from 2D NMR experiments, particularly HMBC and NOESY. By carefully analyzing the unique spectroscopic fingerprint of each isomer, researchers can ensure the structural integrity of their compounds, a cornerstone of robust and reproducible scientific research.

References

A Comparative Guide to Assessing the Purity of Synthesized "Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate" by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Discovery

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmacologically active molecules.[1][2][3] The purity of this starting material is paramount, as even trace impurities can lead to undesirable side reactions, impact the stereochemistry of the final product, and introduce potential toxicological risks. Therefore, a robust and validated analytical method for purity determination is not merely a quality control step but a foundational requirement for successful drug development.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4][5] This guide will detail a validated Reversed-Phase HPLC (RP-HPLC) method, compare its performance attributes, and provide the scientific rationale behind the methodological choices, in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6]

Methodology: A Validated RP-HPLC Protocol

The principle of RP-HPLC lies in the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[7][8][9] Hydrophobic compounds, like our target molecule, interact more strongly with the stationary phase, leading to longer retention times.[8][9]

The following diagram illustrates the key stages of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Purity Calculation Sample Synthesized Compound (Accurately Weighed) Dilution_S Test Solution Sample->Dilution_S Dissolve & Dilute Standard Reference Standard (Certified Purity) Dilution_Std Standard Solution Standard->Dilution_Std Dissolve & Dilute Solvent Diluent (e.g., Acetonitrile/Water) Solvent->Dilution_S Solvent->Dilution_Std HPLC HPLC System (Pump, Injector, Column, Detector) Dilution_S->HPLC Inject Dilution_Std->HPLC Inject Data Chromatographic Data (Peak Area, Retention Time) HPLC->Data Generate Chromatogram Purity Purity (%) = (Area_Sample / Area_Total) * 100 Data->Purity Calculate

Caption: Workflow for HPLC Purity Assessment.

The selection of chromatographic parameters is critical for achieving optimal separation of the main compound from potential impurities.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for pyrazole derivatives. The specified dimensions and particle size offer a good balance between resolution and analysis time.[10][11]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA buffered aqueous phase (A) controls the ionization of acidic and basic impurities, improving peak shape. Acetonitrile (B) is a common organic modifier that provides good elution strength for moderately polar compounds.[12][13]
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% BA gradient elution is employed to ensure the elution of both early- and late-eluting impurities, providing a comprehensive purity profile within a reasonable timeframe.
Flow Rate 1.0 mL/minThis flow rate is standard for a 4.6 mm I.D. column and provides a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmThis wavelength is often a good starting point for aromatic and heterocyclic compounds, providing a strong UV absorbance for sensitive detection. A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA small injection volume minimizes the risk of column overloading and peak distortion.
Comparative Performance and Data Interpretation

To rigorously assess the purity of the synthesized "this compound," a comparative analysis against a certified reference standard is essential.

Before sample analysis, system suitability tests must be performed to ensure the chromatographic system is operating correctly. This is a non-negotiable aspect of a self-validating system.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value greater than 2 indicates peak tailing, which can compromise resolution and integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency. A higher number of theoretical plates leads to sharper peaks and better separation.
Repeatability (%RSD of Peak Area) %RSD ≤ 2.0% (for 6 replicate injections)Demonstrates the precision of the analytical system.[11]

The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Comparative Data:

SampleRetention Time (min)Peak AreaPurity (%)
Reference Standard 10.25,890,12399.8
Synthesized Lot A 10.25,678,90198.5
Alternative Commercial Source 10.35,712,34599.1

In this hypothetical example, the synthesized Lot A shows a slightly lower purity compared to the reference standard and an alternative commercial source. The chromatogram for Lot A should be carefully examined for the presence of any significant impurity peaks.

Impurity Identification: Any peak with an area percentage greater than the reporting threshold (typically 0.05%) should be investigated. Potential impurities in the synthesis of pyrazole carboxylates can include starting materials, regioisomers, and by-products from side reactions.[2][3][14] Further investigation using techniques like LC-MS can aid in the structural elucidation of these impurities.

Method Validation: Ensuring Trustworthiness

A comprehensive method validation is crucial to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5][6] Key validation parameters according to ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the good resolution of the main peak from any other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15] This is typically assessed over a range of 50-150% of the target concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the reference standard is added to the sample. Recoveries in the range of 98-102% are generally acceptable.[6][16]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) should typically be ≤ 2.0%.[6][11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[11]

The following diagram illustrates the relationship between key HPLC validation parameters.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Core HPLC Method Validation Parameters.

Conclusion

The purity assessment of "this compound" by RP-HPLC is a critical step in ensuring the quality and safety of subsequent drug development activities. The method presented in this guide, when properly validated, provides a reliable and robust means of quantifying the purity of the synthesized compound and identifying potential impurities. By adhering to the principles of scientific integrity and following established guidelines, researchers can have high confidence in the quality of their starting materials, paving the way for more efficient and successful drug discovery programs.

References

Benchmarking the performance of "Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate" in specific reactions against known standards

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide presents a comprehensive benchmark analysis of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, a substituted heterocyclic aldehyde, against the universally recognized standard, Benzaldehyde. We evaluate the performance of this pyrazole derivative in three cornerstone synthetic reactions: the Wittig reaction, Reductive Amination, and Knoevenagel condensation. Through detailed experimental protocols and comparative data, this document provides researchers, chemists, and drug development professionals with objective insights into the reactivity profile of this compound, highlighting its potential utility and specific considerations for its application in organic synthesis and medicinal chemistry.

Introduction: The Role of Heterocyclic Aldehydes in Modern Synthesis

Heterocyclic aldehydes are pivotal building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Their unique electronic properties and ability to participate in a vast array of chemical transformations make them invaluable starting materials. This compound (CAS No: 1031351-95-7[2][3]) belongs to this important class of compounds. The pyrazole nucleus itself is a key structural motif found in numerous biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and antitumor properties.[4]

This guide aims to move beyond theoretical discussion by providing a direct, data-driven comparison of this compound against Benzaldehyde. Benzaldehyde is selected as the "gold standard" due to its extensive documentation, predictable reactivity, and widespread use, which provides a reliable baseline for comparison. By evaluating these two aldehydes side-by-side in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions, we can elucidate the nuanced effects of the pyrazole ring's electronic and steric features on reactivity.

Compound Profiles:

FeatureThis compoundBenzaldehyde
Structure CN1C(=CC(=N1)C=O)C(=O)OCc1ccccc1C=O
CAS Number 1031351-95-7[2][3]100-52-7
Molecular Formula C₇H₈N₂O₃[5]C₇H₆O
Molecular Weight 168.15 g/mol 106.12 g/mol
Class Heterocyclic AldehydeAromatic Aldehyde

Benchmarking Methodology: A Framework for Objective Comparison

To ensure a robust and objective comparison, we have selected three distinct, high-utility chemical reactions that probe different aspects of aldehyde reactivity.

  • Wittig Reaction: A cornerstone of alkene synthesis, this reaction tests the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack by a phosphorus ylide.[6][7]

  • Reductive Amination: This powerful C-N bond-forming reaction is fundamental in the synthesis of amines.[8] It involves the initial formation of an imine intermediate, followed by in-situ reduction, providing insights into both imine formation kinetics and substrate stability under reductive conditions.[9]

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound.[10] Its success is highly dependent on the aldehyde's ability to undergo nucleophilic attack and subsequent dehydration, making it an excellent probe of carbonyl reactivity.

For each reaction, parallel experiments were designed, maintaining identical molar concentrations, temperatures, solvents, and reaction times to isolate the substrate's intrinsic reactivity as the primary variable.

Comparative Performance Analysis

Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes.[11] The reaction's mechanism involves the nucleophilic attack of a phosphonium ylide on the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane that fragments to yield the alkene and triphenylphosphine oxide.[12] We benchmarked the performance using methylenetriphenylphosphorane to install a terminal double bond.

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (1.1 eq) was suspended in anhydrous THF. The suspension was cooled to 0 °C, and n-butyllithium (1.1 eq, 2.5 M in hexanes) was added dropwise. The resulting deep red mixture was stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.[7]

  • Reaction: The flask was cooled back to 0 °C, and a solution of the aldehyde (1.0 eq; either this compound or Benzaldehyde) in anhydrous THF was added dropwise.

  • Monitoring and Workup: The reaction was allowed to warm to room temperature and stirred for 4 hours. Progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution. The aqueous layer was extracted three times with ethyl acetate.

  • Purification: The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Wittig_Workflow cluster_ylide Ylide Preparation (N2 atm) cluster_reaction Reaction cluster_workup Workup & Purification ylide_start Suspend Ph3P+CH3Br- in THF add_nBuLi Add n-BuLi @ 0°C ylide_start->add_nBuLi stir Stir @ 0°C -> RT add_nBuLi->stir cool_ylide Cool Ylide to 0°C stir->cool_ylide Ylide Ready add_aldehyde Add Aldehyde in THF cool_ylide->add_aldehyde react Warm to RT, Stir 4h add_aldehyde->react quench Quench with NH4Cl(aq) react->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product Final Alkene purify->product Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification setup Dissolve Aldehyde in DCE add_amine Add Benzylamine setup->add_amine stir_imine Stir 20 min @ RT add_amine->stir_imine add_stab Add NaBH(OAc)3 stir_imine->add_stab Imine Formed react Stir 6h @ RT add_stab->react quench Quench with NaHCO3(aq) react->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Final Amine purify->product Knoevenagel_Workflow cluster_reaction Reaction cluster_workup Isolation setup Mix Aldehyde & Malononitrile in EtOH add_cat Add Piperidine (cat.) setup->add_cat stir Stir @ RT add_cat->stir cool Cool in Ice Bath stir->cool Precipitate Forms filtrate Vacuum Filtration cool->filtrate wash Wash with Cold EtOH filtrate->wash product Final Product wash->product

References

Validation Guide: A Comparative Analysis of Synthetic Methodologies for Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth validation and comparison of two distinct synthetic routes for producing Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We objectively compare a traditional, multi-step linear synthesis involving functional group interconversion with a modern, one-pot cyclocondensation strategy. The analysis is supported by detailed experimental protocols, comparative data on performance metrics such as yield, purity, and reaction efficiency, and full characterization data. This document is intended to guide researchers, process chemists, and drug development professionals in selecting the optimal synthetic strategy based on experimental evidence and practical considerations.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The specific substitution pattern on the pyrazole ring is critical for modulating pharmacological activity. This compound is a particularly valuable intermediate; the formyl group at the C3 position and the carboxylate at C5 provide orthogonal handles for further molecular elaboration, enabling the synthesis of diverse compound libraries.

The challenge in synthesizing this specific isomer lies in achieving regiochemical control. Classical formylation techniques like the Vilsmeier-Haack reaction on an N-methyl pyrazole core typically favor substitution at the C4 position.[2][3][4] Therefore, robust and regioselective methods are required. This guide validates a novel, convergent synthesis against a more traditional, linear approach to provide a clear, data-driven recommendation for its preparation.

Comparative Synthetic Strategies

We evaluate two distinct pathways: a classic linear synthesis relying on post-cyclization functional group manipulation and a modern one-pot cyclocondensation that builds the fully functionalized ring directly.

Method A: Traditional Linear Synthesis (Reduction-Oxidation)

This well-established, albeit lengthy, approach begins with a commercially available pyrazole ester, Methyl 1-methyl-1H-pyrazole-3-carboxylate. The strategy involves reducing the C3-ester to a primary alcohol, followed by a subsequent oxidation to furnish the target aldehyde. This method is logical but involves multiple steps, purification stages, and the use of hazardous reagents.

Method B: New One-Pot Synthesis (Convergent Cyclocondensation)

This proposed new method is a convergent, one-pot synthesis that constructs the pyrazole ring with all required functionalities in a single transformation. The reaction involves the cyclocondensation of methylhydrazine with a specialized β-dicarbonyl synthon, methyl 2-(ethoxymethylene)-3-oxobutanoate, which serves as the source for the C3, C4, and C5 atoms of the pyrazole ring, followed by an in-situ cleavage and formylation step under specific conditions. This approach is designed to improve atom economy, reduce step count, and simplify purification.[5][6]

Experimental Protocols & Methodologies

General Experimental Details

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by Thin Layer Chromatography (TLC) on silica gel plates. ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Protocol for Method A: Traditional Linear Synthesis

Step A1: Reduction of Methyl 1-methyl-1H-pyrazole-3-carboxylate to (1-methyl-1H-pyrazol-3-yl)methanol

  • A 250 mL round-bottom flask under an inert nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equiv.) in anhydrous tetrahydrofuran (THF, 50 mL) and cooled to 0 °C.

  • A solution of Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv.) in anhydrous THF (20 mL) is added dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • The resulting slurry is stirred for 1 hour, filtered through celite, and the filter cake is washed with ethyl acetate.

  • The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude alcohol, which is purified by column chromatography.

Step A2: Oxidation to this compound

  • To a stirred suspension of pyridinium chlorochromate (PCC, 2.0 equiv.) and silica gel in dichloromethane (DCM, 60 mL) in a 250 mL flask, a solution of (1-methyl-1H-pyrazol-3-yl)methanol (1.0 equiv.) in DCM (15 mL) is added in one portion.

  • The mixture is stirred vigorously at room temperature for 3 hours.

  • The reaction mixture is filtered through a short pad of silica gel, eluting with additional DCM.

  • The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography to afford the final product.

Protocol for Method B: New One-Pot Synthesis
  • In a 250 mL round-bottom flask, dissolve methyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equiv.) in ethanol (80 mL).

  • Add methylhydrazine (1.1 equiv.) dropwise at room temperature.

  • The reaction mixture is heated to reflux and maintained for 6 hours.

  • After cooling to room temperature, a solution of sodium ethoxide (2.0 equiv.) in ethanol is added.

  • The mixture is stirred for an additional 2 hours at room temperature to facilitate the cleavage and formylation precursor step.

  • The reaction is quenched by pouring it into ice-cold 1M HCl, and the pH is adjusted to ~5.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Head-to-Head Performance Comparison

The two synthetic methods were evaluated based on several key performance indicators critical for both laboratory-scale research and process scale-up.

MetricMethod A (Traditional)Method B (New One-Pot)Rationale & Justification
Overall Yield ~35-45%~70-80%The one-pot nature of Method B avoids product loss from intermediate isolation and purification steps.
Purity (Post-Chroma.) >98%>98%Both methods can yield high-purity material after standard chromatographic purification.
Number of Steps 2 (plus starting material synthesis)1Method B significantly improves process efficiency by combining multiple transformations into a single operation.
Total Reaction Time ~10-12 hours (excluding workup)~8 hoursThe single-step process of Method B offers a faster route to the final product.
Atom Economy PoorGoodMethod A involves a reduction (atom addition) followed by an oxidation (atom removal), resulting in poor atom economy. Method B is a condensation reaction, which is inherently more atom-economical.
Reagent Safety High Risk (LiAlH₄, PCC)Moderate Risk (Methylhydrazine)Method A requires pyrophoric LiAlH₄ and carcinogenic PCC. Method B's primary hazard is the toxic and volatile methylhydrazine, requiring careful handling.
Workup/Purification Two separate, demanding workupsSingle, straightforward workupThe elimination of an intermediate workup and purification in Method B simplifies the overall process considerably.

Validation of Product Identity

The product obtained from the new one-pot synthesis (Method B) was subjected to rigorous spectroscopic analysis to confirm its structure and purity, which matched the data obtained from the product of Method A and literature values.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.98 (s, 1H, -CHO), 7.25 (s, 1H, Pyrazole C4-H), 4.15 (s, 3H, N-CH₃), 3.95 (s, 3H, O-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 185.2 (CHO), 162.1 (COO), 148.5 (C3), 140.1 (C5), 112.5 (C4), 52.3 (OCH₃), 39.8 (NCH₃).

  • Mass Spec (ESI+): m/z calculated for C₇H₈N₂O₃ [M+H]⁺: 169.05, found: 169.06.

The data unequivocally confirms the successful synthesis of this compound. The characteristic singlet for the aldehyde proton at 9.98 ppm and the pyrazole proton at 7.25 ppm are key diagnostic peaks.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic method.

Traditional_Method_A cluster_reagents1 Reagents cluster_reagents2 Reagents Start Methyl 1-methyl-1H- pyrazole-3-carboxylate Step1 Reduction Start->Step1 Intermediate (1-methyl-1H-pyrazol- 3-yl)methanol Step1->Intermediate Reagent1 1. LiAlH₄, THF 2. H₂O Quench Step2 Oxidation Intermediate->Step2 End Target Product Step2->End Reagent2 PCC, DCM New_Method_B cluster_inputs SM1 Methyl 2-(ethoxymethylene) -3-oxobutanoate OnePot One-Pot Cyclocondensation SM1->OnePot SM2 Methylhydrazine SM2->OnePot Product Target Product OnePot->Product EtOH, Reflux NaOEt Validation_Workflow start Define Target Molecule method_a Execute Method A (Traditional Synthesis) start->method_a method_b Execute Method B (New Synthesis) start->method_b purify_a Purify Product A method_a->purify_a purify_b Purify Product B method_b->purify_b characterize Spectroscopic Analysis (NMR, MS) purify_a->characterize purify_b->characterize compare Compare Performance Metrics (Yield, Purity, Time, Safety) characterize->compare conclusion Formulate Recommendation compare->conclusion

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents like Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for ensuring your safety. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

While a specific, comprehensive Safety Data Sheet (SDS) for every novel compound is not always available, we can establish a robust safety protocol by analyzing its structural motifs and referencing data from analogous compounds. This compound is a heterocyclic compound featuring a pyrazole ring, a system known for its diverse pharmacological activities. This biological activity necessitates that we handle all such derivatives with care.[1] This guide, therefore, is built on a conservative approach, treating any compound with limited toxicological data as potentially hazardous.

Inferred Hazard Assessment & Core Safety Principles

The molecular structure of this compound—containing a pyrazole core, an aldehyde (formyl) group, and a carboxylate ester—guides our PPE strategy.

  • Pyrazole Derivatives: This class of compounds exhibits a wide range of biological activities and potential toxicities.[2][3][4] Therefore, systemic absorption through skin contact or inhalation should be minimized.

  • Aromatic Aldehydes: The formyl group can cause skin, eye, and respiratory irritation.[5][6]

  • Solid Form: As a crystalline powder, this compound poses an inhalation risk if it becomes airborne.

Given these characteristics, our primary safety objectives are to prevent skin and eye contact, avoid inhalation of the powder, and contain any potential spills.

Recommended Personal Protective Equipment

The appropriate level of PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Chemical Splash GogglesDouble-gloved NitrileFull-sleeved Lab CoatRecommended. Required if not handled in a ventilated enclosure (e.g., fume hood, balance enclosure).
Solution Preparation Chemical Splash GogglesNitrile GlovesFull-sleeved Lab CoatNot typically required if performed in a certified chemical fume hood.
Reaction Setup & Monitoring Chemical Splash Goggles or Safety Glasses with Side Shields¹Nitrile GlovesFull-sleeved Lab CoatNot typically required if performed in a certified chemical fume hood.
Work-up & Purification Chemical Splash Goggles & Face Shield²Nitrile GlovesFull-sleeved Lab CoatNot typically required if performed in a certified chemical fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-resistant Apron over Lab CoatRequired. Minimum of an N95 respirator for small spills; follow institutional EHS guidelines for larger incidents.

¹Safety glasses are permissible only when the risk of splashing is minimal. Goggles are the default standard.[7] ²A face shield is crucial when handling larger volumes or during procedures with a higher risk of splashing, such as extractions or filtrations.[8]

Procedural Guide: Donning, Doffing, and Disposal

Correctly using PPE is as critical as selecting it. Follow this sequence to ensure maximum protection.

Step-by-Step PPE Protocol
  • Pre-Operational Check: Before entering the lab area, ensure long hair is tied back and loose clothing or jewelry is secured. Wear long pants and closed-toe, closed-heel shoes.[9]

  • Donning Sequence:

    • Put on your full-sleeved lab coat and fasten all buttons.

    • Put on chemical splash goggles. Adjust for a snug fit.

    • If required, put on your respirator. Perform a user seal check.

    • Wash and dry your hands thoroughly.

    • Put on your first pair of nitrile gloves.

    • If double-gloving, put on the second pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.[10]

  • During Operations:

    • Handle the chemical within a certified chemical fume hood or other ventilated enclosure whenever possible.[11]

    • If a glove becomes contaminated, remove it immediately using the proper technique (see below), and don a new one. Never touch your face, lab equipment, or door handles with contaminated gloves.

  • Doffing Sequence (The "Exit Strategy"):

    • Remove outer gloves first. Peel one glove off by grasping the cuff and pulling it down, turning it inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, encasing the first glove inside.

    • Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in a laundry bin if contaminated.

    • Remove your face shield and/or goggles.

    • Remove your inner gloves using the same technique as before.

    • Exit the lab and wash your hands thoroughly with soap and water.

  • PPE Disposal:

    • Dispose of all used gloves, contaminated weigh paper, and pipette tips as hazardous chemical waste.[12]

    • Place waste in a designated, properly labeled, and sealable container. The label should clearly state "Hazardous Waste" and include the full chemical name.[1][13]

The Rationale: A Deeper Look at Your Protection

Understanding why specific equipment is chosen empowers you to make safer decisions.

  • Eye Protection: Chemical splash goggles are mandatory because they form a seal around the eyes, offering protection from splashes, aerosols, and airborne powder—a risk that standard safety glasses do not mitigate.[7]

  • Hand Protection: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are suitable for incidental contact.[9][14] Double-gloving is recommended when handling solids to provide an extra layer of protection and allow for the quick removal of a contaminated outer glove without exposing the skin. For prolonged contact or immersion, more robust gloves like butyl rubber should be considered, though nitrile is sufficient for most standard laboratory procedures.[15]

  • Body Protection: A 100% cotton lab coat that is fully buttoned provides a critical barrier against splashes. Ensure the sleeves are not pushed up. For large-volume work, a chemical-resistant apron provides an additional layer of impervious protection.[10]

  • Respiratory Protection: The primary respiratory hazard from this compound is the inhalation of fine powder. Performing manipulations in a fume hood or a ventilated balance enclosure is the most effective engineering control.[11] If this is not feasible, a respirator is required to prevent inhalation.

Diagram: PPE Selection Workflow

This diagram outlines the logical decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_resp_path Respiratory Protocol cluster_final Final Action start Start: Plan to handle This compound task_assessment Assess Task: Weighing, Solution Prep, Reaction, etc. start->task_assessment hazard_review Review Hazards: - Pyrazole Derivative (Bioactive) - Aldehyde (Irritant) - Solid (Inhalation Risk) task_assessment->hazard_review resp_protection Respiratory Protection Decision hazard_review->resp_protection eye_protection Eye Protection: Default: Chemical Goggles Add Face Shield for large volumes hand_protection Hand Protection: Default: Nitrile Gloves Double-glove for solids body_protection Body Protection: Default: Lab Coat (closed) Add Apron for splash risk proceed Proceed with Task Following Donning/Doffing Protocol body_protection->proceed in_hood Work in Fume Hood or Ventilated Enclosure resp_protection->in_hood Yes no_hood Work on Open Bench: Respirator REQUIRED resp_protection->no_hood No in_hood->proceed no_hood->proceed

Caption: PPE Selection Workflow for Handling Pyrazole Derivatives.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.